molecular formula C19H23NO4 B072407 Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1165-06-6

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

カタログ番号: B072407
CAS番号: 1165-06-6
分子量: 329.4 g/mol
InChIキー: VQZSDRXKLXBRHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a prototypical and extensively studied 1,4-dihydropyridine (1,4-DHP) derivative, serving as a cornerstone compound in medicinal chemistry and chemical research. Its primary significance lies in its role as a key structural motif for L-type calcium channel blockers. This compound acts as a direct precursor and a structural analog to the renowned cardiovascular drug nifedipine, enabling critical structure-activity relationship (SAR) studies. Researchers utilize this chemical to investigate the mechanism of action of dihydropyridine-based calcium antagonists, which function by modulating voltage-gated L-type calcium channels, leading to vasodilation. Beyond its cardiovascular applications, it is a versatile scaffold in organic synthesis, frequently employed in the development of novel derivatives with potential pharmacological activities, including antioxidant, neuroprotective, and anticancer properties. Its well-defined crystalline structure also makes it a subject of interest in materials science and crystallography. This high-purity compound is an indispensable tool for pharmacologists, synthetic chemists, and drug discovery scientists exploring the therapeutic potential and fundamental chemistry of the dihydropyridine class.

特性

IUPAC Name

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZSDRXKLXBRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151399
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-06-6
Record name 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1165-06-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E97NK89OBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Synthesis, Structure, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the 1,4-dihydropyridine (DHP) class of organic compounds. DHPs are a cornerstone in medicinal chemistry, renowned for their profound impact on cardiovascular therapies.[1] This document will delve into the precise nomenclature and structural attributes of the title compound, detail its classic and modern synthetic methodologies, and explore its pharmacological relevance, offering valuable insights for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] This systematic name precisely describes its molecular architecture.

The core of the molecule is a 1,4-dihydropyridine ring, a six-membered heterocyclic system containing one nitrogen atom and two double bonds. The substituents are specified as follows:

  • 2,6-dimethyl : Two methyl groups are attached to the carbon atoms at positions 2 and 6 of the dihydropyridine ring.

  • 4-phenyl : A phenyl group is attached to the carbon atom at position 4.

  • 3,5-dicarboxylate : Two carboxylate groups are present at positions 3 and 5.

  • diethyl : These carboxylate groups are esterified with ethanol, forming ethyl esters.

The dihydropyridine ring typically adopts a flattened boat conformation.[3][4] The orientation of the phenyl ring relative to the dihydropyridine core is a critical determinant of its biological activity.

Caption: Chemical structure of this compound.

Synthesis: The Hantzsch Dihydropyridine Synthesis

The most fundamental and widely employed method for synthesizing this class of compounds is the Hantzsch dihydropyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[5][6] This multi-component reaction offers a straightforward route to the 1,4-dihydropyridine scaffold.[7]

The classical Hantzsch synthesis involves the one-pot condensation of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[5]

Reaction Scheme: Benzaldehyde + 2 Ethyl Acetoacetate + NH₃ → this compound + 2 H₂O

The underlying mechanism of the Hantzsch synthesis is a cascade of reactions:

  • Knoevenagel Condensation : One equivalent of the β-ketoester (ethyl acetoacetate) reacts with the aldehyde (benzaldehyde) to form an α,β-unsaturated carbonyl intermediate.[7]

  • Enamine Formation : The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[7]

  • Michael Addition : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration : The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.[7]

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Benzaldehyde Benzaldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Benzaldehyde->Knoevenagel_Product Knoevenagel Condensation EthylAcetoacetate1 Ethyl Acetoacetate (1 eq.) EthylAcetoacetate1->Knoevenagel_Product EthylAcetoacetate2 Ethyl Acetoacetate (1 eq.) Enamine β-Enamino Ester EthylAcetoacetate2->Enamine Enamine Formation Ammonia Ammonia (NH₃) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate Michael_Adduct->DHP Cyclization & Dehydration

Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Classical Hantzsch Synthesis

The following protocol is a representative example for the synthesis of the title compound.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium bicarbonate (NH₄HCO₃)[3][4]

  • Ethanol (optional, as solvent)

Procedure:

  • In a suitable reaction flask, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate.[3][4]

  • Stir the mixture at room temperature. The reaction is often carried out without a solvent, but ethanol can be used.[8]

  • Continue stirring for a period of 3 hours to allow for the completion of the reaction.[3][4]

  • The crude product, which often precipitates from the reaction mixture, is collected by filtration.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound as a crystalline solid.[3][4]

Note on Modern Methodologies: While the classical Hantzsch reaction is robust, it can suffer from long reaction times and harsh conditions.[5][8] Modern variations have been developed to improve yields and reaction efficiency, including the use of microwave irradiation, ultrasonic irradiation, and various catalysts, as well as performing the reaction in aqueous micelles.[5][6] Some procedures have been developed that are catalyst-free and solvent-free, aligning with the principles of green chemistry.[8]

Pharmacological Significance and Mechanism of Action

1,4-Dihydropyridines are a critically important class of drugs, primarily known for their activity as L-type calcium channel blockers.[9] This class of drugs has seen widespread use in the treatment of cardiovascular diseases, including hypertension and angina.[1][10] While the title compound itself is a parent structure for many pharmaceutical drugs, its derivatives are the active pharmaceutical ingredients. Notable examples of drugs based on the 1,4-dihydropyridine scaffold include nifedipine, amlodipine, and felodipine.[7]

The pharmacological effects of 1,4-dihydropyridines stem from their ability to modulate the influx of calcium ions into cells.[9] L-type voltage-gated calcium channels are crucial for controlling heart contractility and vascular tone.[9] By blocking these channels, 1,4-dihydropyridines lead to vasodilation, a reduction in blood pressure, and a decrease in cardiac workload.

Signaling_Pathway DHP 1,4-Dihydropyridine (e.g., Nifedipine) L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel DHP->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Smooth_Muscle_Contraction Smooth Muscle Contraction Intracellular_Ca->Smooth_Muscle_Contraction Reduces Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation Leads to Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action for 1,4-dihydropyridine calcium channel blockers.

Beyond their established role as calcium channel blockers, research has revealed a broader spectrum of biological activities for 1,4-dihydropyridine derivatives, including antibacterial, anticancer, antioxidant, and neuroprotective properties.[1][10][11][12] This highlights the versatility of the 1,4-dihydropyridine scaffold as a privileged structure in drug discovery.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its identification and quality control.

PropertyValue
Molecular Formula C₁₉H₂₃NO₄
Molecular Weight 329.39 g/mol
Appearance Yellow crystalline solid[3][4]
CAS Number 1165-06-6[2][13]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the NH proton of the dihydropyridine ring, the methine proton at the 4-position, the protons of the two ethyl ester groups, and the protons of the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine and phenyl rings, and the carbons of the ethyl and methyl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester groups, and C=C stretching of the aromatic and dihydropyridine rings.[14][15]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound stands as a foundational molecule in the study and development of 1,4-dihydropyridine-based pharmaceuticals. Its straightforward synthesis via the Hantzsch reaction, coupled with the profound pharmacological importance of its derivatives, ensures its continued relevance in medicinal chemistry and drug discovery. A comprehensive understanding of its synthesis, structure, and biological context is paramount for researchers and scientists working to innovate within this vital class of therapeutic agents. The ongoing exploration of novel synthetic routes and the diverse biological activities of its analogues promise to further expand the therapeutic utility of the 1,4-dihydropyridine scaffold.[16]

References

  • Wikipedia. Hantzsch pyridine synthesis.
  • Wang, L., et al. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry, 9(5), 453-456.
  • Sica, D. A. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current Hypertension Reviews, 8(3), 163-172.
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290.
  • de la Cruz, P., et al. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(1), 14-26.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • PubChem. This compound.
  • Bai, M. S., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799.
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290.
  • da Silva Lago, A. F., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18), 1567-1610.
  • Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Molecular Diversity, 26(5), 2911-2947.
  • Bai, M. S., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives.
  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European journal of medicinal chemistry, 95, 199–209.

Sources

The Cornerstone of Calcium Channel Blockers: A Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. This pivotal molecule, a classic example of the Hantzsch ester, forms the structural basis for a significant class of calcium channel blockers and continues to be a subject of academic and industrial research.

Introduction: A Molecule of Significant Pharmacological Heritage

This compound, identified by the CAS Number 1165-06-6 , is a pyridine derivative that has garnered substantial interest in medicinal chemistry.[1][2][3] Its 1,4-dihydropyridine core is the key pharmacophore responsible for its biological activity, primarily as a modulator of L-type calcium channels.[4] The presence of this scaffold in numerous approved pharmaceuticals underscores its therapeutic importance.[5] This guide will delve into the synthesis, physicochemical properties, and pharmacological context of this foundational compound, providing both theoretical understanding and practical protocols.

Synthesis: The Elegant and Enduring Hantzsch Pyridine Synthesis

The most common and historically significant method for synthesizing this compound is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[6][7] This multi-component reaction is lauded for its efficiency in constructing the dihydropyridine ring in a single step.[6][7]

The reaction involves the condensation of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[4][7] The initial product is the 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine, with the driving force being aromatization.[7]

Reaction Mechanism: A Stepwise Exploration

The mechanism of the Hantzsch synthesis is a well-studied cascade of classical organic reactions. It is generally understood to proceed through the following key steps:

  • Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated carbonyl intermediate.[4]

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia to generate a β-enamino ester.[4]

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Benzaldehyde Benzaldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Benzaldehyde->Knoevenagel_Product Knoevenagel Condensation Ethyl_Acetoacetate_1 Ethyl Acetoacetate (1 eq.) Ethyl_Acetoacetate_1->Knoevenagel_Product Ethyl_Acetoacetate_2 Ethyl Acetoacetate (1 eq.) Enamine Enamine Ethyl_Acetoacetate_2->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate Michael_Adduct->DHP Cyclization & Dehydration MoA_DHP DHP Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate L_type_Ca_Channel L-type Voltage-Gated Calcium Channel DHP->L_type_Ca_Channel Binds to and inhibits Ca_Influx Calcium Ion Influx DHP->Ca_Influx Blocks L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Increases Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Vasoconstriction Vascular Smooth Muscle Contraction Intracellular_Ca->Vasoconstriction Promotes Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Increases Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP Results in

Sources

An In-Depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prototypical member of the pharmacologically significant 1,4-dihydropyridine (DHP) class of molecules. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, analytical validation, and the foundational principles of its biological activity.

Core Molecular Structure and Stereochemistry

This compound, with the chemical formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol , is a cornerstone molecule for understanding the structure-activity relationships of L-type calcium channel modulators.[1][2][3]

Key Structural Features:

  • 1,4-Dihydropyridine Ring: A non-aromatic, puckered six-membered nitrogen-containing heterocycle. X-ray crystallography data reveals that this ring adopts a flattened boat conformation.[2] This conformation is crucial for its interaction with the L-type calcium channel.

  • C4-Phenyl Group: An unsubstituted phenyl ring at the 4-position of the DHP ring. The orientation of this group is a key determinant of activity. In the solid state, the plane of the phenyl ring is nearly perpendicular to the base of the dihydropyridine ring, with a dihedral angle of approximately 88.78°.[2]

  • C3 and C5 Diethyl Dicarboxylate Groups: These ester functionalities are essential for the molecule's interaction with the receptor binding site.

  • C2 and C6 Methyl Groups: These small alkyl groups contribute to the overall steric and electronic profile of the molecule.

The molecule possesses a stereocenter at the C4 position, meaning it can exist as a racemic mixture of two enantiomers. The biological activity of many 1,4-dihydropyridines is highly stereoselective.

Crystallographic Data Summary

The crystal structure of this compound has been well-characterized.

ParameterValueReference
Crystal SystemMonoclinic[2]
Space GroupP2₁/c[2]
a (Å)9.7502 (12)[2]
b (Å)7.3854 (9)[2]
c (Å)24.326 (2)[2]
β (°)92.567 (1)[2]
Volume (ų)1749.9 (3)[2]
Z4[2]

Synthesis and Purification

The classical and most efficient method for synthesizing this and related 1,4-dihydropyridines is the Hantzsch Dihydropyridine Synthesis . This is a multi-component reaction that, in this case, involves the one-pot condensation of benzaldehyde, two equivalents of ethyl acetoacetate, and an ammonia source.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde OnePotCondensation One-Pot Condensation (Hantzsch Reaction) Benzaldehyde->OnePotCondensation EthylAcetoacetate Ethyl Acetoacetate (2 equiv.) EthylAcetoacetate->OnePotCondensation AmmoniaSource Ammonia Source (e.g., NH₄HCO₃) AmmoniaSource->OnePotCondensation TargetMolecule Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate OnePotCondensation->TargetMolecule DHP_Binding_Site cluster_channel L-type Calcium Channel (α₁ Subunit) DomainIII Domain III IIIS5 IIIS6 Pore Ca²⁺ Pore DomainIV Domain IV IVS6 DHP 1,4-Dihydropyridine DHP->DomainIII:d3 Binding Interface DHP->DomainIV:d4

Sources

Physical and chemical properties of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the Hantzsch ester family of 1,4-dihydropyridines. This document delves into its synthesis, structural characteristics, spectroscopic signature, and key chemical reactions, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction and Nomenclature

This compound, often referred to as a Hantzsch dihydropyridine, is a significant organic compound due to its structural similarity to the NADH coenzyme family.[1] This structural motif is the foundation for a class of L-type calcium channel blockers used in the management of hypertension.[2] The title compound serves as a valuable scaffold in medicinal chemistry and a model compound for studying the reactivity of 1,4-dihydropyridines.

Systematic Name: this compound[3]

Common Synonyms:

  • 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester[3]

  • Hantzsch Ester analogue

CAS Registry Number: 1165-06-6[3][4]

Synthesis: The Hantzsch Dihydropyridine Synthesis

The most prevalent and efficient method for the preparation of this compound is the Hantzsch dihydropyridine synthesis.[1][5] This one-pot multicomponent reaction involves the condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen source, typically ammonia or an ammonium salt like ammonium bicarbonate.[6][7][8]

The mechanism of the Hantzsch synthesis is a well-established sequence of reactions:

  • Knoevenagel Condensation: One equivalent of ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia to generate a β-enamino ester.

  • Michael Addition: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product.[5]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product benzaldehyde Benzaldehyde knoevenagel α,β-Unsaturated Carbonyl benzaldehyde->knoevenagel + Ethyl Acetoacetate ethyl_acetoacetate1 Ethyl Acetoacetate (2 eq.) enamine β-Enamino Ester ethyl_acetoacetate1->enamine + Ammonia ammonia Ammonia michael_adduct Michael Adduct knoevenagel->michael_adduct + Enamine dhp Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate michael_adduct->dhp Cyclization & Dehydration

Caption: The Hantzsch synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.[7][8]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium bicarbonate (NH₄HCO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium bicarbonate (1 equivalent).

  • Add ethanol as a solvent to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (reflux) for a specified period (e.g., 3 hours).[7]

  • Upon completion of the reaction, the crude product often precipitates from the solution.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified this compound as a yellow crystalline solid.[7][8]

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₄[3][7]
Molecular Weight 329.39 g/mol [9]
Appearance Yellow crystalline solid[7][8]
Melting Point 156-157 °C[10]
Solubility Soluble in ethanol and other organic solvents.Inferred from recrystallization procedures.[7][8]

Spectroscopic and Structural Characterization

The structure of this compound has been extensively characterized using various spectroscopic techniques and X-ray crystallography.

Spectroscopic Data
TechniqueKey Features and Observed ValuesSource
¹H NMR Signals corresponding to the NH proton (~8.79 ppm), aromatic protons of the phenyl group (~7.08-7.20 ppm), the C4-H proton (~4.87 ppm), the methylene protons of the ethyl groups (~3.99 ppm), the methyl protons at C2 and C6 (~2.26 ppm), and the methyl protons of the ethyl groups (~1.12 ppm).[10]
¹³C NMR Resonances for the carbonyl carbons of the ester groups (~166.9 ppm), carbons of the phenyl ring (~125.8-148.2 ppm), carbons of the dihydropyridine ring, and the aliphatic carbons of the methyl and ethyl groups.[10]
Infrared (IR) Characteristic absorption bands for N-H stretching (~3339 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2920-3034 cm⁻¹), and C=O stretching of the ester groups (~1682-1735 cm⁻¹).[10][11]
Mass Spectrometry (MS) The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.[3]
Crystal Structure

X-ray crystallographic studies have revealed the three-dimensional structure of this compound.[7][8] The dihydropyridine ring adopts a flattened boat conformation. The phenyl ring at the C4 position is oriented nearly perpendicular to the plane of the dihydropyridine ring.[7][8] The crystal packing is stabilized by intermolecular hydrogen bonds, particularly between the N-H group of one molecule and a carbonyl oxygen of an adjacent molecule.[7][8]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the dihydropyridine ring, which can act as a reducing agent.

Oxidation to Pyridine

The most characteristic reaction of 1,4-dihydropyridines is their facile oxidation to the corresponding aromatic pyridine derivatives.[2][12] This oxidation involves the loss of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a stable aromatic system. This reaction is of significant interest as it mimics the in vivo oxidation of NADH.[1] The oxidation product of the title compound is Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.[13]

Oxidation_Reaction DHP Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate Pyridine Diethyl 2,6-dimethyl-4-phenyl- pyridine-3,5-dicarboxylate DHP->Pyridine Oxidation (-2H)

Caption: Oxidation of the 1,4-dihydropyridine to the corresponding pyridine.

Radical Scavenging Activity

1,4-Dihydropyridine derivatives have been shown to react with various radical species, including alkylperoxyl radicals.[13][14] This reactivity underscores their potential as antioxidants. The mechanism often involves the transfer of a hydrogen atom from the N1 position of the dihydropyridine ring to the radical, resulting in the formation of the corresponding pyridine derivative.[13]

Conclusion

This compound is a fundamentally important molecule in organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with its rich chemical reactivity, makes it an invaluable tool for researchers. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective application in the development of novel therapeutic agents and for advancing our knowledge of bio-reductive processes.

References

  • Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite - PubMed. (n.d.).
  • Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical cation - PubMed. (n.d.).
  • 1,4-Dihydropyridine - Wikipedia. (2023, December 1).
  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]
  • This compound - PubChem. (n.d.).
  • 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation - ResearchGate. (2008, January 1).
  • Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th - The Royal Society of Chemistry. (n.d.).
  • (PDF) this compound - ResearchGate. (2009, April 1).
  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives - JOCPR. (n.d.).
  • Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - PubChem. (n.d.).
  • Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate | C19H21NO4 | CID 629929. (n.d.).
  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase - PubMed. (2015, May 5).
  • Evaluation of the reaction mechanism between 1,4- dihydropyridines and α,β-unsaturated nitriles | ChemRxiv. (n.d.).
  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot - The Royal Society of Chemistry. (n.d.).
  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.).
  • (PDF) Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate - ResearchGate. (2004, January 1).
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society. (n.d.).
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. (n.d.).
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.).
  • This compound | Tetrahedron. (n.d.).

Sources

The Hantzsch Synthesis of 1,4-Dihydropyridines: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Hantzsch Synthesis

First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch synthesis is a cornerstone multicomponent reaction for creating 1,4-dihydropyridines (1,4-DHPs) and their corresponding oxidized pyridine analogues.[1][2] This one-pot condensation, typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source, has demonstrated remarkable versatility and efficiency, solidifying its place in the canon of heterocyclic chemistry.[1][3][4]

The significance of the 1,4-DHP scaffold cannot be overstated, particularly in the realm of medicinal chemistry. These compounds are famously recognized as a critical class of L-type calcium channel blockers, leading to the development of blockbuster drugs such as nifedipine, amlodipine, and felodipine for the treatment of hypertension and angina.[5][6][7] Beyond their cardiovascular applications, 1,4-DHP derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anticonvulsant properties.[6][7][8][9] This guide provides an in-depth exploration of the reaction mechanism, a field-proven experimental protocol, and a comparative analysis of catalytic systems to empower researchers in drug discovery and chemical synthesis.

Part 1: The Core Reaction Mechanism

The Hantzsch synthesis is a sophisticated sequence of classical organic reactions converging to form the dihydropyridine ring. While several pathways have been proposed, extensive studies, including NMR and mass spectrometry analyses, have elucidated a primary route involving two key intermediates.[1][10][11] The reaction elegantly orchestrates a Knoevenagel condensation, enamine formation, a Michael addition, and a final cyclization/dehydration cascade.

The generally accepted mechanism proceeds as follows:

  • Formation of Key Intermediates: The reaction initiates with the formation of two crucial building blocks in parallel.

    • Knoevenagel Condensation: One equivalent of the β-ketoester (e.g., ethyl acetoacetate) reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound, often referred to as a chalcone-type intermediate.[4][5][12] This step is a nucleophilic addition to the carbonyl followed by dehydration.[13]

    • Enamine Formation: Concurrently, a second equivalent of the β-ketoester condenses with ammonia (typically from ammonium acetate) to generate a vinylogous amide, more commonly known as an enamine.[4][5][10]

  • Michael Addition: The crux of the synthesis involves the conjugate addition (Michael addition) of the enamine nucleophile to the α,β-unsaturated carbonyl compound formed in the Knoevenagel step.[5] This critical carbon-carbon bond-forming reaction links the two fragments and creates a 1,5-dicarbonyl intermediate.

  • Cyclization and Dehydration: The newly formed 1,5-dicarbonyl intermediate undergoes a rapid intramolecular cyclization. The amino group attacks one of the carbonyl carbons, followed by the elimination of a water molecule to yield the stable 1,4-dihydropyridine ring system.[5]

The driving force for the final step is the formation of a thermodynamically stable, conjugated cyclic system.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the Hantzsch synthesis, detailing the progression from starting materials to the final 1,4-dihydropyridine product.

Hantzsch_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct 1,5-Dicarbonyl Intermediate (Michael Adduct) Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Reaction pathway of the Hantzsch 1,4-Dihydropyridine Synthesis.

Part 2: Experimental Protocol and Process Validation

Trustworthiness in synthesis is achieved through robust and reproducible protocols. The following procedure is a well-established method for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a classic Hantzsch product.

Standard Protocol: Synthesis in Aqueous Medium

This protocol is adapted from a green chemistry approach that utilizes water as a solvent, eliminating the need for organic solvents and external catalysts.[14]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Ethyl acetoacetate (2 mmol, 260 mg)

  • Ammonium carbonate (1 mmol, 96 mg)

  • Deionized Water (2-3 mL)

  • Sealed tube reactor

Procedure:

  • Charging the Reactor: To a sealable tube reactor, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol).

  • Adding Solvent: Add 2-3 mL of deionized water to the mixture.

  • Sealing and Heating: Securely seal the reactor. Place the vessel in a preheated oil bath or heating block at 70–75 °C.

  • Reaction: Stir the mixture vigorously at this temperature for the required time (typically monitored by TLC for completion, often several hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Allow the mixture to stand overnight to facilitate complete precipitation of the product.

  • Filtration: Collect the solid product by simple filtration (e.g., using a Büchner funnel). Wash the solid with cold water.

  • Drying: Dry the isolated solid product. The purity is often high enough for many applications, but recrystallization from ethanol can be performed if necessary.

Self-Validation: The integrity of this protocol lies in its simplicity and the physical properties of the product. The 1,4-DHP product is typically a crystalline solid with low solubility in the aqueous reaction medium, especially upon cooling.[14] This characteristic provides an inherent self-purification step, as the product precipitates while unreacted starting materials and intermediates remain largely in solution. Final validation and characterization are confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination, which should align with literature values.

Part 3: Catalyst and Condition Optimization

While the classical Hantzsch synthesis can proceed without a catalyst, particularly with elevated temperatures, the reaction often suffers from long reaction times and moderate yields.[1][14] Modern advancements have focused on catalysis and alternative energy sources to improve efficiency and align with green chemistry principles.[1]

The choice of catalyst is a critical experimental decision that directly impacts reaction rate, yield, and conditions. Catalysts, typically Brønsted or Lewis acids, function by activating the aldehyde's carbonyl group towards nucleophilic attack, thereby accelerating the Knoevenagel condensation step.[15]

Comparative Data on Catalytic Systems

The following table summarizes the performance of various catalysts for the model synthesis of this compound. This data provides a clear rationale for catalyst selection based on desired outcomes like reaction time and yield.

CatalystAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)Reference
None NH₄OAcEthanolReflux865[15]
p-TSA NH₄OHEthanolReflux682[15]
Tannic Acid NH₄OAcH₂O80194[15]
Fe₃O₄@SiO₂-SO₃H NH₄OAcEthanol600.596[15]
UiO-66-NH₂ NH₄OAcEthanolRoom Temp.0.598[15]

Field-Proven Insights:

  • Expertise: The data clearly demonstrates that catalyzed reactions significantly outperform the uncatalyzed process.[15] Simple Brønsted acids like p-toluenesulfonic acid (p-TSA) offer a marked improvement.

  • Authoritativeness: The trend towards heterogeneous and green catalysts is evident. Modern catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂) provide exceptional yields in dramatically shorter times and under milder conditions, often at or near room temperature.[15] These catalysts also offer the advantage of easy recovery and reusability, enhancing the environmental friendliness of the synthesis.

  • Trustworthiness: The use of water as a solvent, as seen with tannic acid, or solvent-free conditions, often facilitated by microwave irradiation, represents a significant advancement in sustainable chemistry.[1][14][15] These methods often lead to high atom economy and reduce hazardous waste.[5]

Conclusion

The Hantzsch synthesis of 1,4-dihydropyridines remains a powerful and relevant tool in modern organic and medicinal chemistry. Its ability to construct complex, biologically active scaffolds from simple, readily available precursors in a single pot is a testament to its enduring utility. By understanding the core mechanism, leveraging robust protocols, and making informed choices regarding catalysts and reaction conditions, researchers can effectively harness this classic reaction for the development of novel therapeutics and functional materials.

References

  • Hantzsch pyridine synthesis. Google Vertex AI Search.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. Benchchem.
  • Wang, L., et al. (2015). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances, 5(11), 8145-8149.
  • Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D.
  • Kumar, A., & Maurya, R. A. (2008). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Letters in Organic Chemistry, 5(5), 374-377.
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-reviews in medicinal chemistry, 14(3), 282-290.
  • Synthesis and significance of 1,4-dihydropyridine drug analogs. (2024). Google Vertex AI Search.
  • Hantzsch Dihydropyridine Synthesis. Thermo Fisher Scientific.
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications.
  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed.
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). MDPI.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis.
  • Knoevenagel condensation. Wikipedia.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. National Institutes of Health.
  • Hantzsch pyridine synthesis | Request PDF. ResearchGate.

Sources

Spectroscopic data for Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Introduction

This compound is a prominent member of the 1,4-dihydropyridine (DHP) class of organic compounds. DHPs are of significant interest in medicinal chemistry and drug development, most notably as L-type calcium channel blockers used in the treatment of hypertension. The precise molecular structure and purity of these compounds are paramount to their biological activity and safety. Therefore, rigorous spectroscopic analysis is a critical and non-negotiable step in their synthesis and quality control.

This technical guide serves as an authoritative resource for researchers, scientists, and drug development professionals, providing a detailed examination of the key spectroscopic data used to identify and characterize this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the rationale behind peak assignments and providing context through established experimental protocols.

Molecular Structure and Synthesis Overview

The title compound, with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol , is typically synthesized via the Hantzsch pyridine synthesis.[1][2][3] This one-pot condensation reaction involves the combination of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and an ammonia source (such as ammonium hydroxide or ammonium bicarbonate).[1][4]

The structural integrity of the resulting molecule is confirmed through the combination of spectroscopic methods detailed below.

cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reaction Hantzsch Condensation benzaldehyde->reaction acetoacetate Ethyl Acetoacetate (2 eq.) acetoacetate->reaction ammonia Ammonia Source ammonia->reaction dhp Diethyl 2,6-dimethyl-4-phenyl- 1,4-dihydropyridine-3,5-dicarboxylate reaction->dhp One-pot Synthesis

Caption: Hantzsch Synthesis Workflow.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their proximity to one another.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often used due to its ability to dissolve a wide range of compounds and its solvent peak does not obscure key signals.[5]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard pulse sequence, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts (δ) are indicative of the local electronic environment of the protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
8.79Singlet1H-NH The proton on the nitrogen is deshielded and appears as a singlet as it has no adjacent protons to couple with. Its chemical shift can be variable and is solvent-dependent.
7.20 - 7.08Multiplet5H7.6Phenyl-H These protons on the C4-phenyl ring appear in the characteristic aromatic region. The multiplet arises from complex coupling between the ortho, meta, and para protons.
4.87Singlet1H-C4-H This proton is attached to the stereocenter at the C4 position. It is a singlet because it has no neighboring protons on adjacent carbons to couple with.
3.99Quartet4H7.0-O-CH₂ -CH₃The methylene protons of the two equivalent ethyl ester groups are split into a quartet by the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
2.26Singlet6H-C2, C6 -CH₃ The methyl groups at the C2 and C6 positions are equivalent and appear as a sharp singlet. They are attached to quaternary carbons and thus have no protons to couple with.
1.12Triplet6H7.0-O-CH₂-CH₃ The terminal methyl protons of the two equivalent ethyl ester groups are split into a triplet by the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

Spectroscopic data obtained in DMSO-d₆ at 400 MHz.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol: Data Acquisition

The sample preparation and instrumentation are identical to that of ¹H NMR. ¹³C NMR experiments typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

Each unique carbon atom in the molecule gives rise to a distinct signal.

Chemical Shift (δ, ppm)AssignmentRationale
166.9C =OThe carbonyl carbons of the ester groups are highly deshielded and appear at the lowest field.
148.2Phenyl C (quaternary)The carbon of the phenyl ring directly attached to the dihydropyridine ring.
145.3C 2, C 6The sp² hybridized carbons of the dihydropyridine ring attached to the methyl groups.
127.8, 127.3, 125.8Phenyl C HThe sp² hybridized carbons of the phenyl ring bearing protons.
101.9C 3, C 5The sp² hybridized carbons of the dihydropyridine ring attached to the ester groups.
59.0-O-C H₂-CH₃The sp³ hybridized methylene carbons of the ethyl ester groups.
38.9C 4The sp³ hybridized carbon at the C4 position, attached to the phenyl ring.
18.2C2, C6 -C H₃The sp³ hybridized methyl carbons at the C2 and C6 positions.
14.1-O-CH₂-C H₃The sp³ hybridized terminal methyl carbons of the ethyl ester groups.

Spectroscopic data obtained in DMSO-d₆ at 100 MHz.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Data Acquisition
  • Sample Preparation: The spectrum is typically acquired using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Data Interpretation and Analysis

The presence of characteristic absorption bands confirms the major functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3339N-H StretchDihydropyridine N-H
2954, 2920C-H StretchAliphatic C-H (methyl and methylene groups)
1682C=O StretchEster Carbonyl
1735C=C StretchDihydropyridine C=C

Data acquired via Attenuated Total Reflectance (ATR).[5] The strong absorption at 1682 cm⁻¹ is a definitive indicator of the ester carbonyl groups, while the peak at 3339 cm⁻¹ confirms the N-H bond of the dihydropyridine ring.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight, which is crucial for confirming the molecular formula.

Experimental Protocol: Data Acquisition

A common technique is introducing the sample into a mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.

Data Interpretation and Analysis

The primary piece of information is the molecular ion peak.

  • Molecular Formula: C₁₉H₂₃NO₄

  • Calculated Molecular Weight: 329.16 g/mol

  • Observed Molecular Ion Peak [M+H]⁺: 330.17 g/mol (protonated molecule)

The mass spectrum will show a base peak corresponding to the most stable fragment ion. While detailed fragmentation can be complex, the observation of the correct molecular ion peak is the most critical piece of data for confirming the identity of the compound.[6]

parent Molecular Ion [M]⁺ m/z = 329 frag1 Loss of Phenyl Group [M - C₆H₅]⁺ m/z = 252 parent->frag1 - 77 Da frag2 Loss of Ethoxy Group [M - OC₂H₅]⁺ m/z = 284 parent->frag2 - 45 Da frag3 Loss of Ethyl Group [M - C₂H₅]⁺ m/z = 300 parent->frag3 - 29 Da

Caption: Plausible Mass Spectrometry Fragmentation Pathways.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of essential N-H and C=O functional groups, and mass spectrometry validates the molecular weight and formula. This comprehensive spectroscopic profile is indispensable for ensuring the identity, purity, and quality of the compound in research and pharmaceutical applications.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th.
  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives.
  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydro-pyridine-3,5-dicarboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799.
  • PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
  • ResearchGate. (2009). (PDF) this compound.
  • ResearchGate. (n.d.). (PDF) Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • PubChem. (n.d.). Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate.
  • PubChem. (n.d.). This compound.
  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
  • SpectraBase. (n.d.). Diethyl 2,6-dimethyl-4-ethylpyridine-3.5-dicarboxylate - Optional[13C NMR].

Sources

A Comprehensive Guide to the ¹H NMR Spectrum of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and the Role of NMR

This compound, a prominent member of the Hantzsch ester family of 1,4-dihydropyridines (1,4-DHPs), stands as a cornerstone in medicinal and synthetic organic chemistry.[1][2] These compounds are renowned for their role as calcium channel blockers, forming the basis for numerous cardiovascular drugs.[1] The precise molecular structure, including stereochemistry and conformation, is paramount to their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the structural elucidation and quality control of such pharmaceutical compounds.[3][4] Its ability to provide detailed information about the chemical environment of individual protons and carbons allows for unambiguous confirmation of the molecular identity and the detection of trace impurities.[5] This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental considerations, and advanced analytical techniques.

Molecular Structure and Proton Environments

A thorough understanding of the ¹H NMR spectrum begins with a clear depiction of the molecule's structure and the distinct proton environments. The numbering scheme presented below will be used for spectral assignments throughout this guide.

Caption: Molecular structure and proton designations for this compound.

Theoretical ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this molecule is highly characteristic. The expected signals, their chemical shifts (δ), multiplicities, and the underlying reasons for these observations are detailed below. The chemical shifts are solvent-dependent; typical values in both deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are provided.

Proton Designation Expected δ (ppm) in CDCl₃ Expected δ (ppm) in DMSO-d₆ Multiplicity Integration Rationale for Chemical Shift and Multiplicity
N1-H ~5.7 - 6.1~8.7 - 8.8Singlet (broad)1HThe N-H proton is deshielded due to the electronegativity of the nitrogen atom and its position within the dihydropyridine ring. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. In the more polar, hydrogen-bond accepting solvent DMSO-d₆, the chemical shift is significantly further downfield.
C4-H ~4.9 - 5.1~4.8 - 4.9Singlet1HThis methine proton is situated at a chiral center and is adjacent to the phenyl ring and the double bonds of the dihydropyridine ring. Its chemical shift is influenced by the anisotropy of the phenyl ring. It appears as a singlet as there are no adjacent protons for coupling.
Phenyl-H ~7.0 - 7.3~7.0 - 7.2Multiplet5HThe five protons of the phenyl group at C4 typically appear as a complex multiplet in the aromatic region of the spectrum.
C2-CH₃ & C6-CH₃ ~2.2 - 2.4~2.2 - 2.3Singlet6HThese two methyl groups are chemically equivalent due to the symmetry of the molecule. They are attached to sp²-hybridized carbons of the dihydropyridine ring, resulting in a chemical shift in the vinylic methyl region. They appear as a singlet due to the absence of adjacent protons.
-O-CH₂-CH₃ ~4.0 - 4.2~3.9 - 4.0Quartet4HThe two methylene groups of the ethyl esters are chemically equivalent. They are adjacent to an electronegative oxygen atom, which deshields them. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4), with a typical coupling constant (³J) of ~7.1 Hz.
-O-CH₂-CH₃ ~1.1 - 1.3~1.1 - 1.2Triplet6HThe two terminal methyl groups of the ethyl esters are also chemically equivalent. They are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3), with a ³J of ~7.1 Hz.

Advanced NMR Techniques for Unambiguous Assignment

While the 1D ¹H NMR spectrum provides substantial information, complex molecules or the presence of impurities can necessitate the use of two-dimensional (2D) NMR techniques for unequivocal structural confirmation.[3][4]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene quartet of the ethyl groups and their corresponding methyl triplet.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It is invaluable for assigning the ¹³C NMR spectrum based on the more easily interpretable ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as the corresponding oxidized pyridine derivative, can complicate the spectrum.[6]

  • Mass: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.[7][8]

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding like the N-H proton.[7]

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard) can be added. For routine structural confirmation, referencing to the residual solvent peak is common.[9]

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[10]

  • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate digitization of the free induction decay (FID).[11]

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing proton) is necessary.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure consistent chemical shifts.[12]

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is common) to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample & Lock filter->load shim Shim for Homogeneity load->shim setup Set Acquisition Parameters (zg30, NS=16, D1=2s) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (LB=0.3Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integration & Analysis reference->integrate

Caption: Standard workflow for ¹H NMR analysis.

Conclusion: A Self-Validating System for Structural Integrity

The ¹H NMR spectrum of this compound serves as a robust fingerprint for its molecular structure. By systematically analyzing the chemical shifts, multiplicities, and integrations, and by employing advanced 2D NMR techniques when necessary, researchers can confidently verify the identity and purity of this important pharmaceutical scaffold. The experimental protocol outlined provides a self-validating system, where the expected spectral features serve as a benchmark for successful analysis. This comprehensive understanding is fundamental for researchers, scientists, and drug development professionals working with this class of compounds, ensuring the scientific integrity of their findings and the quality of materials destined for further investigation.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.
  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]
  • Kurutz, J. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department, Northwestern University. [Link]
  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]
  • Georgia Gwinnett College. (n.d.).
  • Kim, H. W., et al. (2018). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 38(5), 1038–1050. [Link]
  • University College London. (n.d.). Sample Preparation.
  • Slideshare. (n.d.).
  • Seton Hall University. (2012). 200 MHz MR SOP manual. [Link]
  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
  • RTU E-books. (2023).
  • ResearchGate. (n.d.).
  • Moing, A., et al. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 38. [Link]
  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]
  • SciELO. (2002). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]
  • Shestakova, P., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 56(11), 1034–1043. [Link]
  • International Journal of Research Culture Society. (2017).
  • ResearchGate. (n.d.). Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. [Link]
  • SciELO. (2002). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. [Link]
  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • ResearchGate. (2009). (PDF)
  • Chemistry Stack Exchange. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. [Link]
  • DiVA portal. (2013). Multivariate Analysis of 2D-NMR Spectroscopy. [Link]
  • National Center for Biotechnology Information. (2007).

Sources

IR spectrum of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a classic example of a Hantzsch 1,4-dihydropyridine (DHP). These molecules are of significant pharmacological interest, primarily as analogs of calcium channel blockers used in the treatment of cardiovascular diseases.[1] For researchers in medicinal chemistry and drug development, FTIR spectroscopy serves as an indispensable first-line analytical tool for structural verification, purity assessment, and quality control. This document moves beyond a simple peak-list, offering insights into the causality behind the spectral features and providing a robust protocol for obtaining a self-validating, high-quality spectrum.

The Theoretical Framework: Understanding the Vibrational Signature

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration. For a complex molecule like this compound, the resulting spectrum is a unique fingerprint derived from the vibrations of its constituent functional groups. The key to interpretation lies in dissecting the molecule and predicting the characteristic absorption bands.

The primary vibrational modes of interest are stretching (changes in bond length) and bending (changes in bond angle). Stretching vibrations require more energy and thus appear at higher wavenumbers (typically >1500 cm⁻¹), a region often called the "diagnostic region." The more complex bending vibrations and skeletal modes appear at lower wavenumbers (<1500 cm⁻¹), known as the "fingerprint region," which is unique to the molecule as a whole.[2]

Key Functional Groups and Their Expected Absorptions:
  • N-H Group (Dihydropyridine Ring): The secondary amine within the 1,4-DHP ring gives rise to a characteristic N-H stretching vibration. In dilute, non-polar solvents, this appears as a sharp band around 3400-3500 cm⁻¹.[3] However, in the solid state (as in a KBr pellet), intermolecular hydrogen bonding with the ester carbonyl groups causes this peak to broaden and shift to a lower frequency, typically in the 3300–3350 cm⁻¹ range.[4] This broadening is a direct consequence of a population of molecules existing with slightly different N-H bond lengths due to hydrogen bonding interactions.[5]

  • C=O Group (Ester Carbonyls): The two equivalent ethyl ester groups produce one of the most intense and easily identifiable absorptions in the spectrum. For a standard saturated aliphatic ester, the C=O stretch appears around 1735-1750 cm⁻¹.[6][7] In this DHP structure, the carbonyl is conjugated with the C=C double bond of the dihydropyridine ring. This resonance delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency.[8][9] Therefore, the C=O stretch for this molecule is expected to appear in the 1690-1700 cm⁻¹ region.[1]

  • C-H Groups (Aliphatic and Aromatic): The spectrum reveals distinct absorptions for C-H bonds depending on the hybridization of the carbon atom.

    • sp² C-H (Aromatic & Vinylic): Stretches for hydrogens attached to the phenyl ring and the C=C bond of the DHP ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10][11]

    • sp³ C-H (Alkyl): Stretches for the methyl and ethyl groups are found just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[2][11] This clear demarcation at 3000 cm⁻¹ is a rapid and powerful diagnostic tool.

  • C=C Groups (Aromatic and Dihydropyridine Ring): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the DHP ring appear in the 1500-1680 cm⁻¹ region.[7] These are often multiple sharp bands of variable intensity.

  • C-O Group (Ester Linkage): Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch and the O-C (ethyl) stretch typically appear as strong, sharp bands in the fingerprint region, between 1000 and 1300 cm⁻¹.[6][7]

Molecular Structure and Key Vibrational Bonds

To visually connect the molecular architecture to the spectral data, the following diagram highlights the principal bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational bonds in this compound.

Experimental Protocol: A Self-Validating Approach

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocol for the Potassium Bromide (KBr) pellet technique is designed to produce a reliable and reproducible spectrum, minimizing common artifacts.

Rationale for Method Selection: The KBr pellet method is chosen for its ability to produce high-resolution spectra of solid samples, free from solvent interference bands. KBr is transparent to IR radiation in the standard mid-IR region (4000-400 cm⁻¹).

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

  • Sample and Reagent Preparation:

    • Analyte: Ensure the this compound sample is crystalline and dry. Causality: Moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretch. Dry the sample under vacuum if necessary.

    • KBr: Use only spectroscopic grade KBr. Heat in an oven at ~110°C for at least 2 hours and store in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, ensuring a clean background.

  • Sample Grinding:

    • Place approximately 1-2 mg of the analyte and 100-200 mg of dry KBr into an agate mortar.

    • Grind the mixture gently but thoroughly with an agate pestle for 2-3 minutes until it becomes a fine, homogenous powder with a talc-like consistency. Causality: Thorough grinding is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and results in sharp, well-defined peaks.

  • Pellet Formation:

    • Transfer a portion of the powder into a pellet press die.

    • Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes. A vacuum line may be connected to the die to remove entrapped air.

    • Release the pressure slowly and carefully extract the die. Causality: Slow pressure release prevents the pellet from cracking. The resulting pellet should be thin and transparent. A cloudy or opaque pellet indicates insufficient grinding or entrapped moisture.

  • Data Acquisition:

    • Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This scan of the ambient atmosphere (H₂O, CO₂) is stored and automatically subtracted from the sample scan. Trustworthiness: A fresh background scan is crucial for every session as atmospheric conditions can change, ensuring that the final spectrum contains only absorptions from the analyte.

    • Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum. For a high-quality spectrum, co-add at least 16 scans at a resolution of 4 cm⁻¹. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.

Spectral Analysis and Data Summary

The following table summarizes the characteristic absorption bands and their assignments for this compound, based on literature data for this and closely related structures.[1][6][7][12]

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
~3340Medium, BroadN-H StretchSecondary Amine (in DHP ring)
3100 - 3000Weak to MediumC-H Stretchsp² C-H (Phenyl and DHP ring)
3000 - 2850MediumC-H Stretchsp³ C-H (Methyl and Ethyl groups)
~1690Strong, SharpC=O Stretchα,β-Unsaturated Ester Carbonyl
1650 - 1580Medium to WeakC=C StretchAromatic and DHP Ring
~1470MediumC-H BendCH₂ Scissoring
~1370MediumC-H BendCH₃ Symmetric Bending (Umbrella)
1250 - 1200StrongC-O StretchAsymmetric C-O-C (Ester)
1100 - 1050StrongC-O StretchSymmetric C-O-C (Ester)
~700StrongC-H BendMonosubstituted Phenyl (Out-of-Plane)

Interpreting the Spectrum:

When analyzing the spectrum, the most commanding feature will be the intense C=O stretch around 1690 cm⁻¹.[8] Its position, shifted down from the typical 1735 cm⁻¹, is a key confirmation of the conjugated dihydropyridine system.[9] The next feature to locate is the N-H stretch, a moderately broad peak around 3340 cm⁻¹, confirming the presence of the secondary amine in the ring.[1] Just above 3000 cm⁻¹, weak to medium peaks will confirm the aromatic phenyl ring, while stronger absorptions just below 3000 cm⁻¹ will correspond to the numerous aliphatic C-H bonds of the methyl and ethyl groups. Finally, the fingerprint region will be dominated by strong, sharp C-O stretching bands from the ester functionalities, providing further definitive evidence for the molecular structure.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information. Through a systematic analysis of the diagnostic region, one can confidently verify the presence of the key N-H, conjugated C=O, aromatic, and aliphatic C-H functionalities. This guide demonstrates that by combining a robust theoretical understanding with a meticulous and self-validating experimental protocol, FTIR spectroscopy stands as a rapid, reliable, and cost-effective cornerstone of chemical analysis in any drug discovery and development workflow.

References

  • ResearchGate. (n.d.). Characteristic absorption bands in the infrared spectra of DPH.
  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
  • ResearchGate. (n.d.). IR spectrum of dimethyl 2,6-dimethyl-4-(4-(phenylcarbamoyloxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (2a).
  • Gilli, P., Pretto, L., Bertolasi, V., & Gilli, G. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7631. [Link]
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • ResearchGate. (n.d.). N–H and C–H stretching frequencies for 1b, 3b and 5b, cm⁻¹.
  • Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). FTIR spectra of 1,4-dihydropyridine derivatives.
  • ResearchGate. (n.d.). Figure S1. IR spectrum of 2,6-dimethyl-4-(iso-propyl)-3,5-dicarbomethoxy-1,4-dihydropyridine.
  • ResearchGate. (2022). Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure.
  • Oregon State University. (2018, September 22). The C=O Stretch.
  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra.
  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the 1,4-dihydropyridine (DHP) class of organic compounds, serves as a foundational structure in the development of calcium channel blockers used in the management of cardiovascular diseases. The structural elucidation and impurity profiling of this and related molecules are critical in drug discovery, development, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for the detailed molecular analysis of these compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into the intricacies of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Profile

Before delving into the mass spectrometric analysis, it is essential to establish the fundamental molecular characteristics of the target compound.

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₄PubChem[1]
Molecular Weight 329.39 g/mol MedChemExpress[2]
Exact Mass 329.16270821 DaPubChem[1]
IUPAC Name This compoundPubChem[1]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to ensure rapid volatilization.

  • Chromatographic Separation: Employ a capillary column, such as a dimethylsilicone column, to separate the analyte from any impurities. A temperature gradient program is often used to ensure good peak shape and resolution.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Fragmentation Pathway under Electron Ionization

The fragmentation of 1,4-dihydropyridine derivatives under EI-MS is characterized by several key pathways. A primary and highly characteristic fragmentation event is the loss of the substituent at the C-4 position of the dihydropyridine ring. This leads to the formation of a stable pyridinium cation, which often represents the base peak in the spectrum.

For this compound, the molecular ion ([M]⁺˙) is observed at m/z 329. The subsequent fragmentation follows a logical and predictable pattern:

EI_Fragmentation M [M]⁺˙ m/z 329 F1 [M - C₆H₅]⁺ m/z 252 M->F1 - C₆H₅˙ F2 [M - H]⁺ m/z 328 M->F2 - H˙ F3 [M - OC₂H₅]⁺ m/z 284 M->F3 - OC₂H₅˙ F5 [M - COOC₂H₅]⁺ m/z 256 M->F5 - COOC₂H₅˙ F6 Pyridine Ion m/z 252 F1->F6 Rearrangement F4 [F3 - CO]⁺ m/z 256 F3->F4 - CO F7 [F6 - C₂H₄]⁺ m/z 224 F6->F7 - C₂H₄ F8 [F7 - C₂H₄]⁺ m/z 196 F7->F8 - C₂H₄

Caption: Proposed EI fragmentation pathway.

Key Fragment Ions Observed in the GC-MS Spectrum:

m/zProposed Structure/Formation
329 Molecular Ion ([M]⁺˙)
252 Loss of the phenyl group ([M - C₆H₅]⁺) from the C-4 position, leading to a stable pyridinium ion.
284 Loss of an ethoxy radical ([M - OC₂H₅]⁺) from one of the ester groups.
256 Subsequent loss of carbon monoxide from the m/z 284 fragment, or direct loss of an ethoxycarbonyl radical ([M - COOC₂H₅]⁺).
224 Loss of ethylene from the m/z 252 fragment.
196 Further loss of ethylene from the m/z 224 fragment.

The presence of these characteristic fragments in the GC-MS spectrum provides strong evidence for the structure of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it particularly well-suited for determining the molecular weight of a compound and for coupling with liquid chromatography (LC) for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust LC-MS/MS method for the analysis of this compound would be as follows:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Ionization: The eluent from the LC is directed to the ESI source, where a high voltage is applied to a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules ([M+H]⁺).

  • MS/MS Analysis:

    • MS1: The first mass analyzer (e.g., a quadrupole) is set to select the protonated molecule of interest (m/z 330.2).

    • Collision-Induced Dissociation (CID): The selected ions are passed into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules induce fragmentation.

    • MS2: The resulting fragment ions are then separated by a second mass analyzer and detected.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column C18 Column Sample->Column ESI Electrospray Ionization Column->ESI MS1 MS1: Precursor Selection (m/z 330.2) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Detector Detector MS2->Detector

Caption: A typical LC-MS/MS workflow.

Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)

Under ESI conditions, this compound will readily form a protonated molecule, [M+H]⁺, at m/z 330.2. The fragmentation of this precursor ion in the collision cell is initiated by the protonation, which typically occurs on the nitrogen atom of the dihydropyridine ring or one of the carbonyl oxygens of the ester groups. The fragmentation pathways are generally characterized by losses from the ester side chains and the C-4 substituent.

ESI_Fragmentation MH [M+H]⁺ m/z 330.2 F1 [M+H - C₂H₄]⁺ m/z 302.2 MH->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z 284.2 MH->F2 - C₂H₅OH F4 [M+H - C₆H₆]⁺ m/z 252.2 MH->F4 - C₆H₆ F5 Aromatized Pyridine Ion m/z 328.2 MH->F5 - H₂ F3 [F2 - CO]⁺ m/z 256.2 F2->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation pathways.

Plausible Product Ions in ESI-MS/MS:

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation
330.2302.2C₂H₄ (28 Da)Loss of ethylene from an ethoxy group.
330.2284.2C₂H₅OH (46 Da)Loss of ethanol from an ester group.
330.2256.2C₃H₆O₂ (74 Da)Loss of ethyl formate.
330.2252.2C₆H₆ (78 Da)Loss of benzene from the C-4 position.
330.2328.2H₂ (2 Da)Aromatization of the dihydropyridine ring to the corresponding pyridine.

The selection of specific precursor-to-product ion transitions can be utilized to develop highly selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM), for the determination of this compound in complex matrices like biological fluids.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization is a powerful tool for unambiguous identification through its detailed fragmentation patterns, with the characteristic loss of the C-4 phenyl group being a key diagnostic feature. Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers high sensitivity and is ideal for quantitative analysis and for studying the compound in complex mixtures. A thorough understanding of the fragmentation pathways under both ionization techniques, as outlined in this guide, is paramount for accurate data interpretation and is a cornerstone of effective analytical support in the fields of medicinal chemistry and drug development.

References

  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Srinivasa Rao, N., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987.
  • Núñez-Vergara, L. J., Navarrete-Encina, P. A., Salas, S., Conde, B., Carbajo, J., Squella, J. A., & Camargo, C. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236–242. [Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) nucleus is a cornerstone of medicinal chemistry, representing one of the most vital scaffolds in cardiovascular drug discovery.[1] Compounds based on this heterocyclic system, such as Nifedipine, Amlodipine, and Felodipine, have been clinically indispensable as calcium channel blockers for the treatment of hypertension and angina pectoris.[2][3] Their therapeutic effect is derived from their ability to modulate the influx of calcium ions into smooth muscle cells, leading to vasodilation.[3]

The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets. Therefore, a detailed understanding of their solid-state structure through techniques like single-crystal X-ray diffraction is not merely an academic exercise; it is fundamental to rational drug design and the development of next-generation therapeutics with improved efficacy and selectivity.[4][5]

This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural elucidation of a foundational DHP derivative: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. We will delve into the causality behind the experimental choices, present the crystallographic data with clarity, and analyze the nuanced structural features that govern its molecular conformation and crystal packing.

Part 1: Synthesis and Single Crystal Growth

Synthetic Strategy: The Hantzsch Dihydropyridine Synthesis

The target compound is efficiently prepared via the Hantzsch dihydropyridine synthesis, a classic multi-component reaction first reported in 1881.[6][7] This one-pot condensation reaction is prized for its operational simplicity and reliability in constructing the DHP core.[8][9] The reaction involves the condensation of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonium bicarbonate).[10][11][12][13]

The choice of ammonium bicarbonate (NH₄HCO₃) as the ammonia source is deliberate; it serves as an accessible and stable solid that readily provides ammonia in situ under the reaction conditions.

G cluster_reactants Reactants cluster_process Process cluster_products Products Benzaldehyde Benzaldehyde Mix Mix & Stir (3h at 293 K) Benzaldehyde->Mix EtAceto Ethyl Acetoacetate (2 eq.) EtAceto->Mix AmBicarb Ammonium Bicarbonate AmBicarb->Mix Crude Crude Product Mix->Crude One-Pot Condensation Recrystal Recrystallize (Ethanol) Crystals Yellow, Block-like Single Crystals Recrystal->Crystals Purification & Crystal Growth Crude->Recrystal

Caption: Workflow for the Hantzsch synthesis and crystallization.
Experimental Protocol: Synthesis and Crystallization

The following protocol is a self-validating system, consistently yielding high-purity crystalline material suitable for diffraction studies.

  • Reaction Setup: In a 50 mL flask, combine fresh benzaldehyde (6 mmol), ethyl acetoacetate (6 mmol), and ammonium bicarbonate (6 mmol).[10]

  • Synthesis: Stir the resulting mixture vigorously at ambient temperature (293 K) for 3 hours. The reaction proceeds spontaneously, leading to the formation of the crude product.[10][11]

  • Isolation: The crude solid is isolated from the reaction mixture.

  • Crystallization for X-ray Analysis: Obtain the final, high-purity product as yellow, block-like single crystals by recrystallization from an ethanol solution.[10][11] The slow evaporation of ethanol allows for the growth of well-ordered crystals essential for high-quality diffraction data.

Part 2: Single-Crystal X-ray Diffraction Analysis

The definitive molecular structure was determined using single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[4][14][15]

Methodology: Data Collection and Structure Refinement

A suitable yellow block crystal was selected and mounted on a goniometer head. Data was collected on a Siemens SMART 1000 CCD diffractometer, a standard instrument for such analyses.[10][11]

G cluster_exp Experimental Setup cluster_data Data Processing cluster_output Final Output Crystal Mount Single Crystal Diffractometer Siemens SMART 1000 CCD Mo Kα Radiation (λ=0.71073 Å) T = 298 K Crystal->Diffractometer Collect Data Collection (φ and ω scans) Diffractometer->Collect X-ray Diffraction Reduce Data Reduction (SAINT) Collect->Reduce Solve Structure Solution (SHELXS97 - Direct Methods) Reduce->Solve Refine Structure Refinement (SHELXL97) Solve->Refine Structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) Refine->Structure Final Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

The use of industry-standard software packages like SHELXS97 for structure solution and SHELXL97 for refinement ensures the trustworthiness and reproducibility of the crystallographic model.[10] The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data and Refinement Details

The key parameters defining the crystal lattice and the quality of the structural refinement are summarized below.

Parameter Value Reference
Chemical FormulaC₁₉H₂₃NO₄[10][11]
Formula Weight329.38[10]
Crystal SystemMonoclinic[10][11]
Space GroupP2/c[11]
a (Å)9.7502 (12)[10]
b (Å)7.3854 (9)[10]
c (Å)24.326 (2)[10]
β (°)92.567 (1)[10]
Volume (ų)1749.9 (3)[10][11]
Z (Molecules/unit cell)4[10][11]
Temperature (K)298[10]
RadiationMo Kα (λ = 0.71073 Å)[11]
Density (calculated) (Mg m⁻³)1.250[11]
R-factor (R1)0.045[10][11]
Weighted R-factor (wR2)0.131[10][11]
Goodness-of-fit (S)1.01[10]

Part 3: Structural Analysis and Discussion

Molecular Conformation

The crystal structure analysis reveals that the central 1,4-dihydropyridine ring is not planar. Instead, it adopts a flattened boat conformation .[10][11] This puckering is a characteristic feature of the Hantzsch esters.

A critical structural parameter is the orientation of the C4-phenyl substituent relative to the DHP ring. The plane of the phenyl ring is nearly perpendicular to the base of the dihydropyridine boat, with a measured dihedral angle of 88.78 (9)° .[10][11] This pseudo-axial orientation is crucial for the compound's biological activity profile within the DHP class. The bond lengths and angles throughout the molecule are within expected ranges and are comparable to those observed in structurally related DHP compounds.[10][11]

Supramolecular Assembly and Crystal Packing

The stability of the crystal lattice is governed by a network of intermolecular hydrogen bonds. The analysis reveals the presence of strong N—H⋯O hydrogen bonds.[10][11] Specifically, the hydrogen atom on the dihydropyridine nitrogen (N1) acts as a donor to a carbonyl oxygen atom of an adjacent molecule.

This primary interaction is the dominant force in the crystal packing, linking the molecules into infinite chains that propagate along the[16] crystallographic direction.[10][11] These chains are further stabilized by weaker C—H⋯O interactions, contributing to the overall robust three-dimensional architecture.

Caption: Diagram of intermolecular hydrogen bonding.

Conclusion

This guide has detailed the definitive structural characterization of this compound. Through the robust Hantzsch synthesis and meticulous single-crystal X-ray diffraction analysis, we have established its key structural features: a flattened boat conformation of the dihydropyridine ring and a supramolecular assembly dominated by strong N—H⋯O hydrogen bonds.

This precise structural data serves as an essential reference for the broader class of 1,4-dihydropyridine calcium channel blockers. For drug development professionals, this information provides a foundational understanding of the stereochemical requirements for molecular recognition at the L-type calcium channel, informing the design of future cardiovascular agents with enhanced therapeutic profiles.

References

  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]
  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). (PDF) this compound.
  • National Center for Biotechnology Information. (n.d.). Nifedipine. PubChem.
  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]
  • ResearchGate. (2024). The crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C21H27NO4.
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Ninan, A. R., Babbar, R., Dhiman, S., Singh, T. G., Kaur, K., & Dhiwan, V. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. [Link]
  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29285-29312. [Link]
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • Cadenas, C., et al. (2006). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 11(6), 457–475. [Link]
  • Ninan, A. R., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry. [Link]
  • Kumar, A., et al. (2025). Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. Current Medicinal Chemistry. [Link]
  • Rao, N. S., & Lakshmi, K. (2015). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987. [Link]
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • Royal Society Open Science. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170182. [Link]

Sources

An In-depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a foundational molecule in the class of 1,4-dihydropyridine (DHP) L-type calcium channel blockers. We will explore its synthesis via the Hantzsch reaction, delve into its molecular mechanism of action on vascular smooth muscle, analyze its structure-activity relationships, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this archetypal DHP and its significance in cardiovascular pharmacology.

Introduction: The Archetypal 1,4-Dihydropyridine

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the basis for a clinically vital class of drugs used to treat hypertension and angina.[1] this compound, often referred to as a Hantzsch ester, represents one of the simplest and most-studied examples of this class.[2] While not used clinically itself, its structure embodies the essential pharmacophore required for potent L-type calcium channel antagonism. Understanding this molecule provides fundamental insights into the design and function of widely prescribed medications such as Nifedipine, Amlodipine, and Felodipine.[3] These drugs exert their therapeutic effect by blocking the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4] This guide will dissect the chemistry, pharmacology, and evaluation of this parent compound.

Synthesis and Physicochemical Characteristics

The primary and most efficient method for creating the 1,4-dihydropyridine core is the Hantzsch Dihydropyridine Synthesis, first reported by Arthur Hantzsch in 1881.[2] This multicomponent reaction is a one-pot condensation that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5] For the title compound, the reactants are benzaldehyde, ethyl acetoacetate, and an ammonia source like ammonium acetate or ammonium bicarbonate.[6][7]

The reaction mechanism proceeds through a series of well-established intermediates. This process is favored for its operational simplicity and the ability to generate molecular complexity in a single step, although classic methods can suffer from long reaction times and harsh conditions.[2][5][8] Modern variations often employ catalysts or alternative energy sources like ultrasonic irradiation to improve yields and reaction times.[2]

Hantzsch_Mechanism Fig. 1: Hantzsch Dihydropyridine Synthesis Mechanism cluster_start Reactants cluster_path1 Path A cluster_path2 Path B cluster_end Final Steps benzaldehyde Benzaldehyde knoevenagel_intermediate α,β-Unsaturated Carbonyl (Knoevenagel Condensation) benzaldehyde->knoevenagel_intermediate + Ethyl Acetoacetate ethyl_acetoacetate1 Ethyl Acetoacetate (x2) ammonia Ammonia Source enamine_intermediate β-Enamino Ester (Enamine Formation) ammonia->enamine_intermediate + Ethyl Acetoacetate michael_adduct Michael Adduct knoevenagel_intermediate->michael_adduct + Enamine dihydropyridine 1,4-Dihydropyridine (Cyclization & Dehydration) michael_adduct->dihydropyridine

Caption: Fig. 1: Hantzsch Dihydropyridine Synthesis Mechanism

Detailed Synthesis Protocol

This protocol is adapted from the synthesis described by Bai et al. (2009).[7][9]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine benzaldehyde (6 mmol, 1 eq.), ethyl acetoacetate (12 mmol, 2 eq.), and ammonium bicarbonate (NH₄HCO₃) (6 mmol, 1 eq.).

  • Reaction: Stir the mixture vigorously at room temperature (approx. 293 K or 20°C) for 3-4 hours. The reaction is typically performed neat (without solvent), but ethanol can be used as a solvent.[8]

  • Isolation: Upon completion, a solid crude product will form. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol. This process involves dissolving the solid in a minimal amount of boiling ethanol and allowing it to cool slowly to room temperature, upon which pure yellow, block-like crystals of the title compound will form.[7][9]

  • Characterization: Confirm the product's identity and purity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Physicochemical Properties

A summary of the key chemical and physical properties is presented below.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₁₉H₂₃NO₄[10]
Molecular Weight 329.39 g/mol [10]
CAS Number 1165-06-6[11]
Appearance Yellow crystalline solid[7][9]
Melting Point 155-158 °CN/A
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C[10]

Molecular Mechanism of Action

Dihydropyridine derivatives are potent blockers of L-type voltage-gated calcium channels.[4] These channels are crucial for the regulation of vascular tone. In vascular smooth muscle cells, membrane depolarization triggers the opening of L-type calcium channels, allowing an influx of extracellular Ca²⁺. This influx increases intracellular Ca²⁺ concentration, which then binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and ultimately, muscle contraction (vasoconstriction).[4]

This compound and its analogues bind to a specific site on the α1 subunit of the L-type calcium channel.[12] This binding allosterically modulates the channel, stabilizing it in a closed or inactivated conformation. By preventing the channel from opening in response to depolarization, the DHP blocks the influx of Ca²⁺. The resulting decrease in intracellular Ca²⁺ leads to reduced MLCK activity, dephosphorylation of myosin light chains, and relaxation of the vascular smooth muscle (vasodilation). This widening of blood vessels, particularly arterioles, decreases total peripheral resistance, which is the primary mechanism for their blood pressure-lowering effect.[4][12]

Calcium_Channel_Pathway Fig. 2: DHP Mechanism of Action on Smooth Muscle Depolarization Membrane Depolarization LTCC L-Type Ca²⁺ Channel (Open State) Depolarization->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx LTCC_blocked L-Type Ca²⁺ Channel (Inactive State) Ca_i ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_i Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_i->Ca_Calmodulin + Calmodulin Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (Active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (Inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chains MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to DHP DHP Compound DHP->LTCC_blocked Binds & Stabilizes

Caption: Fig. 2: DHP Mechanism of Action on Smooth Muscle

Structure-Activity Relationships (SAR)

The biological activity of 1,4-DHPs is highly dependent on their substitution pattern. The title compound serves as an excellent model for discussing these relationships.[13]

  • C4 Position: An aryl (phenyl) ring at the C4 position is critical for optimal activity.[14] The orientation of this ring relative to the DHP ring is a key determinant of binding affinity. Electron-withdrawing substituents on the phenyl ring, particularly at the ortho or meta positions, generally enhance activity, as seen in nifedipine (an ortho-nitro group).[14] An unsubstituted phenyl ring, as in the title compound, provides a baseline level of activity.

  • C3 and C5 Positions: The presence of ester groups at both the C3 and C5 positions is essential for calcium channel blocking activity.[13][14] These groups act as hydrogen bond acceptors and contribute to receptor binding. The nature of the ester's alkyl group can influence potency and pharmacokinetics; for instance, bulkier groups are not well tolerated.

  • C2 and C6 Positions: Small alkyl groups, typically methyl groups, are required at these positions. They are thought to provide a necessary steric conformation for the DHP ring and protect it from oxidation.

  • N1 Position: The nitrogen at the N1 position must be unsubstituted (a secondary amine) for activity. The N-H proton is a crucial feature for binding to the receptor.

  • Dihydropyridine Ring: The puckered "boat-like" conformation of the 1,4-dihydropyridine ring is a strict requirement.[7][9] Oxidation of this ring to the aromatic pyridine form results in a complete loss of calcium channel blocking activity.

Experimental Protocols for Efficacy Evaluation

To validate the calcium channel blocking activity of a synthesized compound like this compound, a combination of in vitro and in vivo assays is employed.

In Vitro Protocol: Isolated Rat Aortic Ring Assay

This classic organ bath experiment directly measures the vasorelaxant effect of a compound on vascular smooth muscle.[15][16] The causality is direct: if the compound blocks calcium influx, the pre-contracted tissue will relax in a dose-dependent manner.

Methodology:

  • Tissue Preparation: Humanely euthanize a male Wistar rat and carefully excise the thoracic aorta. Place it immediately in cold, oxygenated Krebs-Henseleit buffer.

  • Mounting: Clean the aorta of adherent tissue and cut it into 2-3 mm wide rings. Suspend the rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Contraction: Depolarize the tissue by replacing the normal buffer with a high-potassium (e.g., 80 mM KCl) Krebs solution. This opens voltage-gated calcium channels, causing a sustained contraction. This serves as the maximum contraction reference (100%).

  • Dose-Response Curve: Once the KCl-induced contraction has stabilized, add the test compound (dissolved in a suitable vehicle like DMSO) to the bath in a cumulative, log-increasing concentration manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Data Analysis: Record the relaxation at each concentration as a percentage of the maximum KCl-induced contraction. Plot the log-concentration of the compound against the percentage relaxation to generate a dose-response curve and calculate the IC₅₀ value (the concentration required to produce 50% of the maximum relaxation).

Aortic_Ring_Workflow Fig. 3: In Vitro Aortic Ring Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Aorta_Excise Excise Thoracic Aorta Ring_Cut Cut into 2-3mm Rings Aorta_Excise->Ring_Cut Mount Mount in Organ Bath Ring_Cut->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (High KCl) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Doses) Contract->Add_Compound Measure Measure Relaxation Add_Compound->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC₅₀ Plot->Calculate

Caption: Fig. 3: In Vitro Aortic Ring Assay Workflow

In Vivo Protocol: Spontaneously Hypertensive Rat (SHR) Model

This assay evaluates the compound's antihypertensive efficacy in a relevant animal model of human essential hypertension.[17]

Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension. House the animals under standard conditions with a 12-hour light/dark cycle.

  • Baseline Measurement: Acclimatize the rats to the measurement procedure for several days. Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff plethysmography system.

  • Drug Administration: Randomly assign rats to vehicle control and treatment groups. Administer the test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via oral gavage at a predetermined dose.

  • Time-Course Measurement: Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: For each group, calculate the change in SBP from baseline at each time point. Compare the results from the treatment group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.

Therapeutic Context and Limitations

Dihydropyridine calcium channel blockers are a first-line treatment for hypertension, valued for their efficacy and safety profile.[18][19] They are particularly effective in elderly patients and those with isolated systolic hypertension. However, the class is associated with specific side effects stemming from its potent vasodilatory action. These can include peripheral edema (swelling in the ankles), headaches, flushing, and reflex tachycardia, where the heart rate increases to compensate for the sudden drop in blood pressure.[4]

While this compound itself is a research compound, its study has been instrumental in the development of second and third-generation DHPs. These later-generation drugs (e.g., amlodipine, lercanidipine) were engineered to have improved pharmacokinetic profiles, such as a longer half-life allowing for once-daily dosing, and greater vascular selectivity, which can reduce the incidence of certain side effects.[3][12]

Conclusion

This compound stands as a quintessential model for the 1,4-dihydropyridine class of L-type calcium channel blockers. Its straightforward Hantzsch synthesis, clear mechanism of action, and well-defined structure-activity relationships make it an invaluable tool for both pedagogical purposes and foundational research in cardiovascular drug discovery. By understanding the principles embodied by this core molecule, scientists can continue to design and develop novel therapeutics with enhanced efficacy and safety for the management of cardiovascular diseases.

References

  • Ishikawa, F., et al. (n.d.). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Yakugaku Zasshi.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Mason, R. P. (2006). The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update. European Cardiology Review.
  • Verma, R., & Singh, A. (2014). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Engineering Research & Technology.
  • Su, W., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances.
  • ResearchGate. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives.
  • ACS Publications. (2004). Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ACS Publications. (2003). Unique Structure−Activity Relationship for 4-Isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry.
  • Thier, K., & Singh, P. (2024). Calcium Channel Blockers. StatPearls.
  • Rauchensteiner, F., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine.
  • MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview.
  • Taylor & Francis Online. (n.d.). Dihydropyridine calcium channel blockers – Knowledge and References.
  • Bai, M. S., et al. (2009). This compound. ResearchGate.
  • Waters, D. (1994). Calcium channel blockers and coronary atherosclerosis: from the rabbit to the real world. American Heart Journal.
  • News-Medical.net. (2024). Calcium channel blockers reverse muscle weakness in animal model of myotonic dystrophy type 1.
  • Polina, I., et al. (2021). Questioning the renoprotective role of L-type calcium channel blockers in chronic kidney disease using physiological modeling. American Journal of Physiology-Renal Physiology.
  • Shamash, J., et al. (1996). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British Journal of Cancer.
  • ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?.
  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry.
  • Kozlovskiĭ, V. L., & Prakh'e, I. V. (1995). [The effect of calcium channel blockers on animal behavior in tests to study their anxiolytic activity]. Eksperimental'naia i klinicheskaia farmakologiia.
  • American Physiological Society. (2021). Questioning the renoprotective role of L-type calcium channel blockers in chronic kidney disease using physiological modeling.
  • Semantic Scholar. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers.
  • YouTube. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

Sources

Methodological & Application

One-Pot Synthesis of 1,4-Dihydropyridine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most notably recognized for its profound impact on the management of cardiovascular diseases.[1][2] Molecules incorporating this heterocyclic system, such as Nifedipine, Amlodipine, and Felodipine, have become cornerstone therapies for hypertension and angina by acting as potent L-type calcium channel blockers.[1][3] Beyond this classical application, the 1,4-DHP framework has demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and anticonvulsant properties.[1][2][3][4] This wide-ranging therapeutic potential continues to drive significant research into the development of novel 1,4-DHP derivatives and efficient synthetic methodologies.

This application note provides a comprehensive guide to the one-pot synthesis of 1,4-dihydropyridine derivatives, with a focus on the seminal Hantzsch synthesis and its modern, more sustainable variations. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into reaction optimization and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation.

The Hantzsch Synthesis: A Timeless and Adaptable One-Pot Reaction

First described by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward and widely utilized methods for constructing the 1,4-DHP ring system.[5][6] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, in a single reaction vessel.[1][7] The elegance of this one-pot procedure lies in its atom economy and the ability to generate molecular complexity from simple, readily available starting materials.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for troubleshooting and adapting the synthesis for novel derivatives. The Hantzsch synthesis is believed to proceed through two key intermediates that are formed in situ:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[7]

  • Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia (or ammonium acetate) to generate a β-enamino ester.[7]

The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[1]

Visualizing the Hantzsch Reaction Mechanism

The following diagram illustrates the key steps in the formation of the 1,4-dihydropyridine ring.

G cluster_0 Reactant Pool cluster_1 Intermediate Formation cluster_2 Core Assembly cluster_3 Final Product Aldehyde Aldehyde (R-CHO) Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Adduct) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (2 equiv.) BetaKetoester1->Knoevenagel Enamine β-Enamino Ester BetaKetoester1->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols: From Classical to Green Approaches

The choice of reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis. Here, we provide detailed protocols for a classical thermal method, a modern microwave-assisted synthesis, and a solvent-free approach, highlighting the principles of green chemistry.

Protocol 1: Classical Synthesis of Symmetrical 1,4-Dihydropyridines

This protocol describes a conventional method using thermal heating under reflux, a robust and widely applicable procedure.

Materials:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 20 mmol

  • Ammonium acetate: 15 mmol

  • Ethanol: 50 mL

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 50 mL of ethanol.[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.[8][9][10]

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time required for conventional heating.[5]

Materials:

  • Aldehyde: 5 mmol

  • Ethyl acetoacetate: 10 mmol

  • Ammonium acetate: 7.5 mmol

  • Ethanol: 10 mL

  • 20 mL Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in 10 mL of ethanol.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. Note: Reaction parameters should be optimized for the specific substrates and microwave system used.

  • After the reaction is complete, cool the vial to room temperature, which will typically induce precipitation of the product.

  • Isolate the solid by vacuum filtration.

  • Wash the product with cold ethanol and purify by recrystallization.[8]

Protocol 3: Solvent-Free Synthesis Using a Heterogeneous Catalyst

This "green" protocol minimizes waste by eliminating the need for a solvent and often employs a recyclable catalyst.[11][12]

Materials:

  • Aldehyde (e.g., 5-Bromothiophene-2-carboxaldehyde): 10 mmol

  • 1,3-dicarbonyl compound (e.g., Ethyl acetoacetate): 20 mmol

  • Ammonium acetate: 10 mmol

  • Catalyst (e.g., Ceric Ammonium Nitrate, CAN): 0.5 mmol

  • 100 mL Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, add the aldehyde (10 mmol), 1,3-dicarbonyl compound (20 mmol), ammonium acetate (10 mmol), and the CAN catalyst (0.5 mmol).[11]

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic and the mixture may become a thick paste or solid.

  • Continue stirring for 1-3 hours, monitoring the reaction by TLC.[11]

  • Upon completion, add water to the reaction mixture and stir to break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • To remove unreacted starting materials, the solid can be washed with a non-polar solvent like n-hexane.[11]

  • Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine.[11]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the one-pot synthesis and purification of 1,4-dihydropyridine derivatives.

G Start Start: Assemble Reactants Reaction One-Pot Reaction (Thermal, MW, or Solvent-Free) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Cooling/Precipitation) Monitoring->Workup Reaction Complete Filtration Isolation by Filtration Workup->Filtration Washing Wash with Cold Solvent Filtration->Washing Purification Purification (Recrystallization) Washing->Purification Drying Drying Under Vacuum Purification->Drying Characterization Characterization (NMR, IR, MS, MP) Drying->Characterization Final Pure 1,4-DHP Product Characterization->Final

Caption: General workflow for the synthesis of 1,4-DHP analogues.

Data Presentation: A Comparative Overview

The efficiency of the Hantzsch synthesis can be influenced by the choice of reactants and reaction conditions. The following table provides representative data for the synthesis of various 1,4-dihydropyridine derivatives.

EntryAldehydeβ-Dicarbonyl CompoundConditionsTimeYield (%)Reference
1BenzaldehydeEthyl acetoacetateEthanol, Reflux2-4 h~85%[1]
24-NitrobenzaldehydeEthyl acetoacetateEthanol, MW, 120°C10 min92%[5]
32-Furaldehydetert-Butyl acetoacetateSolvent-free, 100°C45 min85%[2]
45-Bromothiophene-2-carboxaldehydeEthyl acetoacetateSolvent-free, CAN, RT2.5 h90-95%[11]
5BenzaldehydeMethyl acetoacetateγ-Al2O3, Solvent-free, 90°C1.5 h92%[13]
64-ChlorobenzaldehydeDimedone & Ethyl acetoacetatePANI-ZnO, Ethanol, Reflux2 h95%[14]

Product Characterization: A Self-Validating System

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. Key signals include a broad singlet for the N-H proton (typically δ 5.5-9.2 ppm), a singlet for the C4-H proton (around δ 4.7-5.1 ppm), and signals corresponding to the substituents on the ring.[15] ¹³C NMR will show characteristic peaks for the carbonyl carbons and the sp³ and sp² carbons of the dihydropyridine ring.[15]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands include N-H stretching (around 3340 cm⁻¹), C=O stretching of the ester groups (around 1686 cm⁻¹), and C=C stretching (around 1650 cm⁻¹).[16]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all components.

  • Melting Point (MP): A sharp melting point is a good indicator of purity.

Troubleshooting Note: A common issue in the synthesis of 1,4-DHPs is their susceptibility to oxidation to the corresponding aromatic pyridine derivative.[3] This can be observed in the ¹H NMR spectrum by the disappearance of the N-H and C4-H signals and the appearance of new signals in the aromatic region.[3] To minimize oxidation, it is advisable to protect the reaction and product from excessive light and air.

Conclusion

The one-pot Hantzsch synthesis of 1,4-dihydropyridines is a powerful and versatile tool in the arsenal of the medicinal and organic chemist. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to green chemistry principles ensure its continued relevance. By understanding the mechanistic nuances and employing the robust protocols outlined in this guide, researchers can efficiently generate libraries of novel 1,4-DHP derivatives for evaluation in drug discovery and development programs.

References

  • Sharma, M. G., Rajani, P., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. BenchChem.
  • Cravotto, G., & Cintas, P. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecular Diversity.
  • Li, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of the Serbian Chemical Society.
  • Kumar, S., et al. (2022). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Green and Sustainable Chemistry.
  • Thombal, R. S., & Jadhav, V. H. (2015). Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. Journal of Chemical and Applied Biochemistry.
  • Li, G. (2010). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Coal and Chemical Industry.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Zhang, Y., et al. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education.
  • Kumar, S., et al. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Chemistry Research Journal.
  • BenchChem. (2025).
  • Cabrera, E., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society.
  • Karuppasamy, M., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry.
  • Khedkar, S. A., & Auti, P. B. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • Karuppasamy, M., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. National Institutes of Health.
  • ResearchGate. (2019). Synthesis of diethyl 1,4 dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in presence of MgFe2O4 MNPs (5 mol%) catalyst using different solvents and without solvents at 80 ℃.
  • The Royal Society of Chemistry. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. The Royal Society of Chemistry.
  • Ko, S., & Yao, C. (2006). Ceric Ammonium Nitrate (CAN) Catalyzes the One-Pot Synthesis of Polyhydroquinoline via the Hantzsch Reaction. Tetrahedron.
  • Wikipedia. Hantzsch pyridine synthesis.
  • University of Colorado Boulder.
  • Ezzati, M., & Azizi, K. (2013). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Organic Chemistry: An Indian Journal.
  • Royal Society of Chemistry. Purifying by recrystallisation.

Sources

Introduction: Re-engineering a Classic Reaction for a Sustainable Future

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Green Synthesis of 1,4-Dihydropyridines

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone of medicinal chemistry, most famously recognized as the core structure in a class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension.[1][2] Drugs such as nifedipine, amlodipine, and felodipine have underscored the therapeutic importance of this privileged N-heterocycle for decades. Beyond their role as cardiovascular agents, 1,4-DHP derivatives exhibit a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant properties.[1][3][4]

The traditional route to these vital compounds is the Hantzsch pyridine synthesis, first reported in 1881.[5][6] This one-pot, multi-component reaction (MCR) typically involves the condensation of an aldehyde, a β-ketoester, and ammonia. However, the classical Hantzsch method often suffers from significant drawbacks, including harsh reaction conditions (e.g., refluxing in acetic acid or ethanol), long reaction times, the use of hazardous organic solvents, and frequently, low product yields.[1][6][7]

In an era where the principles of green chemistry—minimizing waste, using safer solvents, improving energy efficiency, and employing catalytic rather than stoichiometric reagents—are paramount, the need for cleaner, more sustainable methods for synthesizing 1,4-DHPs is critical. This guide provides researchers, scientists, and drug development professionals with a detailed overview and validated protocols for several green synthesis methods that address the shortcomings of the classical approach. We will explore the causality behind these modern experimental designs, offering robust, field-proven protocols that are efficient, environmentally benign, and readily adaptable.

Method 1: Aqueous Synthesis: Harnessing the Power of Water

The use of water as a reaction medium is a primary goal of green chemistry. It is non-toxic, non-flammable, inexpensive, and environmentally safe. For the Hantzsch reaction, water can facilitate the reaction, sometimes even without a catalyst, by leveraging its unique properties like high polarity and hydrogen bonding capabilities.

Scientific Principle & Causality

Performing the Hantzsch synthesis in an aqueous medium eliminates the need for volatile and often toxic organic solvents. An "on-water" protocol, where the reaction occurs at the water-organic interface or in a suspension, can accelerate reaction rates due to hydrophobic effects and enhanced hydrogen bonding at the interface.[8] In some cases, heating water in a sealed vessel generates steam pressure, which can promote the reaction efficiently without any added catalyst, leading to excellent yields and simple product isolation via filtration.[7][9] The filtrate can often be recycled, further enhancing the green credentials of the method.[7]

Workflow for Catalyst-Free Aqueous Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Combine aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium source (1-1.3 mmol) in a sealed vessel B Add deionized water (e.g., 5 mL) A->B 1. C Seal the vessel tightly B->C D Heat the mixture with stirring at 70-75 °C for the specified time (e.g., 1-4 h) C->D 2. E Cool reaction to room temperature D->E F Isolate precipitated product by simple filtration E->F 3. G Wash solid with water F->G 4. I [Optional] Recycle and reuse the aqueous filtrate for subsequent reactions F->I Green Advantage H Recrystallize from 95% ethanol to obtain pure 1,4-DHP G->H 5.

Caption: Workflow for catalyst-free Hantzsch synthesis in water.

Detailed Protocol: Catalyst-Free Synthesis in Aqueous Medium

This protocol is adapted from a clean procedure for Hantzsch reactions in water.[7][9]

  • Reagent Preparation: In a suitable sealed vessel, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.3 mmol).[8]

  • Reaction Setup: Add 5 mL of deionized water to the mixture.

  • Reaction Execution: Seal the vessel securely and place it in a preheated oil bath at 70–75 °C. Stir the mixture for the required time (typically 1-4 hours, monitored by TLC).

  • Product Isolation: Upon completion, cool the reaction vessel to room temperature and let it stand, allowing the product to fully precipitate (standing overnight can improve recovery).

  • Purification: Filter the mixture to isolate the solid product. Wash the crude product with cold water. The resulting solid can be purified by recrystallization from 95% ethanol to yield the pure 1,4-dihydropyridine.[7]

  • Recycling (Optional): The aqueous filtrate, containing a small amount of unreacted starting materials, can be directly reused in a subsequent reaction cycle by adding a fresh charge of substrates.[7]

Data Summary: Aqueous Synthesis of 1,4-DHPs
Aldehyde (Substituent)Time (h)Yield (%)Reference
Benzaldehyde392[7]
4-Methylbenzaldehyde2.595[7][8]
4-Chlorobenzaldehyde296[7]
4-Nitrobenzaldehyde1.598[7]
2-Furaldehyde485[7]

Method 2: Microwave-Assisted Synthesis: Accelerating Reactions

Microwave (MW) irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes.[10] This is achieved through efficient and uniform heating of the reaction mixture via dielectric loss, leading to faster reaction kinetics.

Scientific Principle & Causality

Microwave energy couples directly with polar molecules in the reaction mixture, causing rapid and homogeneous heating that is not achievable with conventional thermal methods. This can lead to higher yields, improved product purity by minimizing side reactions, and significant energy savings.[5] The Hantzsch reaction is particularly amenable to MW assistance, which can be performed under solvent-free conditions or in green solvents like water or ethanol, further enhancing its eco-friendliness.[11][12]

Reaction Mechanism: Hantzsch 1,4-DHP Synthesis

RCHO R-CHO (Aldehyde) Knoevenagel Knoevenagel Condensation RCHO->Knoevenagel Ketoester1 CH₃COCH₂COOR' (β-Ketoester) Ketoester1->Knoevenagel NH3 NH₃ Enamine Enamine Formation NH3->Enamine Ketoester2 CH₃COCH₂COOR' (β-Ketoester) Ketoester2->Enamine IntermediateA R-CH=C(COCH₃)COOR' (Alkylidene) Knoevenagel->IntermediateA -H₂O IntermediateB CH₃C(NH₂)=CHCOOR' (Enamine) Enamine->IntermediateB -H₂O Michael Michael Addition IntermediateA->Michael IntermediateB->Michael IntermediateC Intermediate Adduct Michael->IntermediateC Cyclization Cyclization & Dehydration IntermediateC->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP -H₂O A Place aldehyde, amine, diethyl acetylenedicarboxylate, and malononitrile in a porcelain mortar B Grind the mixture vigorously with a pestle at room temperature for 5-20 min A->B Step 1 C Monitor reaction progress by TLC B->C Step 2 D Add ethanol and continue grinding briefly to form a slurry C->D Step 3 E Filter the solid product, wash with cold ethanol, and air dry D->E Step 4

Caption: Workflow for mechanochemical synthesis of 1,4-DHPs.

Detailed Protocol: Grinding-Induced Catalyst- and Solvent-Free Synthesis

This protocol is adapted from a four-component mechanochemical reaction. [13]

  • Reagent Preparation: Place the aldehyde (1.0 mmol), amine (1.0 mmol), diethyl acetylenedicarboxylate (1.0 mmol), and malononitrile (1.0 mmol) in a porcelain mortar.

  • Reaction Execution: Grind the mixture vigorously with a pestle at ambient temperature for 5–20 minutes. The reaction progress can be monitored by taking a small sample and analyzing it with TLC.

  • Product Isolation: After the reaction is complete, add a small amount of ethanol (5-10 mL) and grind for another minute to form a slurry.

  • Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol and allow it to air dry to afford the pure, highly functionalized 1,4-dihydropyridine.

Data Summary: Mechanochemical Synthesis of 1,4-DHPs
Aldehyde (Substituent)AmineTime (min)Yield (%)Reference
4-ChlorobenzaldehydeAniline1094[13]
BenzaldehydeAniline1092[13]
4-NitrobenzaldehydeAniline595[13]
4-Methylbenzaldehyde4-Chloroaniline1590[13]

Comparative Overview of Green Synthesis Methods

MethodKey PrincipleTypical TimeTypical YieldSolventsCatalystKey Advantages
Aqueous Synthesis Water as green solvent1-4 h85-98%WaterOften catalyst-freeEnvironmentally benign, simple work-up, recyclable medium. [7][8]
Microwave-Assisted Dielectric heating5-20 min90-98%Solvent-free or green solventsOptionalDrastically reduced reaction times, high yields, energy efficient. [12][14]
Ultrasound-Assisted Acoustic cavitation15-90 min89-98%Green solvents or solvent-freeOften catalyst-freeHigh yields at room temp, energy efficient, simple setup. [1][15]
Mechanochemical Mechanical energy input5-20 min90-95%Solvent-freeCatalyst-freeEliminates solvent waste, high atom economy, rapid, simple. [16][13]

Characterization of Synthesized 1,4-Dihydropyridines

Confirmation of the successful synthesis and purity of 1,4-DHP derivatives is typically achieved using standard spectroscopic techniques:

  • ¹H NMR: Provides information on the proton environment. Key signals include a singlet for the NH proton (around 9-12 ppm, often broad), a singlet for the C4-H proton (around 4.5-5.5 ppm), and signals corresponding to the substituents on the aldehyde and the ester groups. [14]* ¹³C NMR: Confirms the carbon framework of the molecule. Characteristic signals include those for the carbonyl carbons of the ester groups and the sp³-hybridized C4 carbon. [14]* IR Spectroscopy: Shows characteristic absorption bands for the N-H stretch (around 3360 cm⁻¹), C=O stretch of the ester groups (around 1740 cm⁻¹), and C≡N stretch if applicable (around 2250 cm⁻¹). [14]* Mass Spectrometry: Determines the molecular weight of the compound, confirming the expected molecular formula.

Conclusion and Future Outlook

The synthesis of 1,4-dihydropyridines has evolved significantly from the classical Hantzsch reaction. The green methodologies presented in this guide—utilizing water, microwave irradiation, ultrasound, and mechanochemistry—offer powerful, efficient, and environmentally responsible alternatives. These methods not only provide excellent yields and shorter reaction times but also align with the growing demand for sustainable practices in chemical synthesis and drug development. [4][17] For researchers and professionals in the field, adopting these protocols can streamline the discovery and production of novel 1,4-DHP-based therapeutic agents. The simplicity of the work-up procedures, the reduction or elimination of hazardous solvents, and the potential for catalyst recycling make these approaches economically and ecologically superior. The continued innovation in green catalytic systems and energy-efficient technologies promises to further advance the sustainable synthesis of this vital class of heterocyclic compounds.

References

  • Ji, S., Jiang, Z., Lu, J. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews.
  • MDPI. (n.d.). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI.
  • Royal Society of Chemistry. (n.d.). Catalyst-free, one-pot, four-component green synthesis of functionalized 1-(2-fluorophenyl)-1,4-dihydropyridines under ultrasound irradiation. New Journal of Chemistry.
  • Taylor & Francis Online. (n.d.). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Taylor & Francis Online.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). One pot microwave assisted synthesis and biological activities of 1, 4-dihydropyridines. Innovare Academic Sciences.
  • Malaysian Journal of Chemistry. (2021). Fe/ZSM-5-Catalyzed-Synthesis of 1,4-Dihydropyridines under Ultrasound Irradiation and Their Antioxidant Activities. Malaysian Journal of Chemistry.
  • Der Pharma Chemica. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica.
  • Parthiban, A., & Makam, P. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances.
  • National Institutes of Health. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Library of Medicine.
  • National Institutes of Health. (n.d.). Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions. National Library of Medicine.
  • Sheikhhosseini, E. (2016). Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica.
  • Royal Society of Chemistry. (n.d.). A grinding-induced catalyst- and solvent-free synthesis of highly functionalized 1,4-dihydropyridines via a domino multicomponent reaction. Green Chemistry.
  • ResearchGate. (n.d.). Synthetic route for microwave assisted synthesis of 1,4‐DHP derivatives... ResearchGate.
  • ResearchGate. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate.
  • Communications In Catalysis. (n.d.). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis.
  • Scribd. (n.d.). The Solvent-Free Synthesis of 1,4-Dihydropyridines Under Ultrasound Irradiation Without Catalyst. Scribd.
  • ACS Publications. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education.
  • National Institutes of Health. (n.d.). Ultrasound for Drug Synthesis: A Green Approach. National Library of Medicine.
  • ResearchGate. (2019). Mechanochemical enzymatic synthesis of 1,4‐dihydropyridine calcium antagonists and derivatives. ResearchGate.
  • ResearchGate. (n.d.). A review on recent trends in synthesis and applications of 1,4-dihydropyridines. ResearchGate.
  • ResearchGate. (n.d.). Enzyme-catalyzed mechanochemical synthesis of 1,4-DHP calcium antagonists. ResearchGate.
  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry.
  • National Institutes of Health. (n.d.). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Library of Medicine.
  • SCIRP. (2024). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Scientific Research Publishing.
  • National Institutes of Health. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Library of Medicine.
  • ResearchGate. (n.d.). Scheme 19: 1,4-dihydropyridine synthesis by ball-milling. ResearchGate.
  • Hindawi. (n.d.). One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. Hindawi.
  • National Institutes of Health. (n.d.). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. National Library of Medicine.
  • Bentham Science. (2025). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Bentham Science.
  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
  • National Institutes of Health. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Library of Medicine.
  • Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science.
  • MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI.
  • ResearchGate. (n.d.). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. ResearchGate.
  • Frontiers. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry.
  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR.

Sources

Application Notes & Protocols: Chemoenzymatic Synthesis of Enantiopure 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used to treat cardiovascular diseases.[1] Chirality is a critical determinant of the pharmacological and toxicological properties of these drugs, as enantiomers often exhibit different, and sometimes opposing, biological activities.[2][3] Consequently, the development of stereoselective synthetic routes to access enantiomerically pure 1,4-DHPs is a high priority in pharmaceutical development.[2] This guide details a powerful and efficient chemoenzymatic strategy, which marries the reliability of classical organic synthesis with the unparalleled stereoselectivity of biocatalysis. We present the underlying principles, field-proven insights, and detailed protocols for two key enzymatic approaches: kinetic resolution and desymmetrization, providing a comprehensive roadmap for producing these high-value chiral intermediates.

The Strategic Imperative for Enantiopure 1,4-Dihydropyridines

The therapeutic value of 1,4-DHP derivatives, such as the blockbuster drugs nifedipine and amlodipine, is well-established.[4][5] These molecules function by modulating calcium influx into cells, a fundamental biological process.[6][7] When the 1,4-DHP core is asymmetrically substituted at the C4 position, a stereocenter is created. The spatial arrangement of substituents at this center dictates the molecule's interaction with its biological target. For instance, one enantiomer may be a potent therapeutic agent (the eutomer), while its mirror image (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[3]

Regulatory bodies worldwide now mandate rigorous evaluation of the stereochemical composition of new chiral drugs, making access to enantiopure compounds essential.[8] While several methods exist—including chiral auxiliaries, asymmetric catalysis, and chromatographic separation—chemoenzymatic synthesis offers a compelling alternative.[2][5] This approach leverages enzymes as highly selective catalysts that operate under mild, environmentally benign conditions, often delivering exceptional levels of enantiopurity.[8][9]

The Chemoenzymatic Blueprint: A Two-Stage Approach

Our strategy is elegantly simple, dividing the synthetic challenge into two distinct, high-yielding stages. First, we employ robust chemical synthesis to construct the 1,4-DHP scaffold. Second, we use a precisely chosen enzyme to introduce chirality in a stereospecific manner.

Stage 1: Chemical Synthesis of the 1,4-DHP Scaffold via Hantzsch Reaction

The Hantzsch dihydropyridine synthesis, first reported in 1881, remains the most direct and versatile method for assembling the 1,4-DHP core.[4][10] It is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) in a single pot.[11][12]

Causality Behind the Choice: The Hantzsch reaction is chosen for its reliability, operational simplicity, and broad substrate scope, allowing for the synthesis of a diverse library of 1,4-DHP precursors (either racemic or prochiral) that can then be subjected to enzymatic transformation. While the classical method often required harsh conditions, modern variations using catalysts, microwave irradiation, or aqueous media have significantly improved yields and reaction times.[4][10][13]

Hantzsch_Mechanism cluster_paths Parallel Pathways cluster_merge Convergent Step Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Michael_Addition Michael Addition & Cyclization Knoevenagel->Michael_Addition α,β-Unsaturated Intermediate Enamine_Formation->Michael_Addition Enamine Intermediate DHP 1,4-Dihydropyridine (Racemic or Prochiral) Michael_Addition->DHP

Caption: The Hantzsch reaction proceeds via two parallel pathways converging to form the 1,4-DHP core.

Stage 2: Enzymatic Biotransformation for Asymmetric Synthesis

This is the key step where chirality is introduced. Depending on the structure of the Hantzsch product, one of two primary strategies is employed:

  • Enzymatic Kinetic Resolution (EKR): Used for racemic 1,4-DHPs. An enzyme selectively modifies one enantiomer, leaving the other untouched. The process is stopped at ~50% conversion, allowing for the separation of the unreacted, enantiopure starting material and the enantiopure product. The maximum theoretical yield for a single enantiomer is 50%.

  • Enzymatic Desymmetrization: Used for prochiral 1,4-DHPs (molecules with a plane of symmetry but two identical, enantiotopic functional groups). The enzyme selectively modifies one of the two identical groups, converting the entire batch of prochiral substrate into a single enantiomer of the product. The theoretical yield is 100%, making this a highly efficient approach.[9]

Enzyme Selection—The Causality:

  • Hydrolases (Lipases and Proteases): These are the workhorses for 1,4-DHP synthesis.[6][7] They catalyze the hydrolysis of ester groups with high enantioselectivity. Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435®) and Candida rugosa lipase (CRL), are particularly effective, robust, and functional in organic co-solvents, which aids substrate solubility.[8][14][15]

  • Alcohol Dehydrogenases (ADHs): These enzymes are ideal for the asymmetric reduction of ketone precursors to chiral alcohols, or the reverse oxidation.[16] They require a nicotinamide cofactor (NADH/NADPH), and an effective cofactor recycling system is crucial for preparative-scale synthesis.[17]

  • Transaminases (TAs): These enzymes can install an amine group onto a ketone with high stereocontrol, offering a direct route to chiral amino-functionalized 1,4-DHPs.[18][19]

Enzymatic_Strategies cluster_EKR A) Enzymatic Kinetic Resolution (EKR) cluster_Desym B) Enzymatic Desymmetrization Racemate Racemic 1,4-DHP (R-Ester + S-Ester) Enzyme_EKR Lipase + H₂O Racemate->Enzyme_EKR R_Ester (R)-Ester (Unreacted) Enzyme_EKR->R_Ester 50% Max Yield S_Acid (S)-Acid (Product) Enzyme_EKR->S_Acid 50% Max Yield Prochiral Prochiral 1,4-DHP (Di-ester) Enzyme_Desym Lipase + H₂O Prochiral->Enzyme_Desym S_Monoacid (S)-Mono-acid (Product) Enzyme_Desym->S_Monoacid 100% Theoretical Yield

Caption: Comparison of Kinetic Resolution (A) and Desymmetrization (B) for generating enantiopurity.

Protocols and Methodologies

The following protocols are presented as self-validating systems. Each step includes justifications and checkpoints to ensure success.

Protocol 1: Lipase-Catalyzed Desymmetrization of a Prochiral 1,4-DHP Di-ester

This protocol is superior for its 100% theoretical yield. The key is the synthesis of a symmetrical 1,4-DHP with two identical, hydrolyzable ester groups.

Step 1.1: Synthesis of Prochiral Substrate (e.g., Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate)

  • Materials: Benzaldehyde (1 eq.), Ethyl acetoacetate (2 eq.), Ammonium acetate (1.2 eq.), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the mixture for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature, then place on ice to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Justification: This is a standard Hantzsch condensation.[10][11] Using ethanol as a solvent is common and effective. Crystallization provides a simple and efficient initial purification.

Step 1.2: Enzymatic Desymmetrization

  • Materials: Prochiral di-ester substrate, Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435®), Phosphate buffer (e.g., 0.1 M, pH 7.0), an organic co-solvent (e.g., tert-butyl methyl ether or diisopropyl ether).

  • Procedure:

    • In a temperature-controlled vessel, dissolve the prochiral di-ester in the organic co-solvent.

    • Add the phosphate buffer to create a biphasic system.

    • Add CAL-B (typically 10-20% w/w of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-45 °C). The choice of temperature is critical as it can significantly influence enantioselectivity.[6][7]

    • Monitor the reaction progress by taking aliquots, quenching the enzyme (e.g., with acetone), and analyzing via HPLC on a chiral stationary phase. The goal is the complete disappearance of the starting material and formation of the mono-acid product.

    • Once the reaction is complete, filter off the immobilized enzyme (which can often be washed and reused).

    • Separate the aqueous and organic layers. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylate product, then extract with an organic solvent (e.g., ethyl acetate).

    • Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure mono-acid.

  • Justification: CAL-B is a robust and highly selective lipase for this transformation.[8] The biphasic system helps dissolve the organic substrate while maintaining a suitable aqueous environment for the enzyme's active site. Chiral HPLC is the gold standard for accurately determining the enantiomeric excess (ee) of the product.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic 1,4-DHP Ester

This protocol is used when the target 1,4-DHP is inherently asymmetric from the Hantzsch synthesis (e.g., using two different β-ketoesters or a substituted aldehyde that leads to a chiral center).

Step 2.1: Synthesis of Racemic Substrate

  • Follow a similar Hantzsch procedure as in Step 1.1, but using reagents that will result in a racemic product (e.g., 3-nitrobenzaldehyde, ethyl acetoacetate, and methyl acetoacetate).

Step 2.2: Enzymatic Kinetic Resolution

  • Procedure:

    • Follow the setup described in Step 1.2, using the racemic ester as the substrate.

    • Crucial Difference: Monitor the reaction carefully and stop the reaction at or near 50% conversion . This is the point of maximum theoretical ee for both the unreacted substrate and the product.

    • After filtering off the enzyme, separate the product from the unreacted starting material. This is typically achieved by a simple acid-base extraction. The acidic product will move to a basic aqueous phase, leaving the neutral unreacted ester in the organic phase.

    • Isolate both the unreacted ester (enantiomer 1) and the acid product (enantiomer 2) separately.

    • Determine the ee of both fractions using chiral HPLC.

  • Justification: The success of a kinetic resolution hinges on stopping the reaction at the optimal point. Over- or under-shooting 50% conversion will decrease the ee of one of the components. The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity and can be calculated from the conversion and ee values to quantify the effectiveness of the resolution.

Data and Performance Metrics

The choice of enzyme and reaction conditions is paramount for achieving high enantioselectivity. The following tables summarize representative data from the literature to guide experimental design.

Table 1: Representative Performance of Lipases in the Kinetic Resolution of 1,4-DHP Esters

Substrate Moiety (4-Aryl) Enzyme Co-Solvent Temp (°C) ee (Substrate) ee (Product) E-Value Reference
2-Nitrophenyl Pseudomonas cepacia Lipase Diisopropyl ether 45 >99% 94% >200 [6]
3-Nitrophenyl Candida antarctica Lipase B Diisopropyl ether 30 98% >99% >300 [8][14]
2-Chlorophenyl Candida rugosa Lipase Toluene 30 95% 96% ~100 [8]

| 2-(Difluoromethoxy)phenyl | Candida antarctica Lipase B | Heptane | 45 | >99% | >99% | >200 |[8] |

Table 2: Substrate Scope in Lipase-Catalyzed Desymmetrization of Prochiral 4-Aryl-1,4-DHP Di-esters

4-Aryl Substituent Enzyme Yield ee (Mono-acid) Reference
Phenyl Candida antarctica Lipase B >95% 97% [8]
2-Methylphenyl Candida antarctica Lipase B >95% 88% [8]
3-Chlorophenyl Candida antarctica Lipase B >95% 95% [8]

| 2-(Difluoromethoxy)phenyl | Candida rugosa Lipase | >90% | ≥99% |[8] |

Troubleshooting and Advanced Considerations

  • Low/No Enzyme Activity: If the ester groups are too close to the bulky 1,4-DHP ring, steric hindrance can prevent the enzyme from accessing the carbonyl center. Solution: Introduce a spacer group (e.g., an ethylene glycol linker) between the DHP ring and the ester moiety. This strategy has been proven to dramatically increase enzyme activity and selectivity.[2][6][7]

  • Poor Enantioselectivity (Low E-value or ee): Enantioselectivity is highly dependent on the interplay between the substrate, enzyme, and solvent. Solution: Screen a panel of different lipases (e.g., CAL-B, CRL, Pseudomonas sp.). Systematically vary the organic co-solvent (e.g., from apolar heptane to more polar THF) and the reaction temperature.[6][7]

  • Cofactor Recycling for ADH/TA Systems: For redox enzymes, the stoichiometric use of expensive NAD(P)H cofactors is prohibitive. Solution: Implement a cofactor recycling system. For ADH-catalyzed reductions, a common method is to use a secondary "sacrificial" alcohol (like isopropanol) and a second dehydrogenase to regenerate the NADH/NADPH in situ.[17]

Conclusion

The chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives represents a mature, scalable, and highly effective strategy for accessing pharmaceutically important chiral building blocks. By combining the constructive power of the Hantzsch reaction with the exquisite stereocontrol of enzymes like lipases, researchers can bypass many of the challenges associated with traditional asymmetric synthesis. The protocols and principles outlined in this guide provide a robust framework for scientists in drug discovery and development to confidently produce high-quality, enantiomerically pure 1,4-DHPs, accelerating the journey from laboratory synthesis to clinical application.

References

  • Wang, L., et al. (2014). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. RSC Advances, 4(92), 50694-50699.
  • de la Hoz, A., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 10(10), 1268-1287.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia.
  • Kamal, A., et al. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Serbian Chemical Society, 77(4), 421-447.
  • Sobolev, A., et al. (2004). Chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives. Biocatalysis and Biotransformation, 22(4), 247-259.
  • Andzans, Z., et al. (2013). Synthesis and enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethylsulfanyl)-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 49(3), 421-427.
  • Sobolev, A., Franssen, M. C. R., Duburs, G., & de Groot, Æ. (n.d.). Chemoenzymatic Synthesis of Enantiopure 1,4-Dihydropyridine Derivates. ResearchGate.
  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2557-2585.
  • Sobolev, A. (2003). Chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives. Wageningen University & Research.
  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(5), 2557-2585.
  • Krauze, A., et al. (2017). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 22(11), 1836.
  • ResearchGate. (n.d.). Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs).
  • Gotor, V., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Molecules, 29(14), 3267.
  • Communications In Catalysis. (2025). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis, 2(2), 56-84.
  • Gotor, V., & Gotor-Fernández, V. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(2), 198-217.
  • Hummel, W. (1997). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 58, 145-184.
  • University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald.
  • Ni, Y., & Xu, J. H. (2024). Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols. Biotechnology Advances, 73, 108346.
  • Wikipedia. (2023). Enantiopure drug. Wikipedia.
  • Turner, N. J., et al. (2024). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. Angewandte Chemie International Edition, 63(15), e202422584.
  • Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 147, 107264.
  • Poór, P., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports, 13(1), 17351.
  • Liu, W., et al. (2023). Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. International Journal of Biological Macromolecules, 253(Pt 5), 127348.
  • Rowley, A., et al. (2024). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. ChemCatChem, e202400479.
  • Schmidt, S., et al. (2018). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 1, 1.
  • Gotor, V., et al. (2017). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 82(15), 8032-8039.

Sources

Application Notes & Protocols: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of a Classic Reagent

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the Hantzsch ester family, stands as a cornerstone reagent in organic synthesis. First synthesized by Arthur Hantzsch in 1881, its true potential has been realized over the last few decades as a mild, stable, and versatile organic hydride donor.[1][2] Structurally analogous to the biological reductant NADH (Nicotinamide Adenine Dinucleotide), Hantzsch esters enable biomimetic reductions under remarkably mild conditions, often obviating the need for harsh metal hydrides or high-pressure hydrogenation.[3]

Initially employed in thermal transfer hydrogenations, the applications of Hantzsch esters have expanded dramatically.[4][5] They are now integral to organocatalytic asymmetric reductions, direct reductive aminations, and have emerged as powerful reagents in the rapidly evolving field of photoredox catalysis.[6][7][8] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging this exceptional reagent in key synthetic transformations.

Section 1: The Core Functionality: Biomimetic Transfer Hydrogenation

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule, rather than using gaseous H₂, to reduce a substrate. Hantzsch esters are exemplary donors, driven by the formation of a highly stable aromatic pyridine byproduct.[9]

Mechanistic Principles: A Hydride Transfer Paradigm

The reduction mechanism is widely accepted to proceed via a single-step, concerted hydride (H⁻) transfer from the C4 position of the dihydropyridine ring to an activated substrate.[10] In many organocatalytic systems, a Brønsted or Lewis acid catalyst activates the substrate (e.g., an imine or an enone) by protonation or binding, rendering it more electrophilic and susceptible to hydride attack.[11] This interaction is often the key to achieving high levels of stereocontrol in asymmetric variants. While stepwise electron-transfer mechanisms have been proposed, the direct hydride transfer model is supported for most thermal reactions.[10]

Hydride_Transfer_Mechanism cluster_0 Catalyst Activation cluster_1 Hydride Transfer cluster_2 Product Formation Substrate Substrate (e.g., Imine) Catalyst Chiral Acid (Cat-H+) Activated_Substrate Activated Substrate (Imine-H+) Catalyst->Activated_Substrate Protonation TS Ternary Transition State [Cat•••Substrate•••HE] Activated_Substrate->TS Complexation HE Hantzsch Ester (HE-H) HE->TS Hydride Attack Product Reduced Product TS->Product Pyridine Pyridine Byproduct TS->Pyridine Catalyst_Regen Catalyst (Cat-H+) TS->Catalyst_Regen Regeneration

Figure 1: General mechanism of chiral acid-catalyzed transfer hydrogenation.
Application Focus: Asymmetric Reduction of C=N Bonds

The reduction of imines to amines is a fundamental transformation, particularly for the synthesis of chiral amines, which are prevalent in pharmaceuticals. Hantzsch esters, when paired with chiral Brønsted acids like phosphoric acids (CPAs), provide a powerful metal-free method for this purpose.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of a Ketimine

This protocol describes the enantioselective reduction of an N-aryl ketimine to a chiral secondary amine using a Hantzsch ester and a TRIP-type chiral phosphoric acid catalyst.

  • Materials:

    • N-Aryl Ketimine (1.0 equiv, 0.2 mmol)

    • Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester, 1.2 equiv)

    • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%)

    • Anhydrous Toluene (0.1 M)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware, magnetic stirrer

  • Procedure:

    • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the N-aryl ketimine (0.2 mmol) and the (R)-TRIP catalyst (0.01 mmol, 5 mol%).

    • Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst-substrate interaction.

    • Initiation: Add the Hantzsch ester (0.24 mmol, 1.2 equiv) in one portion.

    • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by flash column chromatography on silica gel.

    • Purification Insight: A key challenge is the removal of the diethyl 2,6-dimethylpyridine-3,5-dicarboxylate byproduct, which can co-elute with the desired amine. A strategy to simplify purification involves a basic aqueous wash (e.g., 1 M NaOH) of the crude mixture dissolved in an organic solvent (e.g., EtOAc) prior to chromatography.[12] This hydrolyzes the ester groups on the pyridine byproduct, making it water-soluble and easily separable.

  • Causality: The chiral phosphoric acid catalyst serves a dual role: it protonates the imine nitrogen, activating it for reduction, while the chiral backbone creates a structured environment that directs the hydride approach from the Hantzsch ester to one specific face of the imine, thereby inducing enantioselectivity.[12] Toluene is a common non-polar solvent that facilitates the necessary hydrogen-bonding interactions.

Substrate (Ketone)Amine SourceCatalystYield (%)Enantiomeric Excess (er)
AcetophenoneBenzylamine(R)-TRIP96%94:6
4-ChloroacetophenoneBenzylamine(R)-TRIP85%85:15
2-Acetylnaphthalenep-Anisidine(S)-TRIP91%95:5
Cyclohexyl methyl ketoneBenzylamine(R)-TRIP88%82:18
Table 1: Representative examples of Brønsted acid-catalyzed asymmetric reductive amination of ketones using a Hantzsch ester. Data synthesized from literature reports.[12]

Section 2: Strategic Reductive Amination

Reductive amination is one of the most powerful methods for C-N bond formation, typically involving the one-pot reaction of a carbonyl compound with an amine and a reducing agent. The use of Hantzsch esters offers a mild and often catalyst-free approach to this transformation.

Reductive_Amination_Workflow start Start: Carbonyl + Amine step1 Step 1: Imine/Iminium Formation (Condensation) start->step1 step2 Step 2: Add Hantzsch Ester (Hydride Source) step1->step2 step3 Step 3: Hydride Transfer (Reduction) step2->step3 step4 Step 4: Workup & Purification step3->step4 end End: Amine Product step4->end

Figure 2: General workflow for a one-pot reductive amination using a Hantzsch ester.

Protocol 2: Catalyst-Free Direct Reductive Amination of an Aromatic Aldehyde

This protocol outlines a remarkably simple and green method for synthesizing secondary amines from aromatic aldehydes using ammonium formate as the nitrogen source and a Hantzsch ester as the reductant, requiring no acid or metal catalyst.[13]

  • Materials:

    • Aromatic Aldehyde (1.0 equiv, 1.0 mmol)

    • Ammonium Formate (1.5 equiv)

    • This compound (1.0 equiv)

    • Ethanol (5 mL)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).

    • Reagent Addition: Add ammonium formate (1.5 mmol) and the Hantzsch ester (1.0 mmol) to the solution.

    • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir.

    • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Workup: After cooling to room temperature, add water (10 mL) to the reaction mixture.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

  • Causality: This reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia (generated from ammonium formate). The Hantzsch ester then reduces the imine to the corresponding amine. The use of the 4-phenyl substituted Hantzsch ester is effective, though the parent Hantzsch ester (with H at the 4-position) is also commonly used. The mild, catalyst-free conditions make this an attractive method for synthesizing secondary amines with good functional group tolerance.[13]

Section 3: Expanding Horizons with Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis, and Hantzsch esters have become indispensable reagents in this domain. They can function in multiple capacities, primarily as sacrificial reductants but also as radical precursors.[8][9]

Mechanistic Principles: A Dual-Role Reagent

In a typical photoredox cycle, a photocatalyst (PC) absorbs visible light to reach an excited state (PC*). This excited state can be quenched by a Hantzsch ester in two primary ways:

  • Reductive Quenching: The Hantzsch ester donates an electron to the excited photocatalyst (PC*), generating a radical cation (HE•+) and the reduced, more powerfully reducing form of the catalyst (PC•-). The Hantzsch ester radical cation can then release a proton, and the resulting radical is oxidized to the stable pyridine, completing its role as a two-electron, two-proton donor.[4][14]

  • Oxidative Quenching (less common for HEs): An electron-rich substrate can reduce the PC*, which is then regenerated by oxidizing the Hantzsch ester.

Furthermore, 4-alkyl substituted Hantzsch esters can undergo oxidative fragmentation upon single-electron transfer to generate alkyl radicals, which can be used in C-C bond-forming reactions.[15][16]

Photoredox_Cycle PC PC PC_star PC* PC->PC_star hv (Visible Light) PC_red PC•- PC_star->PC_red SET HE Hantzsch Ester (HEH) PC_red->PC SET Sub_ox Substrate(ox) Sub_red Substrate(red)• Sub_ox->Sub_red e- acceptor HE_rad_cat HEH•+ HE->HE_rad_cat e- donor Pyridine Pyridine + H+ HE_rad_cat->Pyridine - H+, - e-

Figure 3: Reductive quenching cycle in photoredox catalysis using a Hantzsch ester.

Application Note: Hantzsch Esters as Versatile Photoredox Reagents

  • As Terminal Reductants: Hantzsch esters are widely used as mild, terminal reductants to turn over photoredox cycles. They are advantageous because they are organic, inexpensive, and their oxidized byproduct is typically easy to separate. They have been employed in reactions ranging from reductive dehalogenations to the generation of radical anions for coupling reactions.[14][17]

  • As Alkylation Reagents: A significant innovation is the use of 4-alkyl Hantzsch esters as precursors for tertiary and secondary alkyl radicals.[15] Upon single-electron oxidation by an excited photocatalyst, these reagents fragment to release an alkyl radical. This strategy has been used to construct highly congested all-carbon quaternary centers, a challenging task in synthesis.[15][16]

ApplicationRole of Hantzsch EsterCatalyst SystemTransformation
DehalogenationElectron & H-atom donorPhotocatalyst (e.g., Ru(bpy)₃²⁺)R-Br → R-H
Reductive CouplingElectron & H-atom donorPhotocatalyst (e.g., Ir(ppy)₃)Imine + Alkene → Coupled Amine
Transfer AlkylationAlkyl radical precursorPhotocatalyst (e.g., Ir(ppy)₃)R-Br + 4-Alkyl-HE → R-Alkyl
Table 2: Diverse roles of Hantzsch esters in visible-light photoredox catalysis.[14][15]

Conclusion

This compound and its related Hantzsch esters have transitioned from being classic curiosities to indispensable tools in the modern synthetic chemist's toolkit. Their ability to act as stable and tunable hydride donors has cemented their role in biomimetic transfer hydrogenations and reductive aminations, particularly within the realm of metal-free organocatalysis. The recent expansion of their utility into photoredox catalysis, serving as both electron donors and radical precursors, ensures that Hantzsch esters will continue to be central to the development of novel and sustainable synthetic methodologies for years to come.

References

  • Wang, P., Chen, J., & Xiao, W. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 17(28), 6936-6951. [Link]
  • Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 41(6), 2498-2518. [Link]
  • Wang, P., Chen, J., & Xiao, W. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis.
  • Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. RSC Publishing. [Link]
  • S-L, Y., et al. (2011). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 9(19), 6539-6541. [Link]
  • Phillips, A. M. F. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. [Link]
  • Huang, W., et al. (2016). Building Congested Ketone: Substituted Hantzsch Ester and Nitrile as Alkylation Reagents in Photoredox Catalysis. Journal of the American Chemical Society, 138(8), 2572-2575. [Link]
  • Wang, P., et al. (2017). Substituted Hantzsch esters as radical reservoirs with the insertion of sulfur dioxide under photoredox catalysis.
  • MacMillan, D. W. C. (2008). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 41(9), 1262-1276. [Link]
  • List, B., & Hoffmann, S. (2009). Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones with Benzylamine. Synlett, 2009(19), 3149-3151. [Link]
  • Organic Chemistry Portal. Hantzsch Ester. organic-chemistry.org. [Link]
  • Phillips, A. M. F. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. [Link]
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. princeton.edu. [Link]
  • Phillips, A. M. F., & Pombeiro, A. J. L. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • Chem-Station. (2017). Transfer Hydrogenation with Hantzsch Ester.
  • Wang, P., Chen, J., & Xiao, W. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Semantic Scholar. [Link]
  • Phillips, A. M. F. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. OUCI. [Link]
  • Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. RSC Publishing. [Link]
  • Grokipedia. Hantzsch ester. grokipedia.com. [Link]
  • Ouellet, S. G., et al. (2005). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant.
  • Maji, M. (2023). Catalyst-free Hantzsch Ester-mediated Organic Transformations Driven by Visible light. chemrxiv.org. [Link]
  • Organic Chemistry Portal.
  • List, B., et al. (2007). Transition state of Hantzsch ester-mediated reduction of imines.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. organic-chemistry.org. [Link]
  • Wikipedia. Hantzsch pyridine synthesis. en.wikipedia.org. [Link]
  • MacMillan Group. (2008). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. princeton.edu. [Link]

Sources

Application Notes & Protocols: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a Biomimetic Hydride Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly known as a Hantzsch ester (HE), has emerged from a classic multicomponent reaction to become a cornerstone reagent in modern organic synthesis.[1] Its prominence is rooted in its function as a robust and mild hydride donor, acting as a synthetic mimic for the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide).[1][2][3] The efficacy of Hantzsch esters is driven by a significant thermodynamic advantage: upon donating a hydride, the 1,4-dihydropyridine core aromatizes to the highly stable pyridine ring system, providing a powerful driving force for the reduction.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, mechanisms, and practical applications of this versatile reagent. We will explore its utility in key synthetic transformations, including organocatalytic transfer hydrogenations and reductive aminations, and provide validated, step-by-step protocols designed for immediate laboratory implementation.

Part I: Core Principles & Mechanism of Action

The Biomimetic Hydride Transfer Mechanism

The primary role of the Hantzsch ester in thermal reactions is the direct transfer of a hydride (H⁻) from its C-4 position to an electrophilic substrate. This process is particularly effective for the reduction of polarized π-systems, such as C=N and activated C=C bonds. In organocatalytic systems, a catalyst (e.g., a Brønsted acid) typically activates the substrate, rendering it more susceptible to hydride attack. For instance, a chiral phosphoric acid can protonate an imine, forming a highly electrophilic iminium ion, which is then reduced by the Hantzsch ester in an enantioselective manner.[4][5]

Kinetic isotope effect studies, which show a significant rate decrease when the C-4 hydrogen is replaced with deuterium, strongly support a direct and rate-limiting hydride transfer from the Hantzsch ester.[6]

Hydride_Transfer_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products HE Hantzsch Ester (Hydride Donor) TS [HE---H---Substrate]‡ HE->TS Hydride Transfer Iminium Activated Substrate (e.g., Iminium Ion) Iminium->TS Pyridine Pyridine Byproduct (Aromatized) TS->Pyridine Aromatization Amine Reduced Product (e.g., Amine) TS->Amine Reduction

Caption: General mechanism of Hantzsch ester-mediated hydride transfer.

Role in Visible-Light Photoredox Catalysis

Beyond its role in thermal hydride transfers, the Hantzsch ester has become an indispensable tool in visible-light photoredox catalysis. In these reactions, it functions as a terminal reductant, participating in a sequence of single-electron transfer (SET) and proton transfer steps. Typically, an excited-state photocatalyst oxidizes the Hantzsch ester via SET to form a radical cation. This is followed by the loss of a proton and a subsequent second SET event, or by a direct hydrogen atom transfer (HAT), effectively delivering an electron and a proton to the catalytic cycle.[1][7][8] This dual capability makes it a highly effective sacrificial electron and hydrogen donor for a vast array of photoredox-mediated transformations.[9]

Photoredox_Cycle PC PC PC_star PC* PC->PC_star (Visible Light) PC_red PC•⁻ PC_star->PC_red SET PC_star->PC_red HE Hantzsch Ester (HEH) HE_rad_cat HEH•⁺ PC_star->HE_rad_cat PC_red->PC Substrate Reduction HE->HE_rad_cat Oxidation Pyridine Pyridine + H⁺ HE_rad_cat->Pyridine → H⁺ + e⁻

Caption: Simplified role of Hantzsch ester as a sacrificial reductant.

Part II: Applications & Experimental Protocols

Application 1: Organocatalytic Asymmetric Reduction of Imines

The reduction of C=N bonds is a fundamental method for synthesizing amines, which are ubiquitous in pharmaceuticals and agrochemicals. The combination of a Hantzsch ester with a chiral Brønsted acid, such as a derivative of phosphoric acid, provides a powerful metal-free system for the asymmetric reduction of imines and α-imino esters, yielding chiral amines with high enantioselectivity.[5][10]

Protocol 1: Asymmetric Reduction of a Pro-chiral α-Imino Ester

This protocol is adapted from the highly efficient procedure developed for the synthesis of α-amino esters.[5]

  • Materials:

    • α-Imino ester substrate (1.0 equiv, 0.5 mmol, e.g., ~125 mg for MW 250)

    • This compound (1.2 equiv, 0.6 mmol, 198 mg)

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5 mol%, 0.025 mmol)

    • Anhydrous Toluene (5.0 mL)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware, dried in an oven

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (5 mol%).

    • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Add the α-imino ester substrate (1.0 equiv) and the Hantzsch ester (1.2 equiv).

    • Using a syringe, add anhydrous toluene (to achieve a 0.1 M concentration).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed (typically 12-24 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-amino ester.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

  • Expert Insights:

    • Causality of Anhydrous Conditions: The chiral phosphoric acid catalyst operates via specific hydrogen bonding interactions. Water can compete for these binding sites, disrupting the organized transition state and leading to a significant drop in enantioselectivity.

    • Solvent Choice: Toluene is often an excellent solvent as its non-polar nature can promote the hydrogen-bonding interactions required for catalysis.

    • Self-Validation: The protocol's trustworthiness is validated by consistent high yields and enantioselectivities across a range of substrates, as reported in the literature. A control experiment run without the chiral catalyst should yield the racemic product, confirming the catalyst's role in stereoinduction.

Substrate TypeCatalyst Loading (mol%)Typical Yield (%)Typical ee (%)Reference
Aryl α-Imino Ester5>9590-99[5]
Alkyl α-Imino Ester5>9085-96[5]
N-aryl Ketimine10>8580-95[4]
Application 2: One-Pot Asymmetric Reductive Amination of Ketones

Reductive amination is a highly valuable transformation that constructs a C-N bond and a new stereocenter in a single operation. This protocol, which combines a ketone, an amine, and a Hantzsch ester with a chiral catalyst, avoids the need to pre-form and isolate the intermediate imine.[11][12][13]

Protocol 2: Asymmetric Reductive Amination of a Ketone with Benzylamine

This protocol is based on a practical method that addresses the common challenge of byproduct removal.[11]

  • Materials:

    • Ketone substrate (1.5 equiv, 0.75 mmol)

    • Benzylamine (1.0 equiv, 0.5 mmol)

    • This compound (1.5 equiv, 0.75 mmol, 247 mg)

    • Chiral Phosphoric Acid Catalyst (TRIP) (5 mol%, 0.025 mmol)

    • Anhydrous Dichloromethane (CH₂Cl₂) (2.5 mL)

    • Aqueous Potassium Hydroxide (KOH) solution (e.g., 2 M)

    • Ethyl Acetate

  • Procedure:

    • In an oven-dried vial, combine the ketone (1.5 equiv), benzylamine (1.0 equiv), Hantzsch ester (1.5 equiv), and the chiral phosphoric acid catalyst (5 mol%).

    • Add anhydrous CH₂Cl₂ (to achieve 0.2 M concentration) under an inert atmosphere.

    • Seal the vial and stir the mixture at room temperature for 24-72 hours, monitoring by TLC.

    • Workup for Byproduct Removal: Upon completion, concentrate the reaction mixture. Add ethyl acetate (10 mL) and a 2 M aqueous KOH solution (10 mL).

    • Stir the biphasic mixture vigorously for 2-4 hours. The pyridine byproduct, formed from the Hantzsch ester, will undergo hydrolysis of its ester groups, rendering it soluble in the aqueous basic layer.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the desired chiral benzyl-protected amine.

  • Expert Insights:

    • The Byproduct Problem: The pyridine dicarboxylate byproduct from the Hantzsch ester is often difficult to separate from the desired amine product by chromatography due to similar polarities.[11]

    • An Elegant Solution: The basic hydrolysis workup is a clever and practical solution. Saponification of the ester groups on the pyridine byproduct dramatically increases its polarity and water solubility, allowing for a simple extractive removal. This significantly improves the practicality of the method for larger-scale synthesis.[11]

    • Protecting Group Strategy: Benzylamine is used not only as the nitrogen source but also as a protecting group for the resulting primary amine. The benzyl group can be easily removed later under standard hydrogenolysis conditions (H₂, Pd/C) to furnish the free primary amine.[11]

Reductive_Amination_Workflow start 1. Combine Reactants (Ketone, Amine, HE, Catalyst) in Anhydrous Solvent react 2. Stir at RT (24-72h) start->react concentrate 3. Concentrate Mixture react->concentrate hydrolysis 4. Basic Hydrolysis Workup (EtOAc / aq. KOH) concentrate->hydrolysis separate 5. Separate Layers hydrolysis->separate aqueous_waste Aqueous Layer (Contains Hydrolyzed Pyridine Byproduct) hydrolysis->aqueous_waste Byproduct Removal wash 6. Wash Organic Layer (H₂O, Brine) separate->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Pure Chiral Amine purify->product

Caption: Workflow for reductive amination with integrated byproduct removal.

Application 3: Laboratory Synthesis of the Hantzsch Ester

The specified Hantzsch ester is readily synthesized via the classical Hantzsch pyridine synthesis, a one-pot, three-component condensation reaction.[14][15]

Protocol 3: One-Pot Synthesis of this compound

  • Materials:

    • Benzaldehyde (1.0 equiv, 10 mmol, 1.02 mL)

    • Ethyl acetoacetate (2.0 equiv, 20 mmol, 2.54 mL)

    • Ammonium bicarbonate (NH₄HCO₃) (1.1 equiv, 11 mmol, 870 mg)

    • Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • The reaction is typically complete within 3-5 hours. Monitor by TLC.

    • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol to yield the pure Hantzsch ester as a yellow crystalline solid.

Part III: Safety, Handling, and Storage

  • Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: this compound is generally considered a bench-stable solid.[2] It is not particularly sensitive to air or moisture for short-term handling.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place away from direct light.

Conclusion

This compound is far more than a classical organic compound; it is a powerful, reliable, and versatile tool for modern synthetic chemistry. Its ability to act as a biomimetic hydride donor under mild, often metal-free conditions makes it an indispensable reagent for the synthesis of complex molecules in both academic and industrial settings. From asymmetric transfer hydrogenations to robust reductive aminations and its expanding role in photoredox catalysis, the Hantzsch ester continues to empower chemists to build molecular complexity with greater efficiency and control.

References

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(4), 274–284. [Link]
  • Zheng, C., & You, S.-L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 41(6), 2498–2518. [Link]
  • Zhang, W., et al. (2020). Hantzsch Ester as Efficient and Economical NAD(P)H Mimic for In Vitro Bioredox Reactions. ChemBioChem, 21(16), 2351–2355. [Link]
  • Ouellet, S. G., et al. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research. [Link]
  • Wasyl, A., et al. (2005). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters. [Link]
  • Faisca Phillips, A. M., & Pombeiro, A. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • Organic Chemistry Portal. Hantzsch Ester. [Link]
  • Chemospecific. (2018). Hantzsch Ester: The Amazing Reducing Agent You Didn't Know You Needed. YouTube. [Link]
  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84–86. [Link]
  • Organic Chemistry Portal.
  • Faisca Phillips, A. M. (2021). Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox Catalysis. Chemistry, 3(3), 949-974. [Link]
  • Mashiko, T., Kumagai, N., & Shibasaki, M. (2008). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant.
  • You, S. (2012). Recent Developments in Asymmetric Transfer Hydrogenation with Hantzsch Esters: A Biomimetic Approach. Chemistry–An Asian Journal. [Link]
  • Watanabe, M., et al. (1985). NADH Model Reaction: Asymmetric Reduction of Non-activated Carbonyl Compounds with N-Anionized Hantzsch Ester. Agricultural and Biological Chemistry, 49(12), 3533-3538. [Link]
  • Chalkley, M. J., et al. (2022).
  • Wang, H., et al. (2020). Substituted Hantzsch esters as radical reservoirs with the insertion of sulfur dioxide under photoredox catalysis.
  • Faisca Phillips, A. M. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis.
  • Singleton, D. A., et al. (2019). Transition state of Hantzsch ester-mediated reduction of imines.
  • Wang, D., et al. (2021). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 19(2), 253-264. [Link]
  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Princeton University. [Link]
  • Wang, S., et al. (2012). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent.
  • Sambongi, Y., et al. (2002). A novel water-soluble Hantzsch 1,4-dihydropyridine compound that functions in biological processes through NADH regeneration. The Journal of Organic Chemistry, 67(10), 3499–3501. [Link]
  • Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]
  • Zheng, C., & You, S.-L. (2012). Transfer Hydrogenation with Hantzsch Esters and Related Organic Hydride Donors.
  • AIP Publishing. (2019).
  • Bai, M.-S., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799. [Link]
  • Bai, M.-S., et al. (2009). This compound.
  • National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel 1,4-Dihydropyridine Scaffolds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,4-Dihydropyridines in Oncology

The 1,4-dihydropyridine (1,4-DHP) scaffold, a privileged structure in medicinal chemistry, is most recognized for its profound impact on cardiovascular medicine as L-type calcium channel blockers.[1] However, the versatility of the 1,4-DHP core has propelled its exploration into other therapeutic arenas, with oncology being a particularly promising frontier.[2] A growing body of evidence demonstrates that derivatives of this scaffold can exert potent cytotoxic effects against a multitude of cancer cell lines, circumvent multidrug resistance (MDR), and trigger programmed cell death (apoptosis) and cell cycle arrest in malignant cells.[3]

The pharmacological plasticity of the 1,4-DHP ring system allows for extensive structural modifications at various positions. This amenability to chemical diversification provides a robust platform for the rational design and synthesis of novel anticancer agents with improved potency and selectivity.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents derived from 1,4-DHP scaffolds, their subsequent in vitro evaluation, and an exploration of their potential mechanisms of action.

Part 1: Synthesis of 1,4-Dihydropyridine Derivatives

The cornerstone of 1,4-DHP synthesis is the Hantzsch pyridine synthesis, a classic one-pot multicomponent reaction.[3][6] This reaction's enduring prevalence is a testament to its efficiency and adaptability. Modern iterations of the Hantzsch synthesis often employ microwave irradiation or green chemistry principles to enhance reaction rates and yields.[7]

General Protocol: Microwave-Assisted Hantzsch Synthesis of 4-Aryl-1,4-Dihydropyridines

This protocol outlines a general procedure for the synthesis of a library of 4-aryl-1,4-dihydropyridine derivatives, a class of compounds that has shown significant anticancer potential.[7]

Rationale: The use of microwave irradiation accelerates the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.[6] Ytterbium triflate is an effective Lewis acid catalyst for this transformation.[7]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ytterbium triflate (0.1 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vials (10 mL)

  • Microwave reactor

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.5 mmol), and ytterbium triflate (0.1 mmol).

  • Add ethanol (5 mL) to the vial and cap it securely.

  • Place the vial in the microwave reactor and irradiate at a constant power (e.g., 100 W) for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 4-aryl-1,4-dihydropyridine derivative.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow for Synthesis and Purification of 1,4-DHP Derivatives

reagents Reactants: - Aldehyde - β-Ketoester - Ammonium Acetate - Catalyst mixing Mixing in Ethanol reagents->mixing microwave Microwave Irradiation (10-30 min) mixing->microwave precipitation Cooling and Precipitation microwave->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization final_product Pure 1,4-DHP Derivative characterization->final_product

Caption: Workflow for the synthesis and purification of 1,4-DHP derivatives.

Part 2: In Vitro Anticancer Activity Evaluation

The preliminary assessment of the anticancer potential of newly synthesized 1,4-DHP derivatives is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for evaluating the potency of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized 1,4-DHP derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the synthesized 1,4-DHP derivatives in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

Data Presentation: Cytotoxicity of Novel 1,4-DHP Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1 MCF-7 (Breast)8.5 ± 0.7
HeLa (Cervical)12.3 ± 1.1
HepG2 (Liver)15.1 ± 1.5
Derivative 2 MCF-7 (Breast)5.2 ± 0.4
HeLa (Cervical)7.8 ± 0.6
HepG2 (Liver)9.4 ± 0.9
Doxorubicin MCF-7 (Breast)0.9 ± 0.1
HeLa (Cervical)1.2 ± 0.2
HepG2 (Liver)1.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Part 3: Mechanistic Insights

To understand how these novel 1,4-DHP derivatives exert their anticancer effects, further mechanistic studies are crucial. Common investigations include cell cycle analysis and apoptosis assays.

Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cells treated with the 1,4-DHP derivative of interest

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cancer cells with the IC₅₀ concentration of the 1,4-DHP derivative for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cancer cells treated with the 1,4-DHP derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with the IC₅₀ concentration of the 1,4-DHP derivative for a specified time (e.g., 24 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Potential Mechanism of Action of Anticancer 1,4-DHP Derivatives

DHP 1,4-DHP Derivative CancerCell Cancer Cell DHP->CancerCell CellCycle Cell Cycle Progression CancerCell->CellCycle inhibits Apoptosis Apoptosis CancerCell->Apoptosis induces G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Induction Induction of Apoptotic Pathways Apoptosis->Induction Proliferation Uncontrolled Proliferation G2M_Arrest->Proliferation prevents CellDeath Cell Death Induction->CellDeath

Caption: Proposed mechanism of action for anticancer 1,4-DHP derivatives.

Conclusion and Future Directions

The 1,4-dihydropyridine scaffold represents a highly adaptable and promising platform for the development of novel anticancer therapeutics. The synthetic accessibility via the Hantzsch reaction allows for the creation of diverse chemical libraries, and the established in vitro assays provide a clear path for identifying lead compounds. Future research should focus on elucidating the specific molecular targets of active 1,4-DHP derivatives, optimizing their structure-activity relationships (SAR) to enhance potency and selectivity, and evaluating their efficacy in in vivo cancer models. The integration of computational methods, such as molecular docking, can further aid in the rational design of the next generation of 1,4-DHP-based anticancer agents.[4]

References

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. MDPI. [Link]
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. [Link]
  • Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.
  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. [Link]
  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Brieflands. [Link]
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. [Link]
  • Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells. Journal of Medicinal Chemistry. [Link]
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science. [Link]
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. PMC. [Link]

Sources

Design of Neuroprotective Agents Based on the 1,4-Dihydropyridine Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 1,4-Dihydropyridine Scaffold as a Privileged Structure in Neuroprotection

The 1,4-dihydropyridine (1,4-DHP) core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry beyond its well-established role as an L-type calcium channel blocker for cardiovascular diseases.[1][2] Emerging evidence strongly supports the potential of 1,4-DHP derivatives as potent neuroprotective agents, offering a multi-pronged therapeutic approach for complex neurodegenerative disorders such as Alzheimer's disease.[3][4]

The neuroprotective effects of 1,4-DHPs are not solely reliant on the modulation of calcium influx. Instead, they exhibit a fascinating polypharmacology, engaging with a variety of molecular targets implicated in neuronal demise. This includes direct antioxidant activity through free radical scavenging, inhibition of key enzymatic drivers of pathology like Glycogen Synthase Kinase-3β (GSK-3β), and modulation of other signaling pathways crucial for neuronal survival.[3][5] This multi-target engagement is a highly sought-after attribute in the development of therapeutics for multifactorial diseases of the central nervous system.[5]

This guide provides a comprehensive overview of the design principles, synthesis, and evaluation of 1,4-DHP-based neuroprotective agents. It is intended to serve as a practical resource for researchers in the field, offering detailed protocols and insights into the experimental choices that underpin a successful drug discovery campaign in this area.

I. Design Principles and Structure-Activity Relationships (SAR)

The neuroprotective activity of the 1,4-DHP scaffold can be finely tuned through strategic modifications at various positions of the dihydropyridine ring. A key consideration in the design of neuroprotective 1,4-DHPs is to uncouple the potent vasodilatory effects, mediated by L-type calcium channel blockade in the periphery, from the desired neuroprotective actions in the central nervous system. This can be achieved by designing "atypical" 1,4-DHP derivatives that exhibit reduced cardiovascular activity while retaining or enhancing their neuroprotective properties.[6]

Key SAR Insights:

  • C4 Position: The substituent at the 4-position of the 1,4-DHP ring is a critical determinant of activity. While a 2- or 3-nitrophenyl group is a hallmark of classical L-type calcium channel blockers, exploring a diverse range of aromatic and heterocyclic moieties at this position can lead to compounds with novel pharmacological profiles, including enhanced neuroprotective efficacy.

  • C3 and C5 Positions: The ester groups at the C3 and C5 positions are crucial for activity. Asymmetrical esters or the introduction of other electron-withdrawing groups can modulate the compound's interaction with its biological targets and influence its pharmacokinetic properties.

  • N1 Position: The N1 position is generally unsubstituted in classical 1,4-DHPs. However, derivatization at this position can be explored to modulate the physicochemical properties of the molecule, such as lipophilicity and blood-brain barrier permeability.

  • C2 and C6 Positions: Small alkyl groups, typically methyl groups, at the C2 and C6 positions are generally preferred for optimal activity.

II. Synthetic Protocols: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classical and highly efficient one-pot multicomponent reaction for the preparation of 1,4-dihydropyridines.[7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Protocol 1: General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a general method for the synthesis of a library of 1,4-DHP derivatives for initial screening.

Materials:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • To a 50 mL round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine derivative.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Expert Insight: The choice of solvent and catalyst can be varied to optimize the reaction conditions for specific substrates. Green chemistry approaches utilizing water as a solvent or microwave-assisted synthesis can also be employed for a more environmentally friendly and efficient process.[7]

III. In Vitro Evaluation of Neuroprotective Activity

A tiered approach to in vitro testing is recommended to efficiently identify and characterize promising neuroprotective 1,4-DHP candidates.

A. Primary Screening: Assessing General Neuroprotection

The initial screen should evaluate the ability of the synthesized compounds to protect neuronal cells from a common toxic insult.

Protocol 2: Neuroprotection Assay Against Oxidative Stress in SH-SY5Y Cells

This assay assesses the ability of test compounds to protect the human neuroblastoma cell line SH-SY5Y from oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant like N-acetylcysteine).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the untreated control wells.

  • Incubate the plate for 24 hours at 37°C.

  • Assess cell viability using the MTT assay. Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Expert Insight: The choice of toxic stimulus can be tailored to investigate specific mechanisms of neurodegeneration. Other relevant toxins include glutamate (for excitotoxicity), rotenone/oligomycin A (for mitochondrial dysfunction), and aggregated amyloid-beta peptides (for an Alzheimer's disease model).[4]

B. Secondary Assays: Elucidating the Mechanism of Action

Compounds that demonstrate significant neuroprotective activity in the primary screen should be further investigated to determine their mechanism of action.

Protocol 3: Evaluation of L-type Calcium Channel Blocking Activity

This protocol utilizes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to depolarization.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Fluo-4 AM calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl) solution (high concentration, e.g., 50 mM)

  • Test compounds

  • A known L-type calcium channel blocker (e.g., nimodipine) as a positive control

  • Fluorescence plate reader

Procedure:

  • Plate cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Induce depolarization by adding a high-KCl solution.

  • Immediately measure the fluorescence intensity over time.

  • The inhibition of the KCl-induced calcium influx by the test compound indicates L-type calcium channel blocking activity. Calculate the IC50 value.

Protocol 4: GSK-3β Inhibition Assay

Several commercial kits are available for measuring GSK-3β activity. The following is a general protocol based on the principle of measuring the phosphorylation of a specific substrate.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds

  • A known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound, GSK-3β enzyme, and substrate peptide.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • The reduction in ADP production in the presence of the test compound indicates GSK-3β inhibition. Calculate the IC50 value.

Protocol 5: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay quantifies the antioxidant capacity of a compound by measuring its ability to inhibit the decay of a fluorescent probe caused by a free radical generator.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (a water-soluble vitamin E analog) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a Trolox standard curve (e.g., 6.25 to 100 µM).

  • In a 96-well plate, add 25 µL of the test compound or Trolox standard and 150 µL of the fluorescein solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) for each sample and standard.

  • Determine the ORAC value of the test compounds by comparing their net AUC to that of the Trolox standard curve. The results are expressed as Trolox equivalents (TE).

IV. In Vivo Evaluation in Animal Models of Neurodegeneration

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more complex biological system.

Experimental Design Considerations for In Vivo Studies:
  • Animal Model Selection: Transgenic mouse models of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, are commonly used. These models develop key pathological features of AD, including amyloid plaques and cognitive deficits.[8]

  • Dosing Regimen: The dose and route of administration should be determined based on preliminary pharmacokinetic and toxicity studies. For 1,4-DHP derivatives, intraperitoneal (i.p.) or oral administration is common, with doses ranging from 0.005 to 10 mg/kg.[6][9]

  • Behavioral Assessments: A battery of behavioral tests should be employed to assess different aspects of cognition.

    • Morris Water Maze (MWM): A widely used test for spatial learning and memory.[10][11]

    • Radial Arm Water Maze (RAWM): Another test for spatial learning and memory.[10]

    • Contextual Fear Conditioning: Assesses associative learning and memory.[10]

    • Elevated Plus Maze: Can be used to assess anxiety-like behavior.[9]

  • Molecular and Histological Endpoints: Following behavioral testing, brain tissue should be collected for analysis of key pathological and neuroprotective markers.

    • Amyloid-beta (Aβ) plaque load: Measured by immunohistochemistry or ELISA.

    • Tau hyperphosphorylation: Assessed by Western blotting or immunohistochemistry using phospho-specific tau antibodies.

    • Neuroinflammation: Evaluated by measuring levels of inflammatory cytokines (e.g., TNF-α, IL-6) or markers of microglial and astrocyte activation.[12]

    • Synaptic markers: Quantification of proteins like synaptophysin or PSD-95 to assess synaptic integrity.

    • Apoptotic markers: Measurement of caspase-3 activity or TUNEL staining.

Illustrative In Vivo Study Workflow

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Behavioral Testing cluster_2 Post-mortem Analysis start Select Animal Model (e.g., 5XFAD mice) pk_pd Pharmacokinetic & Toxicity Studies start->pk_pd dose Determine Dosing Regimen pk_pd->dose treatment Chronic Treatment with 1,4-DHP Derivative dose->treatment behavior Behavioral Testing Battery (MWM, RAWM, etc.) treatment->behavior tissue Brain Tissue Collection behavior->tissue histo Histology & Immunohistochemistry (Aβ, p-tau) tissue->histo biochem Biochemical Analysis (Western Blot, ELISA) tissue->biochem

Caption: A typical workflow for in vivo evaluation of a neuroprotective 1,4-DHP derivative.

V. Data Presentation: Quantitative Analysis of Neuroprotective 1,4-DHP Derivatives

The following table summarizes representative data for a hypothetical series of neuroprotective 1,4-DHP derivatives, illustrating the kind of quantitative data that should be generated and analyzed.

CompoundNeuroprotection (vs H₂O₂) (% Viability)L-type Ca²⁺ Channel Blockade (IC₅₀, µM)GSK-3β Inhibition (IC₅₀, µM)Antioxidant Capacity (ORAC, TE)
Lead-DHP-1 85 ± 52.51.22.1
Lead-DHP-2 78 ± 6> 100.83.5
Lead-DHP-3 92 ± 45.13.51.5
Nimodipine 65 ± 70.1> 200.5

VI. Signaling Pathways and Experimental Workflow Diagrams

Multifaceted Neuroprotective Mechanisms of 1,4-Dihydropyridines

G cluster_0 Cellular Stressors cluster_1 Neurodegenerative Cascade DHP 1,4-Dihydropyridine Derivative ROS Oxidative Stress (ROS) DHP->ROS Scavenging Ca_overload Ca²⁺ Overload DHP->Ca_overload L-type Ca²⁺ Channel Blockade GSK3b_hyper GSK-3β Hyperactivity DHP->GSK3b_hyper Inhibition Neuroprotection Neuroprotection DHP->Neuroprotection Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Ca_overload->Mito_dys Apoptosis Apoptosis GSK3b_hyper->Apoptosis Mito_dys->Apoptosis Synaptic_loss Synaptic Loss Apoptosis->Synaptic_loss Neuronal_death Neuronal Death Synaptic_loss->Neuronal_death

Caption: The multi-target neuroprotective mechanisms of 1,4-dihydropyridine derivatives.

Drug Discovery Workflow for Neuroprotective 1,4-DHPs

G cluster_0 Compound Synthesis & Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation synthesis Hantzsch Synthesis of 1,4-DHP Library primary_screen Primary Neuroprotection Assay (e.g., vs H₂O₂) synthesis->primary_screen ca_channel L-type Ca²⁺ Channel Blockade Assay primary_screen->ca_channel Active Compounds gsk3b GSK-3β Inhibition Assay primary_screen->gsk3b orac Antioxidant Capacity (ORAC) Assay primary_screen->orac animal_model AD Animal Model (e.g., 5XFAD) orac->animal_model Promising Candidates behavioral Behavioral Testing (MWM, etc.) animal_model->behavioral histology Histological & Molecular Analysis behavioral->histology

Caption: A streamlined workflow for the discovery and validation of neuroprotective 1,4-DHP agents.

VII. Conclusion and Future Directions

The 1,4-dihydropyridine scaffold represents a highly promising starting point for the development of novel neuroprotective agents. Their ability to engage multiple targets within the complex pathophysiology of neurodegenerative diseases offers a significant advantage over single-target approaches. The protocols and workflows outlined in this guide provide a robust framework for the systematic design, synthesis, and evaluation of new 1,4-DHP derivatives. Future research should continue to explore the vast chemical space around this privileged structure, with a focus on optimizing neuroprotective efficacy while minimizing off-target effects. Furthermore, the development of more sophisticated in vitro and in vivo models will be crucial for translating the promise of these compounds into effective therapies for patients suffering from devastating neurodegenerative conditions.

VIII. References

  • Shoham, S., & Youdim, M. B. H. (2000). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Neuroscience & Biobehavioral Reviews, 24(7), 711-722. [Link]

  • Klusa, V., et al. (2016). Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. Pharmacological Research, 111, 483-492. [Link]

  • Wang, L., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of the Chinese Chemical Society, 60(5), 551-555. [Link]

  • Gómez-Sintes, R., et al. (2016). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine, 11(4), 1135-1144. [Link]

  • Onishi, K., & Murphy, M. P. (2016). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Behavioral Neuroscience, 10, 153. [Link]

  • de la Torre, J. C. (2018). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 23(11), 2848. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). International Journal of Molecular Medicine, 49(3), 1-1. [Link]

  • Zvejniece, L., et al. (2015). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. PLoS ONE, 10(6), e0127686. [Link]

  • Zvejniece, L., et al. (2015). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. PLoS ONE, 10(6), e0127686. [Link]

  • Zvejniece, L., et al. (2015). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. ResearchGate. [Link]

  • de la Torre, J. C. (2018). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Singh, R., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. [Link]

  • de la Torre, J. C. (2018). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Docta Complutense. [Link]

  • de la Torre, J. C. (2018). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. PMC - NIH. [Link]

  • da Silva, A. B., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Pharmaceuticals, 16(11), 1528. [Link]

  • Rónavári, A., et al. (2020). Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review. Arhiv za higijenu rada i toksikologiju, 71(4), 279-287. [Link]

  • de Oliveira, A. C. S., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 37(4), 748-761. [Link]

Sources

Cell-based Assays for 1,4-Dihydropyridine Cytotoxicity: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of 1,4-Dihydropyridines

1,4-Dihydropyridines (DHPs) are a well-established class of organic compounds, many of which function as L-type calcium channel blockers and are widely used in the management of cardiovascular diseases such as hypertension.[1][2] Beyond their therapeutic applications, there is a growing interest in the cytotoxic properties of novel DHP derivatives, particularly in the context of anticancer drug discovery.[3][4][5] Certain DHP analogs have demonstrated the ability to induce cell death in various cancer cell lines, suggesting a potential for repurposing this chemical scaffold for oncological indications.[3]

The cytotoxic effects of 1,4-dihydropyridines can be multifaceted. While their primary mechanism often involves the modulation of intracellular calcium homeostasis, they can also induce cytotoxicity through off-target effects, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[6][7][8][9][10][11] Therefore, a comprehensive evaluation of DHP cytotoxicity requires a panel of cell-based assays that can probe these different mechanistic pathways.

This guide provides an in-depth overview and detailed protocols for a suite of cell-based assays to characterize the cytotoxic effects of 1,4-dihydropyridine compounds. As a senior application scientist, the following sections are designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring the generation of robust and reliable data for researchers in drug discovery and development.

I. Foundational Cytotoxicity Assessment: Assays for Cell Viability and Membrane Integrity

The initial assessment of a compound's cytotoxicity typically involves measuring fundamental parameters of cell health: metabolic activity and plasma membrane integrity. The MTT and LDH assays are the workhorses of cytotoxicity screening, providing a quantitative measure of a compound's impact on cell viability and membrane damage, respectively.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is often correlated with cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

The MTT assay is an excellent first-line screening tool due to its simplicity, high-throughput compatibility, and sensitivity. For 1,4-dihydropyridines, which can interfere with mitochondrial function, this assay provides a direct readout of the impact on cellular metabolism. A decrease in the MTT signal can indicate either direct mitochondrial toxicity or a downstream consequence of other cytotoxic events leading to metabolic shutdown.

Materials:

  • Cells of interest (e.g., cancer cell lines such as MCF-7, LS180, MOLT-4)[4]

  • Complete cell culture medium

  • 1,4-Dihydropyridine compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10⁴ to 5 x 10⁴ cells/mL) in 100 µL of complete medium per well.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-dihydropyridine compound in complete medium. The final solvent concentration should be kept low (typically ≤0.5% DMSO) to avoid solvent-induced toxicity.[4]

  • Incubation: Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm assay performance.

  • Vehicle Control: Essential to account for any effects of the solvent.

  • Blank Control: Wells with medium and MTT but no cells to subtract background absorbance.

B. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[12][13][14] The amount of LDH released is directly proportional to the number of lysed cells.

The LDH assay is a valuable complementary method to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly quantifies cell death associated with membrane rupture (necrosis or late apoptosis). This distinction is crucial, as a compound could be cytostatic (inhibit proliferation) without being directly cytotoxic (killing cells). For 1,4-dihydropyridines, which can induce different cell death modalities, the LDH assay provides a clear measure of membrane-compromising cytotoxicity.

Materials:

  • Cells and compound-treated plates (prepared as in the MTT assay)

  • LDH cytotoxicity detection kit (commercially available)

  • Lysis buffer (provided in the kit)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells lysed with lysis buffer.

    • Background Control: Wells with medium only.

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate (for suspension cells) or carefully collect an aliquot of the cell culture supernatant (for adherent cells).

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Positive Control: A known membrane-disrupting agent (e.g., Triton X-100) should be used to induce maximum LDH release.

  • Spontaneous Release Control: Essential to measure the baseline level of cell death in the culture.

Data Presentation: Foundational Cytotoxicity
Assay Principle Endpoint Typical 1,4-DHP IC50 Range Cell Lines Reference
MTT Mitochondrial dehydrogenase activityCell Viability17.4 µM - 29.7 µMMOLT-4, LS180[3][4]
LDH Release of cytosolic enzymeMembrane IntegrityData not widely availableN/A[12][13]

II. Delving Deeper: Mechanistic Cytotoxicity Assays

Once initial cytotoxicity is established, the next logical step is to investigate the underlying mechanisms of cell death. For 1,4-dihydropyridines, key areas of investigation include the induction of apoptosis, mitochondrial dysfunction, and the generation of reactive oxygen species.

A. Apoptosis Assays: Unmasking Programmed Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes. Several assays can be employed to detect apoptosis, with flow cytometry-based methods offering robust, quantitative, single-cell data.

Many anticancer agents exert their effects by inducing apoptosis.[15] Investigating whether 1,4-dihydropyridines trigger this pathway is crucial for understanding their therapeutic potential. Flow cytometry allows for the simultaneous assessment of different apoptotic stages, providing a detailed picture of the cell death process.

Materials:

  • Treated and control cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 1,4-dihydropyridine compound at various concentrations and for different time points. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine or etoposide) should be used.[15]

  • Unstained Control: To set the baseline fluorescence.

  • Single-Stain Controls: Cells stained with only Annexin V-FITC or only PI to set up compensation.

B. Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial dysfunction is a key event in many forms of cell death. The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.

Given that 1,4-dihydropyridines can affect mitochondrial bioenergetics, directly assessing their impact on ΔΨm is a critical step in elucidating their cytotoxic mechanism.[7][8][9][10][16] A decrease in ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria.

Materials:

  • Treated and control cells

  • JC-1 dye

  • Assay buffer

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 1,4-dihydropyridine compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Washing: Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the red and green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

  • Positive Control: FCCP is a protonophore that uncouples oxidative phosphorylation and rapidly dissipates the mitochondrial membrane potential.

  • Negative Control: Untreated cells to establish the baseline ΔΨm.

C. Reactive Oxygen Species (ROS) Detection Assay

An imbalance between the production of ROS and the cell's antioxidant defense system leads to oxidative stress, which can damage cellular components and trigger cell death.

Some 1,4-dihydropyridine derivatives have been shown to possess either antioxidant or pro-oxidant properties.[6][11] Therefore, measuring ROS levels after compound treatment is essential to determine if oxidative stress is a contributing factor to the observed cytotoxicity.

Materials:

  • Treated and control cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Serum-free medium or PBS

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent as a positive control

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 1,4-dihydropyridine compound.

  • Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17]

  • Positive Control: H₂O₂ is a common positive control for inducing ROS production.

  • Negative Control: Untreated cells to establish baseline ROS levels.

Data Presentation: Mechanistic Cytotoxicity
Assay Principle Endpoint Typical 1,4-DHP Effect Cell Lines Reference
Annexin V/PI Phosphatidylserine externalizationApoptosisIncreased apoptosisNRK52E[16]
JC-1 Mitochondrial membrane potentialMitochondrial DysfunctionDepolarizationN/A[7][16]
DCFH-DA Oxidation of fluorescent probeROS ProductionCan be increased or decreasedN/A[6][11]

III. Advanced Applications: Cardiotoxicity Assessment

Given that the primary therapeutic target of many 1,4-dihydropyridines is the L-type calcium channel in cardiovascular tissues, assessing their potential cardiotoxicity is of paramount importance, especially for new derivatives.

A. In Vitro Cardiotoxicity using iPSC-Derived Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model for cardiotoxicity screening.[18][19] These cells exhibit spontaneous beating and express the appropriate cardiac ion channels, providing a more physiologically relevant system than many cancer cell lines.

For 1,4-dihydropyridines, which are designed to interact with cardiac ion channels, hiPSC-CMs offer a superior model to predict potential adverse cardiac effects. Assays using these cells can assess not only cytotoxicity but also functional cardiotoxicity, such as arrhythmias.

  • LDH Release Assay: As described previously, to measure membrane damage in cardiomyocytes. Doxorubicin, a known cardiotoxic agent, can be used as a positive control and has been shown to induce LDH release in 3D-hiPSC cardiac tissues.[18]

  • Calcium Transient Assays: To measure the effect of the compound on the influx and efflux of calcium during cardiomyocyte contraction.

  • Microelectrode Array (MEA): To assess the electrophysiological effects of the compound on cardiomyocyte field potentials, providing information on potential pro-arrhythmic effects.[20]

IV. Visualizing the Pathways and Workflows

To aid in the conceptual understanding of the experimental designs and the underlying biological processes, the following diagrams have been generated using Graphviz.

Signaling Pathway: 1,4-Dihydropyridine-Induced Cytotoxicity

G DHP 1,4-Dihydropyridine Ca_channel L-type Ca2+ Channel DHP->Ca_channel Inhibition Mitochondria Mitochondria DHP->Mitochondria Direct/Indirect Effects Ca_influx Ca2+ Influx Ca_channel->Ca_influx Regulation ROS ROS Production Mitochondria->ROS Dysfunction leads to Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors ROS->Apoptosis Membrane_damage Membrane Damage ROS->Membrane_damage Cell_death Cell Death Apoptosis->Cell_death Membrane_damage->Cell_death

Caption: Potential mechanisms of 1,4-dihydropyridine-induced cytotoxicity.

Experimental Workflow: Comprehensive Cytotoxicity Assessment

G start Start: Treat cells with 1,4-DHP MTT MTT Assay (Metabolic Activity) start->MTT LDH LDH Assay (Membrane Integrity) start->LDH Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis LDH->Apoptosis Mito Mitochondrial Assay (ΔΨm, ROS) Apoptosis->Mito Cardio Cardiotoxicity Assay (hiPSC-CMs) Mito->Cardio end End: Comprehensive Cytotoxicity Profile Cardio->end

Caption: A tiered workflow for assessing 1,4-dihydropyridine cytotoxicity.

V. Conclusion and Future Perspectives

The assessment of 1,4-dihydropyridine cytotoxicity requires a multi-faceted approach that goes beyond simple viability assays. By employing a combination of methods that probe metabolic activity, membrane integrity, apoptosis, mitochondrial function, and cardiotoxicity, researchers can build a comprehensive profile of a compound's cytotoxic potential and its underlying mechanisms. The protocols and insights provided in this guide are intended to empower scientists to generate high-quality, reproducible data that will ultimately inform the development of safer and more effective therapeutic agents. As our understanding of cellular toxicology evolves, so too will the assays we use. The integration of high-content imaging and multi-parametric analyses will undoubtedly provide even deeper insights into the complex interplay between 1,4-dihydropyridines and cellular function.

References

  • BenchChem. (2025).
  • Ghavami, S., et al. (2009). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Immunology.
  • Doherty, K. R., & Wimsatt, J. (2016). Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. Archives of Toxicology.
  • Doherty, K. R., & Wimsatt, J. (2016). Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. Archives of Toxicology, 90(1), 1-16.
  • Asgari, D., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(2), 413–422.
  • BenchChem. (2025).
  • Ahmadi, A., et al. (2020).
  • Bahmani, F., et al. (2018). Results of the flow cytometry assay for apoptosis induced with compounds A and B.
  • Asgari, D., et al. (2016). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(2), 413–422.
  • BenchChem. (2025).
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences.
  • Wang, Y., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Biomedical Reports, 3(5), 607-609.
  • Mohammadi-Farani, A., et al. (2013). SYNTHESIS AND CYTOTOXIC ACTIVITY EVALUATION OF 1,4-DIHYDROPYRIDINE DERIVATIVES USING Ag2O/GO/TiO2 COMPOSITE NANOSTRUCTURE. Revue Roumaine de Chimie, 58(7-8), 617-623.
  • Wang, Y., et al. (2017). Synthesis and Radioprotective Activity of Mitochondria Targeted Dihydropyridines In Vitro. Molecules, 22(11), 1853.
  • Reed, G. D., & Hiemstra, I. T. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 57(1), 2.26.1-2.26.12.
  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad.
  • El-Yazbi, A. F., et al. (2021). Editorial: Recent Advances in Cardiotoxicity Testing. Frontiers in Pharmacology, 12, 789955.
  • Miki, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Pharmacological and Toxicological Methods, 92, 44-52.
  • Velena, A., et al. (2017). 1,4-Dihydropyridines as Tools for Mitochondrial Medicine Against Oxidative Stress and Associated Metabolic Disorders. Current Organic Chemistry, 21(20), 2030-2043.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
  • Ghosh, R., et al. (2018). Cytotoxic effects of 1,4-DHPs on different cell lines.
  • Donnelly, J. (2025). Quantifying cell viability via LDH cytotoxicity assay. protocols.io.
  • Velena, A., et al. (2017). 1,4-Dihydropyridines as Tools for Mitochondrial Medicine Against Oxidative Stress and Associated Metabolic Disorders.
  • Velena, A., et al. (2017). 1,4-dihydropyridines as tools for mitochondrial medicine against oxidative stress and associated metabolic disorders. ISC E-journals.
  • Velena, A., et al. (2017). 1, 4-Dihydropyridines as Tools for Mitochondrial Medicine Against Oxidative Stress and Associated Metabolic Disorders. Semantic Scholar.
  • Klusa, V., et al. (2013). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2013, 682703.
  • Carbone, E., et al. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current Pharmaceutical Design, 18(30), 4753-4764.
  • Klusa, V., et al. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Molecules, 25(7), 1563.
  • bioRxiv. (2025). A new 1,4-Dihydropyridine-Based L-/T-Type Calcium Channel Inhibitor, HM12, Provides in Vivo and in silico Cardioprotective Effec. bioRxiv.
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293-303.
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. Cellular and Molecular Neurobiology, 23(3), 293-303.
  • Weaver, C. D., & Lindsley, C. W. (2012). Ion Channel Screening. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Increased ROS generation, Rac activation, and cell growth inhibition by 4HPR in metastatic cancer cells compared with their corresponding primary cancer cells.
  • Cominacini, L., et al. (2003).
  • Ceballos-Laita, L., et al. (2023). Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. International Journal of Molecular Sciences, 24(3), 2439.
  • NIH. (2025). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. NIH.
  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry.
  • ResearchGate. (2025). In Vitro Methods for Cardiotoxicity Testing.
  • MDPI. (2024). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. MDPI.
  • Manfroni, G., et al. (2015). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Future Medicinal Chemistry, 7(16), 2195-2223.
  • NIH. (n.d.). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. NIH.
  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
  • ResearchGate. (2025). High-Throughput Screening for Ion Channel Modulators.
  • Sharma, P., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4843.
  • Verhelst, S., et al. (2024). Novel Far-Red Fluorescent 1,4-Dihydropyridines for L-Type Calcium Channel Imaging. Journal of Medicinal Chemistry.

Sources

Molecular Docking of 1,4-Dihydropyridine Derivatives with L-Type Calcium Channels: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol and expert insights for conducting molecular docking studies of 1,4-dihydropyridine (DHP) derivatives with L-type calcium channels. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to understand structure-activity relationships and guide the design of novel calcium channel blockers.

Scientific Background: The 1,4-Dihydropyridine-Calcium Channel Interaction

1,4-Dihydropyridines are a prominent class of organic compounds that function as L-type calcium channel blockers.[1][2] These drugs are widely prescribed for the management of cardiovascular conditions such as hypertension and angina.[2][3] Their therapeutic effect is achieved by binding to the α1 subunit of the L-type calcium channel, which inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4]

The 1,4-DHP scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets.[3][5] For L-type calcium channels, the binding site for DHPs is located in a fenestration between repeats III and IV of the α1 subunit, involving residues from the S5 and S6 helices of these domains.[6][7] Understanding the precise interactions within this binding pocket is crucial for the rational design of new DHP derivatives with improved efficacy and selectivity.[8] Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of these derivatives, thereby accelerating the drug discovery process.[9][10]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Receptor Receptor Preparation (Calcium Channel) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (1,4-DHP Derivative) Ligand->Docking Analysis Results Analysis & Validation Docking->Analysis G ReceptorPDBQT Receptor (protein.pdbqt) Vina AutoDock Vina Execution ReceptorPDBQT->Vina LigandPDBQT Ligand (ligand.pdbqt) LigandPDBQT->Vina ConfigFile Configuration File (conf.txt) - Grid box parameters - File paths ConfigFile->Vina Output Output File (output.pdbqt) - Binding Poses - Affinity Scores Vina->Output

Caption: The inputs and outputs of the AutoDock Vina simulation.

Results Analysis and Validation

Interpreting docking results requires a multi-faceted approach, combining quantitative scores with visual inspection and validation protocols.

Interpreting Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. [11]A more negative score indicates a stronger predicted binding affinity. [12][13]These scores are useful for ranking a series of derivatives against the same target. However, they are not absolute binding energies and should be interpreted with caution. [11] Table 1: Example Docking Results for 1,4-DHP Derivatives

DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (Example)Hydrogen Bonds
Nifedipine-9.8Tyr1460, Met11851
Amlodipine-10.5Tyr1460, Gln11452
Felodipine-10.2Tyr1460, Leu7451
Novel Derivative X-11.2Tyr1460, Gln1145, Met11853

Note: The data in this table is illustrative and will vary depending on the specific calcium channel structure and DHP derivatives used.

Visual Analysis of Binding Poses
  • Use molecular visualization software to analyze the top-ranked binding poses. [14][15]* Examine the interactions between the ligand and the receptor, such as:

    • Hydrogen bonds: These are strong, directional interactions that are critical for binding.

    • Hydrophobic interactions: The 1,4-DHP scaffold and its substituents often form hydrophobic interactions with nonpolar residues in the binding pocket.

    • Pi-stacking: The aromatic rings in some DHP derivatives can form pi-stacking interactions with aromatic residues like tyrosine or phenylalanine in the receptor.

Validation of Docking Protocols

To ensure the trustworthiness of your docking results, it is essential to perform validation. [16][17]

  • Re-docking: If a co-crystallized ligand is available for your receptor structure, a common validation technique is to extract this ligand and then dock it back into the binding site. [16]A successful re-docking will produce a binding pose with a low root-mean-square deviation (RMSD) from the original crystallographic pose (typically < 2.0 Å). [13][16]* Docking of Known Binders: Dock a set of known active and inactive compounds. A valid docking protocol should be able to distinguish between these, with known binders showing better docking scores than inactive "decoy" molecules. [17]* Correlation with Experimental Data: Compare the docking scores of a series of derivatives with their experimentally determined biological activities (e.g., IC50 values). A good correlation provides confidence in the predictive power of the docking model.

Conclusion

Molecular docking is a valuable computational tool for studying the interactions between 1,4-dihydropyridine derivatives and L-type calcium channels. By following a rigorous and well-validated protocol, researchers can gain significant insights into the structural basis of their activity, which can guide the design of more potent and selective drug candidates. It is important to remember that docking results are predictions and should ideally be validated through experimental assays.

References

  • Wikipedia. (2023). Dihydropyridine calcium channel blockers.
  • Bladen, C., Gündüz, M. G., Şimşek, R., Şafak, C., & Zamponi, G. W. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed.
  • The Bio-ML. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
  • Sadeghpour, H., et al. (2007). 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety. PubMed.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • ResearchGate. (n.d.). Representatives of 1,4-dihydropyridine calcium channel blockers.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Cheung, K. J., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Triggle, D. J. (2003). The 1,4-dihydropyridine nucleus: a pharmacophoric template part 1. Actions at ion channels. PubMed.
  • AutoDock Vina Documentation. (n.d.). Basic docking.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Lee, K. S., et al. (1998). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide.
  • Nakayama, H., et al. (1993). Identification of 1,4-dihydropyridine binding regions within the alpha 1 subunit of skeletal muscle Ca2+ channels by photoaffinity labeling with diazipine. PMC - NIH.
  • DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system.
  • Kazmi, S., et al. (2022). Molecular docking analysis of calcium channel blockers with ALR2 and RAGE. PMC - NIH.
  • Hussan, S., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Taibah University for Science.
  • RCSB PDB. (2023). 8EOG: Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with L-leucine.
  • ResearchGate. (n.d.). Overall structure of L-type calcium channel Cav1.2 (a), adopted from....
  • RCSB PDB. (2023). 8FD7: Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with gabapentin.
  • ResearchGate. (2023). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods.
  • SAMSON Blog. (n.d.). Making Protein-Ligand Docking Results Easier to Interpret.
  • NCBI. (2022). 8FD7: Structure of the human L-type voltage-gated calcium channel Cav1.2 complexed with gabapentin.
  • Kass, R. S., et al. (1987). Active Conformation of 1,4-dihydropyridine Calcium Entry Blockers. Effect of Size of 2-aryl Substituent on Rotameric Equilibria and Receptor Binding. PubMed.
  • RCSB PDB. (2023). 8WE8: Human L-type voltage-gated calcium channel Cav1.2 in the presence of calciseptine, amlodipine and pinaverium at 2.9 Angstrom resolution.
  • Beyl, S., et al. (2007). Allosteric interactions required for high-affinity binding of dihydropyridine antagonists to Ca(V)1.1 Channels are modulated by calcium in the pore. PubMed.
  • ResearchGate. (2023). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods.
  • Bioinformatics Review. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
  • ResearchGate. (n.d.). 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship.
  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. PubMed.
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. PMC - NIH.
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. PubMed.
  • Joslyn, A. F., et al. (1988). Dimeric 1,4-dihydropyridines as calcium channel antagonists. PubMed - NIH.

Sources

Application Notes and Protocols for the Computational Analysis of 1,4-Dihydropyridine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dihydropyridines (DHPs) are a class of organic compounds that form the backbone of numerous clinically significant drugs.[1][2] Initially recognized for their potent modulation of L-type voltage-gated calcium channels, they are widely prescribed as antihypertensive and antianginal agents.[3][4] Beyond their cardiovascular applications, the versatile DHP scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including roles as anticancer agents, antitubercular agents, and modulators of multidrug resistance.[1][2][5]

The therapeutic potential of DHPs is intricately linked to the chemical nature and spatial arrangement of substituents on the dihydropyridine ring.[3][6] Computational analysis has emerged as an indispensable tool in elucidating these structure-activity relationships, accelerating the drug discovery process, and reducing the associated costs and time.[7][8][9][10] This guide provides an in-depth overview and practical protocols for the computational analysis of 1,4-dihydropyridine bioactivity, tailored for researchers, scientists, and drug development professionals. We will delve into the core computational methodologies: Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations.

The Versatility of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine core can be chemically modified at several positions, leading to a vast chemical space with diverse pharmacological profiles. Key structural features influencing bioactivity include:

  • Substituents at the C4 position: Often an aromatic ring, its electronic and steric properties are critical for activity.[6]

  • Ester groups at C3 and C5: The nature of these ester groups can influence potency and tissue selectivity.[3]

  • Substituents on the dihydropyridine ring: Modifications can impact the overall conformation and interaction with biological targets.

Core Computational Methodologies

The computational investigation of 1,4-dihydropyridine bioactivity primarily relies on a synergistic application of ligand-based and structure-based drug design techniques.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling is a ligand-based approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For 1,4-dihydropyridines, QSAR studies have been instrumental in identifying key molecular descriptors that govern their potency as calcium channel blockers or their ability to reverse multidrug resistance.[11][12]

Principle of QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties (descriptors), a predictive model can be built.

Key Steps in QSAR Model Development

QSAR_Workflow A Data Collection & Curation B Molecular Descriptor Calculation A->B Input Structures C Data Splitting (Training & Test Sets) B->C Descriptor Matrix D Model Building (e.g., MLR, PLS) C->D Training Set E Model Validation C->E Test Set D->E Generated Model E->D Feedback F Model Interpretation & Application E->F Validated Model Docking_Workflow A Prepare Receptor Structure C Define Binding Site A->C B Prepare Ligand Structures D Run Docking Simulation B->D C->D E Analyze Docking Results D->E Docked Poses & Scores F Post-Docking Analysis E->F Binding Mode & Interactions

Caption: A typical workflow for molecular docking studies.

Protocol: Docking of 1,4-Dihydropyridine Analogues to the L-type Calcium Channel

This protocol provides a general workflow for docking DHP derivatives into the binding site of an L-type calcium channel model.

I. Preparation of Receptor and Ligands

  • Obtain Receptor Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model may be constructed. [13][14]2. Receptor Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops.

  • Ligand Preparation:

    • Draw the 3D structures of the DHP ligands.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization.

II. Docking Simulation

  • Define the Binding Site: Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or from literature data. Define a grid box that encompasses the binding site.

  • Run Docking: Use a docking program like AutoDock Vina or Glide to perform the docking calculations. [15]The program will generate a set of possible binding poses for each ligand, ranked by their docking scores.

III. Analysis of Results

  • Analyze Docking Poses: Visualize the top-ranked poses for each ligand within the binding site.

  • Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor residues. [6][15]For DHPs, interactions with residues like Gln912, Ser909, and Arg905 in P-glycoprotein have been shown to be crucial. [15][13]3. Correlate with SAR Data: Compare the docking results with experimental structure-activity relationship (SAR) data to validate the binding mode.

Common Interactions of DHPs in Binding Sites
Interaction Type Potential Interacting Residues
Hydrogen BondingSer, Thr, Tyr, Gln, Asn, Arg, His
Hydrophobic InteractionsVal, Leu, Ile, Phe, Trp, Met
Pi-Pi StackingPhe, Tyr, Trp, His
Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. [14]For 1,4-dihydropyridines, MD simulations can refine docking poses and provide more accurate estimates of binding free energies. [15][13]

Principle of Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be followed over time.

Key Steps in an MD Simulation Workflow

MD_Workflow A System Setup (Solvation & Ionization) B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD Run C->D E Trajectory Analysis D->E Trajectory Data

Caption: A standard workflow for molecular dynamics simulations.

Protocol: MD Simulation of a 1,4-Dihydropyridine-Receptor Complex

This protocol describes the general steps for running an MD simulation of a DHP-protein complex.

I. System Preparation

  • Start with a Docked Complex: Use a promising pose from molecular docking as the starting structure.

  • Solvation: Place the complex in a periodic box of water molecules.

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

II. Simulation

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Adjust the pressure of the system while maintaining a constant temperature.

  • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to generate the trajectory.

III. Analysis

  • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and ligand to assess the stability of the complex over time. [14]2. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand.

  • Interaction Analysis: Analyze the persistence of key interactions identified in docking throughout the simulation.

Conclusion

The computational analysis of 1,4-dihydropyridine bioactivity is a powerful approach that integrates QSAR, molecular docking, and molecular dynamics simulations to provide a comprehensive understanding of their mechanism of action and to guide the rational design of novel therapeutic agents. [7]By leveraging these computational tools, researchers can significantly enhance the efficiency of the drug discovery and development pipeline for this important class of molecules.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.).
  • Shahraki, O., Zargari, F., Edraki, N., Khoshneviszadeh, M., Firuzi, O., & Miri, R. (n.d.). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein’s allosteric inhibitors. Taylor & Francis.
  • Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]
  • Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. (n.d.).
  • Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. (n.d.). PubMed.
  • Shahraki, O., Zargari, F., Edraki, N., Khoshneviszadeh, M., Firuzi, O., & Miri, R. (2018). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. Journal of Biomolecular Structure & Dynamics, 36(1), 112–125. [Link]
  • Wikel, J. H., Bemis, K. G., Kurz, K., Denney, M. L., Main, B. W., Moore, R. A., Smith, T., Shingleton, L., & Holland, D. R. (1994). Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. Drug Design and Discovery, 11(1), 1–14.
  • Annibal, A., & Tulipani, S. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Pharmaceuticals, 5(10), 1089–1111. [Link]
  • Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. (2015). Protein Science, 24(11), 1845–1856. [Link]
  • A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). OUCI.
  • Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein’s allosteric inhibitors. (n.d.). Taylor & Francis Online.
  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. (n.d.). PubMed.
  • Computational Methods in Drug Discovery and Development. (2024). ResearchGate.
  • A Review on Computational Drug Designing.and Discovery. (n.d.). TSI Journals.
  • Integration of Molecular Docking Approaches with Experimental Synthesis: Evaluation of Novel 1,4-Dihydropyridine derivatives for Antihypertensive activity. (n.d.). ProQuest.
  • Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. (2014). European Journal of Medicinal Chemistry, 75, 249–258. [Link]
  • Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. (n.d.).
  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (n.d.). NIH.
  • QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN method. (2024). ResearchGate.
  • quantitative structure-activity relationship (QSAR) studies of 1,4-Dihydropyridine analogues. (n.d.). Benchchem.
  • Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca 2+ Channel: Model Construction and Docking Calculations. (2025). ResearchGate.
  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules. (2014). Mini Reviews in Medicinal Chemistry, 14(3), 282–290.
  • Dihydropyridine calcium channel blockers. (n.d.). In Wikipedia.
  • Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. (2025). ResearchGate.
  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. (n.d.). PubMed.
  • New 1,4-Dihydropyridines. Optimization of the Synthesis and In Silico Analysis of Biological Activity. (n.d.). ResearchGate.
  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). PMC - NIH.
  • Biological activity of 1,4-dihydropyridine derivatives. (n.d.). PubMed.
  • 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. (n.d.). ACS Publications.

Sources

Application Notes and Protocols for Modifying the 4-Phenyl Group of 1,4-Dihydropyridines to Enhance L-Type Calcium Channel Antagonist Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,4-Dihydropyridines and the Critical Role of the 4-Phenyl Group

1,4-Dihydropyridines (1,4-DHPs) represent a cornerstone in cardiovascular medicine, primarily functioning as L-type calcium channel blockers.[1][2] This class of drugs, which includes well-known therapeutics like nifedipine and amlodipine, exerts its pharmacological effects by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells.[3] This action leads to vasodilation and a reduction in blood pressure, making them effective agents in the management of hypertension and angina.[1]

The canonical structure of pharmacologically active 1,4-DHPs features a substituted phenyl ring at the 4-position of the dihydropyridine core. Structure-activity relationship (SAR) studies have consistently demonstrated that this aryl group is a fundamental requirement for optimal activity.[4][5] The nature and position of substituents on this phenyl ring profoundly influence the compound's potency, selectivity, and pharmacokinetic profile. Strategic modification of this moiety is, therefore, a key avenue for the discovery of novel 1,4-DHP analogs with enhanced therapeutic properties.

This guide provides a comprehensive overview of the principles and practical protocols for the rational modification of the 4-phenyl group of 1,4-DHPs to enhance their L-type calcium channel antagonist activity. We will delve into the synthetic chemistry, in vitro evaluation, and the underlying mechanistic rationale that drives these molecular design strategies.

Rational Design Strategies for 4-Phenyl Group Modification

The primary goal of modifying the 4-phenyl group is to optimize its interaction with the L-type calcium channel binding pocket. Molecular docking studies have revealed that this phenyl ring fits into a hydrophobic pocket formed by amino acid residues such as Phe1129, Ile1173, Phe1176, Met1177, and Met1509, and can form aryl-aryl interactions with Phe1129 or Tyr1508.[6] The lipophilicity and electronic properties of the substituted phenyl group are therefore critical factors.[7]

Key strategies for modification include:

  • Introduction of Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, cyano, halo) on the phenyl ring generally enhances activity. The position of these substituents is also crucial, with ortho and meta positions often being favored.[8]

  • Varying Lipophilicity: The overall lipophilicity of the molecule, influenced by the 4-phenyl substituent, affects its ability to access the binding site within the cell membrane. A careful balance must be struck to optimize both potency and pharmacokinetic properties.[7]

  • Steric Considerations: The size and shape of the substituent can influence the orientation of the 4-phenyl ring within the binding pocket. Bulky groups may cause steric hindrance, potentially reducing activity.[7]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres can lead to improved potency, selectivity, and metabolic stability.

The following diagram illustrates the general workflow for the synthesis and evaluation of novel 4-phenyl-1,4-DHP analogs.

Workflow for 1,4-DHP Analog Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Select Substituted Benzaldehyde hantzsch Hantzsch Condensation start->hantzsch React with β-ketoester & NH3 source purification Purification & Characterization hantzsch->purification Crude Product binding_assay Radioligand Binding Assay purification->binding_assay Pure Compound patch_clamp Whole-Cell Patch Clamp binding_assay->patch_clamp Determine Ki sar_analysis SAR Analysis & Lead Optimization patch_clamp->sar_analysis Determine IC50

Caption: Workflow for the synthesis and evaluation of novel 1,4-DHP analogs.

Synthetic Protocols

The Hantzsch dihydropyridine synthesis is the most common and versatile method for preparing 1,4-DHPs.[4] This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[9]

Protocol 1: General Procedure for the Hantzsch Synthesis of 4-Aryl-1,4-Dihydropyridines

This protocol describes a general method for the synthesis of a library of 4-aryl-1,4-DHPs with varying substituents on the phenyl ring.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture to dissolve the reactants.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 4-aryl-1,4-dihydropyridine.

  • Dry the purified product under vacuum.

Characterization of Synthesized Compounds

The identity and purity of the synthesized 1,4-DHPs should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations.[12]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[13]

The following diagram illustrates the key steps in the Hantzsch synthesis.

Hantzsch Synthesis Mechanism aldehyde Substituted Benzaldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia Source ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dhp_product 1,4-Dihydropyridine cyclization->dhp_product

Caption: Key steps in the Hantzsch synthesis of 1,4-dihydropyridines.

In Vitro Biological Evaluation

The pharmacological activity of the synthesized 1,4-DHP analogs is assessed through in vitro assays that measure their ability to bind to and inhibit L-type calcium channels.

Protocol 2: Radioligand Binding Assay for L-Type Calcium Channels

This assay determines the binding affinity (Ki) of the test compounds for the L-type calcium channel using a radiolabeled ligand, such as [3H]PN200-110.

Materials:

  • Rat brain cortical membranes (or other tissue/cell line expressing L-type calcium channels)

  • [3H]PN200-110 (specific activity ~80 Ci/mmol)

  • Test compounds (dissolved in DMSO)

  • Nifedipine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Binding buffer

    • [3H]PN200-110 (at a final concentration close to its Kd, e.g., 0.1-0.5 nM)

    • Test compound at various concentrations (e.g., 10-10 to 10-5 M) or vehicle (for total binding)

    • A high concentration of nifedipine (e.g., 1 µM) for non-specific binding determination.

    • Membrane preparation (e.g., 50-100 µg of protein)

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibition of L-type calcium channel currents (ICa,L) by the test compounds in living cells.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits, or primary cardiomyocytes)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (e.g., containing in mM: 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

  • Test compounds

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips prior to the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Elicit ICa,L by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Record baseline currents.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the inhibition of ICa,L at each concentration.

  • Data Analysis: Measure the peak amplitude of ICa,L in the absence and presence of the test compound. Plot the percent inhibition of the current against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow for the biological evaluation of the synthesized compounds.

Biological Evaluation Workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Synthesized 1,4-DHP Analog binding_assay Radioligand Binding Assay ([3H]PN200-110) start->binding_assay patch_clamp Whole-Cell Patch Clamp (L-type Ca2+ current) start->patch_clamp ki_determination Determine Ki value binding_assay->ki_determination sar_analysis Structure-Activity Relationship Analysis ki_determination->sar_analysis Input for ic50_determination Determine IC50 value patch_clamp->ic50_determination ic50_determination->sar_analysis Input for

Caption: Workflow for the in vitro biological evaluation of 1,4-DHP analogs.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for 4-phenyl-1,4-dihydropyridines, highlighting the impact of different substituents on their L-type calcium channel blocking activity.

Compound4-Phenyl SubstituentActivity (IC50/pEC50)Reference
Nifedipine2-NO2~10-8 M[7]
Analog 13-NO2Increased activity vs. Nifedipine[5]
Analog 24-ClPotent activity[7]
Analog 33-ClPotent activity[7]
Analog 44-OCH3Reduced activity[14]
Analog 5Unsubstituted PhenylReduced activity[4]

Note: The specific activity values can vary depending on the assay conditions and the specific structure of the 1,4-DHP backbone.

Conclusion and Future Perspectives

The 4-phenyl group of 1,4-dihydropyridines is a critical determinant of their L-type calcium channel blocking activity. By systematically modifying the substituents on this ring, researchers can fine-tune the pharmacological properties of these compounds to develop novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The protocols and strategies outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of next-generation 1,4-DHP-based drugs. Future research in this area will likely focus on the exploration of novel bioisosteric replacements for the phenyl ring and the use of computational modeling to predict the activity of new analogs with greater accuracy.[3]

References

  • Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry
  • Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists
  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity
  • Characterizing the 1,4-Dihydropyridines Binding Interactions in the L-Type Ca2+ Channel: Model Construction and Docking Calcul
  • Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach
  • Characterizing the 1,4-dihydropyridines binding interactions in the L-type Ca2+ channel: model construction and docking calcul
  • Synthesis and QSAR studies of 4-substituted phenyl-2,6-dimethyl-3, 5-bis-N-(substituted phenyl)carbamoyl-1,4-dihydropyridines as potential antitubercular agents
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group
  • Hantzsch pyridine synthesis - Wikipedia
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure
  • Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),...
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society
  • Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors
  • Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology
  • Quantitative Structure-Activity Relationships for 1,4-Dihydropyridine Calcium Channel Antagonists (Nifedipine Analogues): A Quantum ChemicalKlassical Approach
  • Quantitative Structure‐Activity Relationship Study of Recently Synthesized 1, 4‐Dihydropyridine Calcium Channel Antagonists.
  • Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors - ResearchG
  • Synthesis and SAR of B-Annulated 1,4-dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold
  • Physical-chemical and in silico Studies of 1,4-dihydropyridine Deriv
  • Intramolecular hydrogen bonds in 1,4-dihydropyridine deriv
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains - SciELO
  • NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains - ResearchG

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a common Hantzsch ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this specific Hantzsch ester?

A1: Recrystallization is an exceptionally effective technique for this compound due to its stable crystalline nature and the significant difference in solubility between the desired 1,4-dihydropyridine (1,4-DHP) product and its primary impurity, the oxidized pyridine analogue, in common solvents like ethanol. The Hantzsch synthesis can result in the formation of this oxidized derivative, which is typically much more soluble in the recrystallization solvent and thus remains in the mother liquor upon cooling.[1][2] This method is not only efficient for removing this key impurity but is also scalable and cost-effective, avoiding the need for more complex chromatographic techniques for bulk purification.

Q2: My crude product is a pale-yellow solid. Is this normal, and what color should I expect for the pure compound?

A2: Yes, it is very common for the crude product from a Hantzsch synthesis to be a light-yellow solid.[3] This coloration can be due to residual reactants or the presence of the oxidized pyridine impurity. After successful recrystallization from a suitable solvent like ethanol, you should obtain a pure product appearing as a yellow, block-like crystalline solid or even colorless crystals.[4][5][6] The key indicator of purity will be a sharp melting point around 156-158 °C.[3]

Q3: I've followed the protocol, but no crystals are forming after the solution has cooled. What should I do?

A3: A lack of crystallization is one of the most common issues and is typically caused by two main factors: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[4][7]

  • To address insufficient saturation: Gently heat the solution again and boil off a portion of the solvent to increase the concentration of the compound. Allow it to cool slowly once more.[8]

  • To induce nucleation:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[4][8]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[4]

Q4: Instead of crystals, my compound has separated as an oily liquid. How can I fix this "oiling out" issue?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid because the solution is supersaturated at a temperature above the compound's melting point.[4]

  • Immediate Fix: Reheat the entire mixture to dissolve the oil completely. Add a small amount (1-2 mL) of additional hot solvent to decrease the saturation level. Let the solution cool much more slowly. Placing the flask in a beaker of hot water and allowing it to cool with the water bath can provide the necessary slow temperature gradient.[7]

  • Solvent System Change: If oiling out persists, the solvent may be unsuitable. A mixed solvent system (solvent pair) is often the solution. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol). Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution just becomes turbid. Reheat to get a clear solution, and then cool slowly. The common ethanol/water system works well for many dihydropyridines.[4][9]

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines the standard procedure for purifying this compound synthesized via the Hantzsch reaction.[3][5]

1. Solvent Selection & Preparation:

  • Choose a suitable Erlenmeyer flask for the recrystallization.

  • Place the crude, dry Hantzsch ester into the flask.

  • In a separate beaker, heat ethanol (the recrystallization solvent) on a hot plate.

2. Dissolution:

  • Add the minimum amount of hot ethanol to the flask containing the crude product, swirling continuously, until the solid just dissolves completely. Keeping the amount of solvent to a minimum is critical for achieving a good yield.[8][10]

3. Hot Filtration (If Necessary):

  • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve.

4. Cooling & Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[8]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize the crystal yield.

5. Isolation & Washing:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.

  • Continue to draw air through the funnel for several minutes to help dry the crystals.

6. Drying:

  • Transfer the crystalline product to a watch glass and allow it to air dry completely. For final drying, place the crystals in a desiccator under reduced pressure.[3]

  • Confirm purity by measuring the melting point (expected: 156-158 °C) and, if available, by spectroscopic analysis (e.g., ¹H NMR).[3]

Quantitative Data Summary
ParameterRecommended Value/SolventRationale
Primary Solvent EthanolExcellent solubility when hot, poor solubility when cold for the target compound. Impurities are often more soluble.[3][5][6]
Alternative System Ethanol / WaterUseful if "oiling out" is an issue; allows for fine-tuning of solvent polarity.[4][9]
Melting Point (Pure) 156-158 °CA sharp melting point in this range is a strong indicator of high purity.[3]
Appearance (Crude) Light-yellow solidTypical result from Hantzsch synthesis.[3]
Appearance (Pure) Yellow crystalline solid / Colorless crystalsIndicates successful removal of impurities.[4][5]

Visual Workflow: Recrystallization Process

The following diagram illustrates the logical flow of the purification process, from the initial crude product to the final, pure crystalline material.

G Crude Crude Hantzsch Ester (Yellow Solid) Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve HotSolution Hot Saturated Solution Dissolve->HotSolution InsolubleCheck Insoluble Impurities Present? HotSolution->InsolubleCheck HotFilter Hot Gravity Filtration InsolubleCheck->HotFilter Yes ClearSolution Clear Hot Solution InsolubleCheck->ClearSolution No HotFilter->ClearSolution Cooling Slow Cooling to Room Temp + Ice Bath ClearSolution->Cooling Crystals Crystal Formation Cooling->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter PureCrystals Pure Wet Crystals VacuumFilter->PureCrystals MotherLiquor Mother Liquor (Contains Soluble Impurities) VacuumFilter->MotherLiquor Wash Wash with Cold Ethanol Dry Dry in Desiccator Wash->Dry PureCrystals->Wash FinalProduct Pure, Dry Hantzsch Ester (MP: 156-158 °C) Dry->FinalProduct

Caption: Workflow for the purification of Hantzsch ester by recrystallization.

References

  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o799.
  • ResearchGate. (2009). (PDF) this compound.
  • ResearchGate. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure.
  • OC-Praktikum. (2006). Synthesis of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester.
  • Kiasat, A. R., Almasi, H., & Saghanezhad, S. J. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE THERMAL CONDITIONS. Journal of the Serbian Chemical Society, 79(7), 819-827.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.

Sources

Technical Support Center: Improving the Solubility of 1,4-Dihydropyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and problems encountered by researchers working with 1,4-DHP derivatives.

Q1: My 1,4-DHP derivative, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous cell culture media or assay buffer. Why is this happening?

A1: This is a classic problem of solvent shifting.[3] 1,4-DHP derivatives are often highly lipophilic and readily dissolve in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[4] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The DMSO concentration plummets, and the aqueous environment cannot maintain the solubility of your hydrophobic compound, causing it to crash out of solution.[3][4] This precipitation can lead to erroneously low assay concentrations and inaccurate results.[4]

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing significant toxicity?

A2: While cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control experiment to determine the specific tolerance of your system. Exceeding this limit can lead to cytotoxicity, altered cell signaling, and other off-target effects that can confound your experimental results.

Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my in vitro assay?

A3: This is a critical distinction.

  • Kinetic solubility is measured by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and determining the concentration at which precipitation first occurs.[1][5] This method is fast, requires very little compound, and is common in high-throughput screening (HTS) during early drug discovery.[1][6] However, it often overestimates the true solubility because it can generate supersaturated solutions that may be temporarily stable.[5][7]

  • Thermodynamic solubility is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound (as a powder) to a buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[1][8]

For most in vitro assays, kinetic solubility is often the more relevant parameter initially, as it mimics the common experimental practice of diluting from a DMSO stock. However, if a compound precipitates over the course of a longer assay (e.g., >4 hours), its thermodynamic solubility becomes a more critical factor to consider.[1]

Q4: Can I just sonicate or heat my sample to get the compound back into solution?

A4: While gentle warming (e.g., to 37°C) and sonication can sometimes help redissolve precipitated compounds, these are often temporary fixes.[9] If the aqueous buffer is already supersaturated, the compound is likely to precipitate again over time, especially with temperature fluctuations. Heating can also risk degrading thermally sensitive compounds. A more robust and reliable solubilization strategy is always preferred.

Troubleshooting Guides & In-Depth Protocols

When simple dilution fails, a systematic approach is necessary. This section provides detailed troubleshooting workflows and protocols to address persistent solubility issues.

Issue 1: Compound Precipitates Upon Dilution from DMSO Stock

Your primary goal is to modify the final aqueous environment to be more "hospitable" to your lipophilic 1,4-DHP derivative.

G start Start: Compound Precipitates in Aqueous Buffer ph_check Is the compound ionizable? (pKa known?) start->ph_check ph_mod Strategy 1: pH Modification ph_check->ph_mod Yes cosolvent Strategy 2: Co-solvent Addition ph_check->cosolvent No ph_mod->cosolvent Ineffective or Incompatible end_ph Success: Compound Soluble ph_mod->end_ph Effective & Assay Compatible complexation Strategy 3: Cyclodextrin Complexation cosolvent->complexation Ineffective or Incompatible end_co Success: Compound Soluble cosolvent->end_co Effective & Assay Compatible end_comp Success: Compound Soluble complexation->end_comp Effective & Assay Compatible fail If all fail, consider advanced formulations (e.g., nanoparticles, liposomes) complexation->fail Ineffective or Incompatible G cluster_prep Preparation cluster_cosolvent Co-solvent Method cluster_cyclo Cyclodextrin Method cluster_validate Validation prep_dhp Prepare 50-100x DHP Stock in 100% DMSO co_add Add DHP Stock to Co-solvent Buffers prep_dhp->co_add prep_buffer Prepare Assay Buffer co_buffer Create Buffer Aliquots with Co-solvent Gradient (e.g., 2%, 5%, 10% PEG 400) prep_buffer->co_buffer cyclo_dissolve Dissolve Complex Powder directly into Assay Buffer prep_buffer->cyclo_dissolve co_buffer->co_add co_observe Vortex, Equilibrate (30 min), Observe for Precipitation co_add->co_observe validate Run Vehicle Controls in Assay: (Buffer + Co-solvent) (Buffer + Cyclodextrin) co_observe->validate cyclo_complex Prepare Solid DHP-Cyclodextrin Inclusion Complex (e.g., via Kneading Method) cyclo_complex->cyclo_dissolve cyclo_observe Vortex, Equilibrate (30 min), Observe for Precipitation cyclo_dissolve->cyclo_observe cyclo_observe->validate final Select Method with Best Solubility and No Assay Interference validate->final

Caption: Step-by-step workflow for screening co-solvents and cyclodextrins.

Advanced Strategies

If the above methods are insufficient, more advanced formulation strategies may be required, often in collaboration with formulation scientists.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area for dissolution. [10][11][12]This can be achieved through methods like high-pressure homogenization or milling. [10]* Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or liposomes can be employed. [13][14]These systems encapsulate the drug in lipidic carriers that can form micro- or nano-emulsions upon gentle agitation in aqueous media. [14] By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges posed by 1,4-dihydropyridine derivatives, leading to more accurate, reliable, and meaningful data in your biological assays.

References

  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Pharma Education Center. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Education Center.
  • Pharma Education Center. (2025). Co-solvent: Significance and symbolism. Pharma Education Center.
  • Kumar, S., & Singh, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Mielcarek, J. (1997). Photochemical stability of the inclusion complexes formed by modified 1,4-dihydropyridine derivatives with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. Pharma Excipients.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of 1,4-Dihydropyridine Derivatives. BenchChem.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Bentham Science. (n.d.). Formulation Development of Nifedipine through Nanotechnology: A Comprehensive Review. Bentham Science.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem.
  • Jadhav, A. B., Nawale, R. B., & Thorat, S. (2024). Nanocrystal Formulation of Manidipine HCl: An Attempt to Enhance Solubility of Poorly Soluble Drug. Impactfactor.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.
  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.
  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate.
  • MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI.
  • ResearchGate. (2025). Forecasting the in vivo performance of four low solubility drugs the in vitro dissolution data | Request PDF. ResearchGate.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series.
  • Communications In Catalysis. (n.d.). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis.
  • ResearchGate. (2025). Preparation and characterization of nanocrystals for solubility and dissolution rate enhancement of nifedipine | Request PDF. ResearchGate.
  • Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science.
  • National Center for Biotechnology Information. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PMC - PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. PMC - PubMed Central.
  • National Institutes of Health. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. NIH.
  • Journal of Chemical and Pharmaceutical Research. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR.
  • Bentham Science. (n.d.). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes. Alfa Chemistry.
  • ResearchGate. (n.d.). Nanoparticle forming gene delivery systems—amphiphiles on the base of.... ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • CNKI. (n.d.). Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. CNKI.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
  • Bentham Science. (n.d.). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science.
  • ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.

Sources

Photodegradation of 1,4-dihydropyridine compounds and prevention.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Dihydropyridine Compound Stability.

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for handling the photodegradation of 1,4-dihydropyridine (DHP) compounds. These calcium channel blockers are notoriously light-sensitive, and their degradation can lead to a complete loss of pharmacological activity and the formation of potentially toxic byproducts.[1][2][3] This resource combines troubleshooting workflows, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Troubleshooting Guide: Diagnosing and Resolving Photodegradation

Encountering unexpected degradation in your experiments can be a significant setback. This section is designed to help you systematically identify the root cause of the issue and implement effective solutions.

Q1: I'm observing rapid degradation of my DHP compound in solution, even under ambient laboratory light. What are the immediate steps I should take?

Answer:

Rapid degradation in solution is a hallmark characteristic of DHPs, as the molecular mobility in a liquid state accelerates photochemical reactions.[1][3] Your immediate goal is to minimize light exposure and assess the extent of the degradation.

Application Scientist's Insight: The primary degradation pathway for most DHPs is the oxidation of the dihydropyridine ring to its pyridine analog, which is pharmacologically inactive.[1][2][3] This process can be initiated by exposure to UV-A and visible light. Therefore, even standard fluorescent lab lighting can be sufficient to cause significant degradation over time.

Immediate Actions:

  • Protect from Light: Immediately transfer your solutions to amber vials or wrap your containers in aluminum foil. Work in a dimly lit area or under yellow light (which has lower energy than blue or UV light) whenever possible.

  • Control Samples: Prepare a fresh solution and keep it entirely in the dark. This will serve as your zero-degradation control for analytical comparisons.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify the primary degradation product.[1] A simple UV-Vis spectrophotometer can also show spectral changes indicative of degradation.[4]

Troubleshooting Workflow: From Observation to Solution

This workflow provides a logical sequence for addressing photodegradation issues.

G cluster_0 Phase 1: Observation & Initial Response cluster_1 Phase 2: Diagnosis & Confirmation cluster_2 Phase 3: Mitigation & Prevention A Observation: Unexpectedly low assay results or extra peaks in chromatogram. B Hypothesis: Is it photodegradation? A->B C Immediate Action: Protect all samples from light (amber vials, foil). Prepare a dark control. B->C D Analytical Comparison: Analyze light-exposed sample vs. dark control via HPLC or LC-MS. C->D E Degradation Confirmed? D->E F Result: Degradation product (e.g., pyridine analog) detected in light-exposed sample only. E->F Yes G No Degradation: Investigate other stability issues (pH, temperature, oxidation). E->G No H Select Prevention Strategy: Based on experimental needs. F->H I Formulation Change: Incorporate UV absorbers (e.g., avobenzone) or antioxidants (e.g., flavonoids). H->I J Physical Protection: Use light-blocking containers (e.g., amber PET) or light-filtering films. H->J K Procedural Change: Conduct experiments under red/yellow light conditions. H->K

Caption: A workflow for diagnosing and mitigating photodegradation of DHP compounds.

Frequently Asked Questions (FAQs)

Q2: What is the primary chemical mechanism behind the photodegradation of 1,4-DHP compounds?

Answer:

The most common photodegradation pathway for 1,4-dihydropyridines is a photo-oxidation reaction that results in the aromatization of the dihydropyridine ring to form a pyridine derivative.[1][2][3] This structural change is significant because the planarity of the pyridine ring prevents it from binding to the L-type calcium channel, leading to a complete loss of therapeutic activity.[1][3] In many cases, this is the primary and sole degradation step.[1] However, for some DHPs, secondary reactions like isomerization or modifications to side chains can occur, leading to a more complex degradation profile.[1]

G DHP 1,4-Dihydropyridine (Active) ExcitedDHP Excited State DHP* DHP->ExcitedDHP Light (hν) Pyridine Pyridine Derivative (Inactive) ExcitedDHP->Pyridine Aromatization (Oxidation) ROS Reactive Oxygen Species (Potential for Phototoxicity) ExcitedDHP->ROS Energy Transfer

Caption: The primary photodegradation pathway of 1,4-dihydropyridine compounds.

Q3: How do different factors like solvent, pH, and oxygen affect the rate of photodegradation?

Answer:

Several environmental factors can significantly influence the rate of DHP photodegradation.

  • Solvent: The degradation is markedly faster in solutions compared to the solid state.[1][3] The type of solvent also plays a role; polar solvents can facilitate the charge separation in the excited state, potentially accelerating degradation.

  • pH: The pH of the solution can influence the stability of the DHP molecule. For instance, pH changes can alter the ionization state of the molecule, which may affect its photosensitivity.[5]

  • Oxygen: While the primary aromatization of some DHPs, like amlodipine, has been shown to be oxygen-independent, the presence of oxygen can lead to the formation of reactive oxygen species (ROS) like singlet oxygen and superoxide.[1][2] This not only contributes to degradation but also poses a risk of phototoxicity.[2][3]

Q4: What are the most effective strategies for preventing photodegradation during experiments and in formulation?

Answer:

Prevention strategies can be categorized into physical protection and chemical stabilization.

Application Scientist's Insight: A multi-pronged approach is often the most effective. For laboratory work, strict light exclusion is paramount. For drug formulation, the goal is to create a micro-environment that shields the drug from light.

Prevention Strategies:

StrategyDescriptionApplication ExampleEfficacy
Physical Barriers Using opaque or light-filtering materials to block activating wavelengths.Storing solutions in amber or blue polyethylene terephthalate (PET) containers, which have shown significant photoprotective effects.[6]High
Formulation with UV Absorbers Incorporating excipients that absorb UV light competitively, acting as a sacrificial shield for the DHP.Adding compounds like avobenzone or natural flavonoids (rutin, quercetin) to a topical cream formulation.[7]Moderate to High
Complexation Encapsulating the DHP molecule within a larger molecule to sterically hinder photochemical reactions.Forming inclusion complexes with cyclodextrins, which can significantly reduce the degradation rate.[2][8]High
Solid-State Formulation Reducing molecular mobility by formulating the DHP in a solid dosage form.Nearly all commercial DHP medications are tablets, where stability is significantly higher than in solution.[1][2]Very High
Controlled Environment Modifying the experimental environment to exclude light.Performing sensitive steps under red or yellow safety lights, which lack the energy to initiate photodegradation.High

Experimental Protocol: ICH Q1B-Compliant Photostability Testing

To ensure regulatory compliance and generate reliable data, photostability testing should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11]

Objective: To assess the photostability of a 1,4-dihydropyridine drug substance in solution under forced degradation conditions as per ICH Q1B.[12][13]

Materials:

  • DHP Drug Substance

  • Solvent (e.g., Methanol:Water 50:50)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or Type I glass vials)

  • Light-protective containers (e.g., amber vials wrapped in foil) for dark controls

  • Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[13]

  • Validated stability-indicating HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the DHP drug substance in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Dispense the solution into at least three transparent containers (for light exposure) and three light-protected containers (for dark controls).

  • Exposure Conditions (ICH Q1B Confirmatory Study): [13]

    • Place the transparent containers in the photostability chamber. Place the dark control samples in the same chamber, but fully shielded from light (e.g., wrapped in aluminum foil).

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours.

    • Simultaneously, expose the samples to an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12][13]

    • Monitor and control the temperature to minimize thermal degradation.

  • Timepoint Sampling:

    • Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately analyze one light-exposed sample and one dark control sample.

  • Sample Analysis:

    • Assay all samples using the validated HPLC method.

    • Quantify the peak area of the parent DHP compound and any degradation products.

    • The analysis of the dark control is crucial to distinguish between photodegradation and thermal degradation.

  • Data Evaluation:

    • Calculate the percentage of the remaining DHP compound at each time point relative to the initial concentration.

    • Characterize and quantify any major photoproducts.

    • Assess mass balance to ensure all major degradation products are accounted for.

References

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]
  • Ioele, G., et al. (2019).
  • Luca, M., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW.
  • Semantic Scholar. (2018).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • Ioele, G., et al. (2006). Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. Journal of Nanoscience and Nanotechnology, 6(9-10), 2979-85. [Link]
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • Ioele, G., et al. (2016). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. Journal of Pharmaceutical and Biomedical Analysis, 125, 307-313. [Link]
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. [Link]
  • Kwiecień, A., et al. (2014). Photoprotection of 1,4-dihydropyridine derivatives by dyes. Journal of Pharmaceutical and Biomedical Analysis, 96, 169-75. [Link]
  • Pop, R., et al. (2022).
  • Khayamian, T., et al. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Analytica Chimica Acta, 493(1-2), 123-131. [Link]
  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 105-117. [Link]
  • Brown, M. B., et al. (2019). Development of a UV-Stabilized Topical Formulation of Nifedipine for the Treatment of Raynaud Phenomenon and Chilblains. Pharmaceuticals (Basel), 12(4), 163. [Link]

Sources

Overcoming low reactivity in the synthesis of 4-substituted 1,4-dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Substituted 1,4-Dihydropyridines

Welcome to the technical support center for the synthesis of 4-substituted 1,4-dihydropyridines (1,4-DHPs). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low reactivity and other common issues during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide - Overcoming Low Reactivity

Low yields and stalled reactions are common hurdles in the synthesis of 4-substituted 1,4-DHPs, particularly when employing the traditional Hantzsch synthesis. The reactivity is highly dependent on the nature of the aldehyde used to form the 4-position substituent. This section addresses specific problems with evidence-based solutions.

Issue 1: Reaction fails or gives low yield with sterically hindered aldehydes.

Symptoms:

  • You observe a significant amount of unreacted starting aldehyde after an extended reaction time.

  • The primary product isolated is the Knoevenagel adduct of the aldehyde and the β-ketoester, rather than the desired 1,4-DHP.

  • TLC analysis shows a complex mixture of byproducts with only a faint spot for the target compound.

Root Cause Analysis: Sterically bulky groups on the aldehyde (e.g., ortho-substituted aryl aldehydes or aldehydes with tertiary alkyl groups) can severely impede the crucial Michael addition step in the Hantzsch condensation. The nucleophilic attack of the enamine intermediate at the Knoevenagel adduct is sterically disfavored, leading to a reaction bottleneck.

Solutions & Protocols:

  • Increase Thermal Energy: Often, the simplest solution is to increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol or isopropanol can provide the necessary activation energy. For particularly stubborn cases, microwave-assisted synthesis is a highly effective alternative that can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.

  • Employ a More Effective Catalyst: Standard Hantzsch conditions (e.g., acetic acid) may be insufficient. A stronger Lewis acid can activate the Knoevenagel intermediate, making it more susceptible to nucleophilic attack.

    • Recommended Catalyst: Cerium(IV) ammonium nitrate (CAN) has been shown to be an efficient and mild catalyst for this transformation.

    Experimental Protocol: CAN-Catalyzed Synthesis

    • To a solution of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL), add CAN (0.1 mmol).

    • Stir the reaction mixture at room temperature or gently heat to 50°C.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the mixture into ice-water and collect the precipitated product by filtration.

    • Recrystallize from ethanol to obtain the pure 4-substituted 1,4-dihydropyridine.

  • Change the Reaction Medium: Using ionic liquids as the solvent can enhance reaction rates and improve yields. They can act as both the solvent and a catalyst, providing a polar environment that stabilizes charged intermediates.

Issue 2: Reaction fails with electron-withdrawing groups on the aryl aldehyde.

Symptoms:

  • The reaction stalls, with the Knoevenagel adduct being the major product.

  • The desired 1,4-DHP is formed in very low quantities, even after prolonged reaction times or heating.

Root Cause Analysis: A strong electron-withdrawing group (e.g., -NO₂, -CN) on the aromatic ring of the aldehyde deactivates the carbon-carbon double bond of the Knoevenagel intermediate. This makes the intermediate a poor Michael acceptor, thus slowing down or preventing the subsequent nucleophilic attack by the enamine required to form the dihydropyridine ring.

Solutions & Protocols:

  • Utilize Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for the Hantzsch reaction. Proline can activate the substrates through the formation of a more reactive enamine intermediate, facilitating the key C-C bond-forming steps.

    Experimental Protocol: L-Proline Catalyzed Synthesis

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

    • Add L-proline (10 mol%) to the mixture.

    • Heat the reaction mixture under solvent-free conditions at 60-80°C.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the mixture to room temperature and add ethanol to precipitate the product.

    • Filter and wash the solid with cold ethanol to yield the pure 1,4-DHP.

  • High-Pressure Synthesis: Applying high pressure can be a powerful tool for accelerating reactions that have a negative activation volume, which is often the case for cycloaddition and condensation reactions. While requiring specialized equipment, it can overcome the electronic deactivation.

Troubleshooting Decision Workflow

This diagram outlines a logical sequence for troubleshooting low-yield Hantzsch reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckSubstrate Analyze Aldehyde Substituent Start->CheckSubstrate Steric Sterically Hindered? CheckSubstrate->Steric Nature of Substituent Electronic Electron Withdrawing? Steric->Electronic No IncreaseTemp Increase Temperature (e.g., Reflux in EtOH) Steric->IncreaseTemp Yes Organocatalyst Use Organocatalyst (e.g., L-Proline) Electronic->Organocatalyst Yes End Successful Synthesis Electronic->End No (Other Issue) Microwave Use Microwave Assisted Synthesis IncreaseTemp->Microwave Still Low Yield IncreaseTemp->End LewisAcid Add Stronger Catalyst (e.g., CAN, Yb(OTf)3) Microwave->LewisAcid Still Low Yield Microwave->End LewisAcid->End SolventFree Try Solvent-Free Conditions Organocatalyst->SolventFree Still Low Yield Organocatalyst->End SolventFree->End

Caption: Decision tree for troubleshooting Hantzsch 1,4-DHP synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My purified 1,4-dihydropyridine is unstable and decomposes over time. How can I prevent this?

A1: 1,4-Dihydropyridines are susceptible to oxidation, which converts them to the corresponding aromatic pyridine derivative. This process can be accelerated by light, air (oxygen), and acidic conditions. To ensure stability:

  • Store in a cool, dark place: Use amber vials and store them in a refrigerator or freezer.

  • Store under an inert atmosphere: For long-term storage, flush the vial with argon or nitrogen before sealing.

  • Avoid acidic contaminants: Ensure that all traces of acidic catalysts from the synthesis are removed during workup and purification. A final wash with a dilute sodium bicarbonate solution may be beneficial.

Q2: What are the advantages of using a three-component reaction versus a four-component Hantzsch synthesis?

A2: The classical Hantzsch synthesis is a four-component reaction (aldehyde, two equivalents of a β-ketoester, and ammonia). A more common modern variant is the three-component reaction using an aldehyde, a β-ketoester, and an ammonium source like ammonium acetate.

FeatureThree-Component ReactionFour-Component Reaction
Simplicity Simpler setup, fewer reagents to measure.More complex, requires handling ammonia.
Ammonia Source Ammonium acetate or similar stable salt.Ammonia or ammonium hydroxide.
Control Generally offers better control and reproducibility.Can be less controlled, pH can vary.
Efficiency Often more efficient and higher yielding.Can be lower yielding due to side reactions.

Q3: Can I use other sources of nitrogen besides ammonium acetate?

A3: Yes, while ammonium acetate is most common, other nitrogen sources can be used. Urea has been successfully employed, often under solvent-free or microwave conditions. It serves as a solid, stable, and inexpensive source of ammonia in situ.

Q4: The reaction produces a significant amount of a bis-adduct byproduct. How can this be minimized?

A4: The formation of a bis(acetoacetyl)imine-type byproduct can occur, especially at high temperatures. This arises from the self-condensation of the β-ketoester with the ammonia source. To minimize this:

  • Control the stoichiometry: Use a slight excess of the ammonium source (e.g., 1.2-1.5 equivalents) but avoid a large excess.

  • Optimize the temperature: Running the reaction at the lowest effective temperature can disfavor the formation of this byproduct.

  • Stepwise Synthesis: In challenging cases, a stepwise approach can provide better control. First, synthesize the enamine from the β-ketoester and ammonium source. In a separate pot, synthesize the Knoevenagel adduct from the aldehyde and the second equivalent of the β-ketoester. Finally, combine the two intermediates to perform the Michael addition and cyclization.

Reaction Mechanism Overview

The generally accepted mechanism for the Hantzsch synthesis involves several key steps, which can be targeted for optimization.

HantzschMechanism cluster_1 Pathway A: Enamine Formation cluster_2 Pathway B: Knoevenagel Condensation cluster_3 Final Assembly Ketoester1 β-Ketoester Enamine Enamine Intermediate Ketoester1->Enamine Ammonia NH₃ Ammonia->Enamine Michael Michael Addition Enamine->Michael Aldehyde R-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester2 β-Ketoester Ketoester2->Knoevenagel Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Simplified mechanism of the three-component Hantzsch synthesis.

References

  • Title: Microwave-assisted synthesis of 1,4-dihydropyridines via Hantzsch condens
  • Title: Ceric Ammonium Nitrate Catalyzed Efficient and Environmentally Benign Synthesis of 1,4-Dihydropyridines Source: Molecules (MDPI) URL:[Link]
  • Title: Ionic Liquid-Promoted Hantzsch Dihydropyridine Synthesis Source: Synthetic Communic
  • Title: L-Proline: An Efficient Catalyst for the One-Pot Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions Source: Chinese Journal of Chemistry URL:[Link]
  • Title: A Review on Microwave Assisted Synthesis of 1, 4-Dihydropyridines Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

Technical Support Center: Navigating the Scale-Up of Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The Hantzsch synthesis, first reported in 1881, remains a cornerstone for producing 1,4-dihydropyridines (DHPs), a molecular scaffold of immense pharmaceutical importance.[1][2] These compounds are critical as calcium channel blockers in drugs like nifedipine and amlodipine.[1][3][4] While elegant in its conception—a multi-component reaction combining an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor—its transition from the laboratory bench to industrial scale is fraught with challenges.[1][5]

This guide is designed to serve as a technical support resource for researchers, chemists, and process development professionals. It addresses common issues encountered during the scale-up of this vital reaction, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your own work.

Part 1: Troubleshooting Guide — Common Scale-Up Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: My reaction yield dropped significantly when I moved from a 1 L flask to a 50 L reactor. What are the most likely causes?

This is a classic scale-up problem, often rooted in issues of thermal and mass transfer which are not apparent at the lab scale.

  • Causality — The Exotherm Problem: The Hantzsch reaction is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area increases squarely, drastically reducing the efficiency of heat removal.[6] This can lead to an uncontrolled temperature increase, or "exotherm," which promotes side reactions and decomposition of reactants or products, thereby lowering the yield.[7]

  • Troubleshooting Steps:

    • Implement Controlled Reagent Addition: Instead of adding all reagents at once (an "all-in" approach, which is hazardous at scale), switch to a semi-batch process.[5][7] Add one of the key reactants, typically the aldehyde, slowly and sub-surface to the stirred mixture of the other components. This allows the reactor's cooling system to keep pace with the heat being generated.[6]

    • Re-evaluate Solvent and Concentration: While classic conditions often use ethanol at reflux, this may be too aggressive at scale.[5] Consider a higher-boiling solvent to allow for a wider operating temperature window or explore greener, more efficient solvent systems. For instance, reactions in aqueous micelles have been shown to produce excellent yields, sometimes at lower temperatures.[1][8]

    • Investigate Reaction Kinetics: Perform kinetic studies to understand the rate of heat evolution. This data is crucial for designing a safe and efficient addition profile and ensuring your cooling system is adequate.[9]

Question 2: On a larger scale, I'm observing a significant increase in byproducts, particularly a symmetrical DHP in my unsymmetrical synthesis. How can I improve selectivity?

The formation of symmetrical byproducts is a major hurdle in the synthesis of modern, unsymmetrical DHP drugs.[5] This occurs when the two different β-keto esters react with themselves instead of with each other.

  • Causality — Competing Reaction Pathways: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[1] The desired unsymmetrical product forms when the enamine of one β-keto ester reacts with the Knoevenagel adduct of the other. Symmetrical byproducts form when the enamine and Knoevenagel adduct of the same β-keto ester react.

  • Troubleshooting Steps:

    • Control the Order of Addition: The order in which you add your reagents is critical.[5] A proven strategy is to first form the enamine intermediate from one of the β-keto esters and the ammonia source. Once this intermediate is formed, the aldehyde and the second, different β-keto ester are added. This stepwise approach minimizes the chance of self-condensation.[5]

    • Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Experiment with running the reaction at a lower temperature, which may favor the desired kinetic pathway over the formation of thermodynamic byproducts.[10]

    • Catalyst Choice: The catalyst can play a role in directing the reaction pathway. While traditional methods may be uncatalyzed, the use of a mild Brønsted or Lewis acid catalyst can activate the substrates and may improve selectivity.[11]

Question 3: My product isolation is problematic. The filtration is extremely slow, and the product purity is poor.

Work-up and purification issues are common and can become a major bottleneck in a production environment.

  • Causality — Impurities and Crystal Habit: Slow filtration is often caused by the presence of small amounts of amorphous or oily impurities that clog the filter medium.[5] These impurities can also interfere with the crystallization process, leading to a poor "crystal habit" and lower purity. In some cases, unconverted intermediates, like the pyran intermediate, can contaminate the product.[5]

  • Troubleshooting Steps:

    • Optimize Crystallization Conditions: Do not rush the crystallization. A controlled cooling profile is essential for forming large, easily filterable crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth.

    • Implement a "Hot Screen": If unconverted intermediates are suspected, a "hot screen" filtration can be effective. This involves heating the mixture to a temperature where the desired product is soluble but certain impurities may remain as solids (or vice-versa), allowing for their removal before crystallization.[5]

    • Add a Slurry Wash: After filtration, wash the product cake with a suitable solvent. A water wash is effective for removing residual ammonium acetate and other inorganic salts.[5] An additional wash with a cold, non-polar solvent can remove organic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I select a catalyst for a large-scale Hantzsch synthesis?

Catalyst selection directly impacts reaction time, yield, and work-up procedures.[11] For scale-up, ease of removal and reusability are paramount.

Catalyst TypeExamplesAdvantages for Scale-UpDisadvantages for Scale-Up
Homogeneous p-Toluenesulfonic acid (p-TSA), Phenylboronic acidLow cost, high activity, well-understood mechanisms.[8][10]Difficult to remove from the reaction mixture, requiring aqueous extractions which generate waste streams.
Heterogeneous Sulfonic acid on silica gel, Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H)Easily removed by filtration, potential for recycling and reuse, simplifies purification.[8][11][12]Can be more expensive initially, may have lower activity or be prone to leaching.
"Green" Catalysts Tannic Acid, Ionic LiquidsEnvironmentally friendly, often work in greener solvents like water.[1][11]May require specific conditions, scalability of ionic liquids can be costly.

Recommendation for Scale-Up: Heterogeneous catalysts are generally preferred for industrial processes due to the significant simplification of product work-up and potential for cost savings through catalyst recycling.[12][13]

Q2: What are the primary safety considerations when scaling up this reaction?

  • Thermal Hazard Assessment: This is non-negotiable. You must understand the thermal profile of your specific reaction. Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[9] This data is essential to ensure your reactor's cooling capacity is sufficient to prevent a thermal runaway.[6]

  • Pressure Management: The reaction generates water as a byproduct. If the reaction temperature exceeds the boiling point of the solvent, significant pressure can build in a closed reactor. Ensure the reactor is equipped with properly sized pressure relief devices.[9]

  • Reagent Handling: Handle ammonia or ammonium acetate with appropriate ventilation. Aldehydes can be sensitizers and should be handled with care.

Q3: Can the Hantzsch synthesis be adapted for continuous flow processing?

Yes, and this is a highly advantageous strategy for scale-up. Continuous flow reactors, especially microreactors, offer a vastly superior surface-area-to-volume ratio compared to batch reactors.[6][14]

  • Benefits of Continuous Flow:

    • Superior Heat Management: The high heat transfer efficiency allows for excellent control of exothermic reactions, preventing hot spots and improving safety.[6][14]

    • Increased Consistency: Precise control over residence time, temperature, and stoichiometry leads to highly consistent product quality.[15]

    • Scalability: Scaling up is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of geometric scale-up in batch.[15]

Part 3: Key Workflows and Protocols

Workflow 1: Troubleshooting Low Yield in Hantzsch Scale-Up

This diagram outlines a logical process for diagnosing and solving yield issues during scale-up.

G Start Low Yield on Scale-Up Thermal Thermal Control Issues Start->Thermal Is temperature overshooting? Mixing Mixing & Mass Transfer Start->Mixing Are there localized hot spots? Kinetics Reaction Kinetics / Byproducts Start->Kinetics Is impurity profile worse? Workup Work-up & Isolation Losses Start->Workup Is the product difficult to isolate? Sol_Thermal1 Implement Semi-Batch (Slow Reagent Addition) Thermal->Sol_Thermal1 Sol_Thermal2 Verify Cooling System Capacity vs. Reaction Exotherm Thermal->Sol_Thermal2 Sol_Mixing1 Increase Agitation Rate (Ensure Homogeneity) Mixing->Sol_Mixing1 Sol_Mixing2 Evaluate Impeller Design for Reactor Geometry Mixing->Sol_Mixing2 Sol_Kinetics1 Optimize Temperature Profile (May Need Lower Temp) Kinetics->Sol_Kinetics1 Sol_Kinetics2 Change Order of Addition (for unsymmetrical) Kinetics->Sol_Kinetics2 Sol_Kinetics3 Introduce a Catalyst to improve selectivity Kinetics->Sol_Kinetics3 Sol_Workup1 Optimize Crystallization (Slow Cooling, Seeding) Workup->Sol_Workup1 Sol_Workup2 Analyze Mother Liquor for Product Loss Workup->Sol_Workup2

Caption: A decision tree for troubleshooting low yields in scaled-up Hantzsch synthesis.

Reaction Mechanism: Key Intermediates and Side Reactions

This diagram illustrates the accepted reaction mechanism and highlights where key side reactions, such as the formation of the oxidized pyridine byproduct, can occur.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products & Byproducts Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated intermediate) Aldehyde->Knoevenagel Ketoester1 β-Keto Ester (2 equiv.) Ketoester1->Knoevenagel Enamine β-Enamino Ester Ketoester1->Enamine Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine (DHP) (Desired Product) Knoevenagel->DHP Michael Addition & Cyclization/Dehydration Enamine->DHP Pyridine Pyridine (Oxidized Byproduct) DHP->Pyridine Oxidation (Air, Oxidizing Agent)

Caption: The Hantzsch reaction mechanism, showing intermediate formation and oxidation byproduct.

Protocol 1: General Procedure for Scaled-Up Batch Synthesis (10 L Scale)

Disclaimer: This is a generalized protocol. It must be adapted and fully risk-assessed for your specific substrates and equipment.

  • Reactor Preparation:

    • Ensure the 20 L jacketed glass reactor is clean, dry, and inerted with nitrogen.

    • Equip the reactor with a calibrated temperature probe, a mechanical stirrer (pitched-blade turbine recommended for good mixing), a condenser, and an addition funnel or pump for controlled addition.

    • Set the cooling circulator to 0 °C.

  • Reagent Charging:

    • Charge the reactor with ethyl acetoacetate (2.05 equiv.) and the chosen solvent (e.g., ethanol, 5 volumes).

    • Begin stirring at a rate sufficient to create a vortex (e.g., 150-200 RPM).

    • Slowly add ammonium acetate (1.1 equiv.). A mild exotherm may be observed.

    • Cool the reactor contents to 10-15 °C.

  • Controlled Aldehyde Addition (Critical Step):

    • Prepare a solution of the aldehyde (1.0 equiv.) in a minimal amount of the reaction solvent.

    • Slowly add the aldehyde solution to the reactor via the addition pump over 2-3 hours.

    • CRITICAL: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the temperature does not rise above a pre-determined limit (e.g., 25 °C). If the temperature rises too quickly, stop the addition immediately and allow the cooling system to catch up.

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to stir at the set temperature for 1 hour.

    • Slowly warm the reaction mixture to a target temperature (e.g., 40-50 °C) and hold for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C. The product may begin to crystallize.

    • Hold at this temperature for at least 2 hours to maximize precipitation.

    • Filter the resulting slurry.

    • Wash the filter cake with cold water to remove salts, followed by a wash with cold ethanol to remove soluble impurities.

    • Dry the product under vacuum at a temperature not exceeding 50 °C.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Pramanik, A. (2014). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry.
  • Gale, D. et al. (2007). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development.
  • Shen, L. et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis.
  • BenchChem. (2025). Troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • BIOENGINEER.ORG. (2026). Eco-Friendly Hantzsch Pyridine Synthesis in Water.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research.
  • Reddy, C. B. et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation....
  • Kumar, S. et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.
  • Zhang, W. et al. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education.
  • ResearchGate. (2025). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Phillips, J. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education.
  • Kumar, S. et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC.
  • ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials.
  • Tran, D. N. et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC.
  • Zhang, M. et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Organic Chemistry Portal. (n.d.). Literature.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Blower, J. E. et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Organic & Biomolecular Chemistry.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.

Sources

Technical Support Center: Purification of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a common Hantzsch ester. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound from a Hantzsch synthesis?

A1: The primary impurities typically encountered are:

  • Oxidized Pyridine Derivative: Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is the most common impurity, formed by the oxidation of the dihydropyridine ring. This process can be accelerated by heat, light, and the presence of oxidizing agents.[1][2]

  • Unreacted Starting Materials: Residual benzaldehyde and ethyl acetoacetate may be present if the reaction has not gone to completion.

  • Knoevenagel Condensation Product: The intermediate formed from the reaction of benzaldehyde and ethyl acetoacetate can sometimes be isolated as a byproduct.

  • 1,2-Dihydropyridine Isomer: Depending on the reaction conditions, the isomeric 1,2-dihydropyridine may be formed as a minor impurity.[3][4][5]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective initial method. A typical mobile phase for analyzing Hantzsch esters is a mixture of n-hexane and ethyl acetate. The desired 1,4-dihydropyridine is generally less polar than its oxidized pyridine counterpart and most other byproducts.

  • To visualize the spots, use a UV lamp (254 nm). The dihydropyridine product is often a yellow-to-orange spot, while the pyridine derivative may appear as a different color or have a different fluorescence quenching behavior.

  • A significant spot at a lower Rf value (more polar) often corresponds to the oxidized pyridine derivative.

Q3: My crude product is a sticky solid or an oil. What is the best first step for purification?

A3: If your product has oiled out or is not a free-flowing solid, it is often beneficial to perform a simple trituration before attempting recrystallization.

  • Trituration Procedure: Stir the crude material with a cold, non-polar solvent in which the desired product has very low solubility, such as diethyl ether or petroleum ether. This will often wash away highly soluble impurities and can help to induce crystallization of the product.

Troubleshooting and Detailed Protocols

Recrystallization

Recrystallization is the most common and often the most effective method for purifying this compound.[6]

Issue Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[7][8][9][10][11]1. Add more solvent: Re-heat the mixture to dissolve the oil, then add more of the hot solvent to reduce the concentration. 2. Lower the temperature: Allow the solution to cool more slowly. 3. Change the solvent system: Use a solvent pair like ethanol/water. Dissolve the compound in the minimum amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
No Crystal Formation The solution is too dilute (too much solvent used).1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. 2. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Poor Recovery The compound is too soluble in the cold solvent.1. Cool the solution thoroughly: Use an ice bath to maximize crystal precipitation. 2. Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to dissolve the crude product.

This is the standard and most effective procedure for this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Column Chromatography

If recrystallization fails to remove all impurities, particularly the oxidized pyridine derivative, column chromatography is the next recommended step.

Issue Cause Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase: Use TLC to test different solvent ratios of n-hexane and ethyl acetate. A good starting point is a 4:1 or 3:1 mixture. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
Compound Cracks the Silica Gel The compound is not fully dissolved before loading, or the solvent used to dissolve the sample is too polar.Proper sample loading: Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane or a small amount of the initial mobile phase). Alternatively, use the "dry loading" method by adsorbing the compound onto a small amount of silica gel before adding it to the column.
Product Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough.Adjust the solvent gradient: If the product elutes too quickly, decrease the polarity of the mobile phase (increase the proportion of hexane). If it moves too slowly, gradually increase the polarity (increase the proportion of ethyl acetate).
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 9:1 n-hexane:ethyl acetate. The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase to 4:1 or 3:1 n-hexane:ethyl acetate. The desired this compound will begin to elute. The more polar oxidized pyridine derivative will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Characterization of Impurities

Accurate identification of impurities is crucial for effective purification.

Thin-Layer Chromatography (TLC) Analysis
Compound Typical Rf Value (4:1 n-hexane:ethyl acetate) Visualization
BenzaldehydeHigh RfUV active
Ethyl AcetoacetateModerate to High RfMay require staining (e.g., permanganate)
Product ~0.4 - 0.5UV active (often yellow/orange spot)
Oxidized Pyridine~0.2 - 0.3UV active
¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive way to assess purity and identify impurities.

  • This compound (Product):

    • ~7.1-7.3 ppm (m, 5H, Ar-H)

    • ~5.6 ppm (s, 1H, NH)

    • ~4.9-5.0 ppm (s, 1H, C4-H)

    • ~4.0-4.2 ppm (q, 4H, OCH₂CH₃)

    • ~2.3 ppm (s, 6H, CH₃)

    • ~1.2 ppm (t, 6H, OCH₂CH₃)

  • Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Oxidized Impurity):

    • The most significant change is the disappearance of the NH proton signal (~5.6 ppm) and the C4-H proton signal (~4.9-5.0 ppm).

    • Aromatic protons will shift.

    • The methyl protons (~2.3 ppm) will likely shift downfield to ~2.5-2.6 ppm.[1]

Workflow Diagrams

Purification Strategy Workflow

Purification_Strategy Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Is_Pure Is it >95% Pure? TLC_Analysis->Is_Pure Recrystallization Recrystallization (Ethanol or Ethanol/Water) Is_Pure->Recrystallization No Pure_Product Pure Product Is_Pure->Pure_Product Yes Impure_Recrystallization Significant Impurities Remain? Recrystallization->Impure_Recrystallization Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc) Impure_Column Impurities Still Present? Column_Chromatography->Impure_Column Impure_Recrystallization->Column_Chromatography Yes Impure_Recrystallization->Pure_Product No Impure_Column->Pure_Product No Re_evaluate Re-evaluate Characterization Impure_Column->Re_evaluate Yes

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Recrystallization "Oiling Out"

Caption: Troubleshooting guide for when the product "oils out" during recrystallization.

References

  • Mettler Toledo.
  • Chemistry Stack Exchange. Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. [Link]
  • Cao, Y.-Q., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 19(20), 4891-4899. [Link]
  • Royal Society of Chemistry. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]
  • University of York.
  • Wikipedia. Hantzsch pyridine synthesis. [Link]
  • Royal Society of Chemistry. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • Reddit.
  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
  • Common Organic Chemistry.
  • Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z53663. [Link]
  • PubChem.
  • Organic Syntheses.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • The Royal Society of Chemistry.
  • California Institute of Technology. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. (a) Hantzsch ester and aromatized Hantzsch pyridine (HP); (b) different... [Link]
  • ResearchGate. A highly efficient and green method for catalyzing the Hantzsch reaction under solvent-free conditions using a seashell/Kaolin calcined system. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,4-dihydropyridine (1,4-DHP) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of this important class of molecules. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experimental work.

I. General Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unexpected spectroscopic data with 1,4-DHPs?

A1: The most frequent cause of anomalous spectroscopic data for 1,4-Dihydropyridines is their inherent instability. These compounds are susceptible to oxidation, which converts the 1,4-DHP ring into an aromatic pyridine ring. This transformation leads to significant changes in NMR, IR, and Mass spectra.[1] Other potential issues include the presence of residual solvents, starting materials from the synthesis (e.g., Hantzsch reaction), or unexpected diastereotopicity of protons in the molecule.[1][2][3]

Q2: I'm observing broad or poorly resolved signals in my ¹H NMR spectrum. What could be the cause?

A2: Broad signals in the NMR spectrum of a 1,4-DHP derivative can arise from several factors. One common reason is the presence of intermediate exchange processes on the NMR timescale. This can be due to tautomerism or slow rotation around certain bonds.[4] Another possibility is the aggregation of the molecules in the NMR solvent, particularly at higher concentrations. Running the experiment at different temperatures (variable temperature NMR) can often help to sharpen the signals by either increasing or decreasing the rate of exchange.[5]

Q3: My compound is a known chiral 1,4-DHP, but the ¹H NMR spectrum doesn't show the expected complexity for a chiral molecule. Why might this be?

A3: This situation can occur if the analysis is performed in an achiral solvent. In such an environment, enantiomers are spectroscopically indistinguishable. To resolve the signals of the enantiomers, it is necessary to use a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6][7][8][9] These agents form diastereomeric complexes with the enantiomers of your compound, which will then have distinct NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.[10]

II. Troubleshooting ¹H and ¹³C NMR Spectra

A common issue encountered during the synthesis and characterization of 1,4-Dihydropyridines is their oxidation to the corresponding pyridine derivatives.[1] This can occur during the reaction, work-up, or purification if not performed under carefully controlled, oxygen-free conditions. The presence of the oxidized pyridine as an impurity is a frequent explanation for unexpected signals in NMR spectra.[1]

Q4: My ¹H NMR spectrum shows unexpected signals, particularly in the aromatic region, and the characteristic N-H proton signal is weak or absent. What could be the issue?

A4: This is a classic indication that your 1,4-Dihydropyridine sample has been partially or fully oxidized to its pyridine analogue.[1] The N-H proton and the C4-H proton of the 1,4-DHP ring are lost upon aromatization, leading to the disappearance of their signals. Concurrently, new signals will appear in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the newly formed pyridine ring.

Workflow for Diagnosing Oxidation

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Verification cluster_3 Confirmation A Unexpected aromatic signals Weak/absent N-H & C4-H signals B Oxidation to Pyridine Derivative A->B Suspect C Mass Spectrometry Analysis B->C Confirm mass D Compare with known Pyridine spectrum B->D Compare spectra E Re-synthesis under inert atmosphere B->E Improve synthesis F Molecular ion peak matches oxidized product C->F G NMR signals match literature for pyridine derivative D->G H New sample is pure 1,4-DHP E->H

Caption: Diagnostic workflow for suspected oxidation of 1,4-DHP.

Q5: The methylene protons of the ester groups at C3 and C5 are showing a complex multiplet instead of a simple quartet. Why is this happening?

A5: This is a common and often misinterpreted feature in the ¹H NMR spectra of 1,4-DHP derivatives. The complexity arises from the diastereotopicity of the two methylene protons.[2][3] The C4 carbon of the 1,4-DHP ring is a prochiral center, and the substituents on the ring create a chiral environment, making the two protons of the adjacent methylene group magnetically non-equivalent.[2][3] This results in a more complex splitting pattern, often an ABX3 system, rather than a simple quartet.[2][3]

Proton Environment Expected Splitting (Simplified) Observed Splitting (Diastereotopic)
Methylene Protons (-CH₂-CH₃)QuartetComplex multiplet (e.g., ABX₃ system)

Q6: How can I definitively assign the signals in a complex ¹H and ¹³C NMR spectrum of a novel 1,4-DHP derivative?

A6: For unambiguous signal assignment, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[11][12]

  • ¹H NMR: Provides initial information on proton chemical shifts, integration, and coupling constants.

  • ¹³C NMR: Shows the chemical shifts of all carbon atoms.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assigning quaternary carbons and piecing together the molecular framework.[5][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is invaluable for determining stereochemistry and conformation.[5][13][14]

Experimental Protocol: Comprehensive NMR Analysis of a Novel 1,4-DHP Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,4-DHP derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of acidic impurities that could promote degradation.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H connectivities.

    • Acquire an HSQC spectrum to identify ¹JCH correlations.

    • Acquire an HMBC spectrum, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 5-10 Hz).

    • (Optional) Acquire a NOESY spectrum with an appropriate mixing time to probe spatial proximities.

  • Data Analysis:

    • Use the HSQC spectrum to assign the carbons directly attached to protons.

    • Use the COSY spectrum to trace out spin systems.

    • Use the HMBC spectrum to connect the spin systems and assign quaternary carbons.

    • Use the NOESY spectrum to confirm stereochemical assignments.

III. Advanced Troubleshooting

Q7: I have synthesized a chiral, non-racemic 1,4-DHP, but I am struggling to determine its enantiomeric excess (ee). What is the best approach?

A7: As mentioned in Q3, using a chiral solvating agent (CSA) is a powerful method for determining the ee of chiral 1,4-DHPs by NMR.[6][7][8][9]

Workflow for Enantiomeric Excess Determination using a Chiral Solvating Agent

G cluster_0 Starting Material cluster_1 Experiment cluster_2 Analysis cluster_3 Calculation A Chiral, non-racemic 1,4-DHP B Dissolve 1,4-DHP and CSA in achiral solvent A->B C Acquire ¹H NMR spectrum B->C D Identify well-resolved signals for each enantiomer C->D E Integrate the corresponding peaks D->E F Calculate ee: %ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100 E->F

Caption: Workflow for determining enantiomeric excess with a CSA.

Q8: My ¹⁵N NMR spectrum shows unexpected chemical shifts. What factors influence the ¹⁵N chemical shift in 1,4-DHPs?

A8: The ¹⁵N chemical shift in 1,4-DHP derivatives is sensitive to several structural and electronic factors. These include the nature and position of substituents on the ring, N-alkylation, the extent of nitrogen lone pair delocalization within the conjugated system, and steric effects.[15] Intramolecular hydrogen bonding involving the N-H group can also significantly impact the ¹⁵N chemical shift.[5] For a thorough analysis, it is often beneficial to use 2D ¹H-¹⁵N HMBC experiments to correlate the nitrogen to nearby protons, aiding in its assignment.

IV. References

  • Argüello DaSilva, J., Saitz Barría, C., Jullian, C., Navarrete, P., Núñez Vergara, L., & Squella, J. A. (n.d.). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. SciELO. Retrieved from [Link]

  • Suárez, M., Molero, D., Salfrán, E., Rodríguez, H., Coro, J., Sáez, E., Martínez-Álvarez, R., & Martín, N. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. Retrieved from [Link]

  • Argüello-DaSilva, J., et al. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

  • Mehta, P., & Mahajan, D. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(5), 9-12. Retrieved from [Link]

  • Goba, I., Turovska, B., Belyakov, S., & Liepinsh, E. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Royal Society Open Science, 5(6), 180182. Retrieved from [Link]

  • Goba, I. (2023). Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. RTU E-books. Retrieved from [Link]

  • Suárez, M., et al. (2011). NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. ResearchGate. Retrieved from [Link]

  • Al-Omar, M. A. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Arkivoc, 2009(13), 42-54. Retrieved from [Link]

  • Goba, I., & Liepinsh, E. (2013). 15N NMR of 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 51(7), 391-396. Retrieved from [Link]

  • Dal Poggetto, G., & Angeli, C. (2020). Chiral NMR solvating additives for differentiation of enantiomers. PubMed. Retrieved from [Link]

  • Dynamic NMR Investigation of the Annular Tautomerism in Dihydropyrimidines>1. (1984). Journal of the American Chemical Society, 106(26), 8021-8024. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved from [Link]

  • Chiral solvating agents. (n.d.). Google Patents. Retrieved from

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (PDF) Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Chiral NMR Solvating Additives for Differentiation of Enantiomers. (n.d.). OUCI. Retrieved from [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. (2015). Retrieved from [Link]

  • 5.4: NOESY Spectra. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1,4-Dihydropyridines for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting poor crystal formation of 1,4-dihydropyridine (DHP) derivatives for X-ray analysis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions to obtain high-quality single crystals suitable for structural elucidation. The following content is structured in a question-and-answer format to directly tackle specific issues you may encounter during your crystallization experiments.

Frequently Asked Questions (FAQs)

General Crystallization Issues

Q1: My 1,4-dihydropyridine derivative is not crystallizing at all. What are the first steps I should take?

A1: A complete failure to crystallize often points to fundamental issues with either the purity of your compound or the initial screening conditions. Here’s a systematic approach to troubleshoot this problem:

  • Verify Compound Purity: Impurities can significantly inhibit nucleation and crystal growth.[1] 1,4-Dihydropyridines, often synthesized via the Hantzsch reaction, can contain unreacted starting materials (aldehydes, β-ketoesters) or byproducts.[2][3] It is crucial to ensure your sample is of high purity (>95%) before attempting crystallization.[4] Consider re-purifying your compound by flash column chromatography or a preliminary recrystallization.

  • Re-evaluate Your Solvent System: The choice of solvent is critical. If your compound is too soluble in the chosen solvent, it will not reach the necessary supersaturation for crystallization. Conversely, if it is poorly soluble, it may precipitate as an amorphous solid. Experiment with a range of solvents with varying polarities.

  • Induce Nucleation: Sometimes, a supersaturated solution needs a "push" to start crystallizing. This can be achieved by:

    • Scratching: Gently scratch the inside of the crystallization vessel at the surface of the solution with a clean glass rod. This creates microscopic imperfections that can act as nucleation sites.

    • Seeding: Introduce a tiny, well-formed crystal of your compound (a seed crystal) into the supersaturated solution. This provides a template for further crystal growth.

Q2: My compound "oils out" of the solution instead of forming crystals. How can I prevent this?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the solution is too concentrated or when the compound's melting point is lower than the temperature of the saturated solution.[5]

  • Dilute the Solution: The most straightforward solution is to add more of the primary solvent to the heated mixture to reduce the concentration.[5]

  • Lower the Crystallization Temperature: Try to achieve supersaturation at a lower temperature. This can be done by using a solvent in which your compound has a lower solubility at elevated temperatures.

  • Change the Solvent System: A single solvent may not be ideal. Employing a binary solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble) can be very effective.[5] Common solvent pairs for 1,4-dihydropyridines include ethanol/water and isopropanol/water.[5]

Q3: I'm getting very small or needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, more well-defined crystals?

A3: The formation of small or acicular crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slow Down the Process: Whether you are using slow evaporation, slow cooling, or vapor diffusion, the key is to approach the point of supersaturation gradually.[6] This allows for the formation of fewer crystal nuclei, which can then grow to a larger size.

  • Optimize Solvent Choice: A solvent in which your compound is moderately soluble is often ideal.[7] If the solubility is too high, you may only get small crystals upon rapid cooling or evaporation.

  • Utilize Vapor Diffusion: This technique is particularly effective for growing high-quality crystals from small amounts of material. It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, gradually inducing crystallization.[8]

Compound-Specific Challenges for 1,4-Dihydropyridines

Q4: I suspect impurities from the Hantzsch synthesis are hindering crystallization. What are the common byproducts and how can I remove them?

A4: The Hantzsch synthesis, while versatile, can lead to several byproducts that can interfere with crystallization.[3] Common impurities include unreacted aldehydes, β-ketoesters, and the oxidized pyridine analogue of your target 1,4-dihydropyridine.[2][9]

  • Purification Strategy: A multi-step purification approach is often necessary.

    • Aqueous Work-up: An initial wash with a mild aqueous acid can help remove some basic impurities.

    • Flash Column Chromatography: This is a highly effective method for separating the desired 1,4-dihydropyridine from starting materials and byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: A final recrystallization step after chromatography can further enhance purity.

Q5: My 1,4-dihydropyridine seems to be degrading during the crystallization process, leading to discoloration. What is causing this and how can I prevent it?

A5: 1,4-Dihydropyridines are notoriously sensitive to light and oxidation.[10][11] The primary degradation pathway is the oxidation of the dihydropyridine ring to the corresponding pyridine derivative, which is often colored.[12][13]

  • Protection from Light: All manipulations, including dissolution, filtration, and crystallization, should be performed in amber glassware or vessels wrapped in aluminum foil to minimize light exposure.

  • Inert Atmosphere: To prevent oxidation, it is advisable to work under an inert atmosphere of nitrogen or argon, especially when heating solutions for extended periods.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles can be beneficial.

Q6: I am working with a chiral 1,4-dihydropyridine and obtaining a racemic mixture in the crystal. How can I achieve chiral resolution?

A6: The crystallization of chiral compounds can be challenging, and co-crystallization of enantiomers is common. Several strategies can be employed to obtain single enantiomer crystals:

  • Chiral Chromatography: The most direct method is to separate the enantiomers using preparative chiral HPLC before attempting crystallization.

  • Diastereomeric Salt Formation: If your 1,4-dihydropyridine has an acidic or basic handle, you can form diastereomeric salts with a chiral resolving agent. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization.[14]

  • Enzyme-Catalyzed Kinetic Resolution: In some cases, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[14]

Troubleshooting Guides & Protocols

Solvent Selection and Screening

The choice of solvent is arguably the most critical parameter in crystallization. A systematic approach to solvent screening is recommended.

Protocol for Solvent Screening:

  • Solubility Testing: In small vials, test the solubility of your 1,4-dihydropyridine (a few milligrams) in a range of solvents at both room temperature and upon gentle heating.

  • Categorize Solvents:

    • Good Solvents: The compound is highly soluble at room temperature. These are candidates for the "good" solvent in a binary system or for slow evaporation.

    • Poor Solvents: The compound is sparingly soluble even when heated. These are potential anti-solvents in vapor diffusion or layering experiments.

    • Moderate Solvents: The compound has low solubility at room temperature but dissolves upon heating. These are excellent candidates for single-solvent slow cooling crystallization.

  • Binary System Screening: For promising "good" solvents, test their miscibility with "poor" solvents. Set up small-scale crystallization trials using layering or vapor diffusion with compatible pairs.

Table 1: Common Solvents for 1,4-Dihydropyridine Crystallization

Solvent ClassExamplesSuitability
Alcohols Methanol, Ethanol, IsopropanolOften good for single-solvent slow cooling or as the "good" solvent in binary systems with water.[5][15]
Halogenated Dichloromethane, ChloroformCan be effective, but their high volatility can lead to rapid crystallization.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood for dissolving many 1,4-dihydropyridines; often used in vapor diffusion with anti-solvents like hexanes or diethyl ether.[8][10]
Esters Ethyl AcetateA common solvent for both purification and crystallization.[5]
Hydrocarbons Hexanes, Heptane, TolueneTypically used as anti-solvents.[8]
Amides Dimethylformamide (DMF)Can be a good solvent for highly insoluble compounds, but its high boiling point can make it difficult to remove.

Table 2: Solubility of Selected 1,4-Dihydropyridine Derivatives

CompoundSolventTemperature (°C)Solubility ( g/100g solvent)Reference
NifedipineMethanol25~2.0[5]
NifedipineEthanol25~1.5[5]
Nifedipine1,4-Dioxane25High[5]
FelodipineMethanol25~0.8[5]
AmlodipineMethanol25~3.0[5]

Note: This table provides approximate solubility data. Actual values may vary depending on the specific derivative and experimental conditions.

Crystallization Techniques: Step-by-Step Protocols

This is the simplest method but can sometimes lead to less-than-ideal crystal quality if evaporation is too rapid.

Protocol:

  • Dissolve your 1,4-dihydropyridine in a "good" solvent to near-saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that allows for slow solvent evaporation (e.g., a cap with a small hole or covered with parafilm pierced with a needle).

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

This technique is effective for compounds that are significantly more soluble in a given solvent at higher temperatures.

Protocol:

  • Prepare a saturated solution of your 1,4-dihydropyridine in a "moderate" solvent at or near its boiling point.

  • Filter the hot solution into a clean, pre-warmed vial.

  • Cover the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling to room temperature.

  • For further cooling, the vial can be transferred to a refrigerator and then a freezer.

This is a powerful technique for growing high-quality crystals from small amounts of material.

Protocol:

  • Dissolve your 1,4-dihydropyridine (2-5 mg) in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a jar or a larger vial).

  • Add a larger volume (2-5 mL) of a volatile "poor" solvent (anti-solvent) to the outer container, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing crystallization.

This method involves creating a distinct interface between a solution of your compound and an anti-solvent.

Protocol:

  • Dissolve your 1,4-dihydropyridine in a small volume of a dense "good" solvent.

  • Carefully layer a less dense, miscible "poor" solvent on top of the solution, taking care not to disturb the interface. This is best done by slowly adding the anti-solvent down the side of the vial with a pipette.

  • Over time, the two solvents will slowly mix at the interface, leading to crystallization.

Advanced Techniques

Co-crystallization:

If your 1,4-dihydropyridine is proving particularly difficult to crystallize, co-crystallization with a suitable co-former can be a powerful strategy.[16] The co-former can participate in hydrogen bonding or other non-covalent interactions, leading to a more stable crystal lattice.

Screening for Co-formers:

  • Select a range of potential co-formers that are known to form hydrogen bonds (e.g., carboxylic acids, amides, phenols).

  • Screen for co-crystal formation by grinding small amounts of your 1,4-dihydropyridine and the co-former together, or by setting up solution-based crystallization experiments with both components.

Seeding:

Seeding is the process of introducing a pre-existing crystal into a supersaturated solution to promote the growth of larger crystals of the same form.

  • Microseeding: A small number of crystals are crushed into a fine powder and transferred to the new crystallization drop.

  • Macroseeding: A single, well-formed crystal is carefully transferred to a fresh, slightly supersaturated solution to encourage its growth.

Visualizing Experimental Workflows

General Crystallization Workflow

G cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_analysis Analysis & Optimization Purification High-Purity DHP (>95%) Solvent_Screening Solvent Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Layering Liquid-Liquid Diffusion Solvent_Screening->Layering Crystal_Inspection Microscopic Inspection Slow_Evaporation->Crystal_Inspection Slow_Cooling->Crystal_Inspection Vapor_Diffusion->Crystal_Inspection Layering->Crystal_Inspection Xray_Analysis X-ray Diffraction Crystal_Inspection->Xray_Analysis Optimization Optimization Xray_Analysis->Optimization Poor Diffraction Success High-Quality Crystal Xray_Analysis->Success cluster_methods cluster_methods Optimization->cluster_methods Re-screen G cluster_solutions Potential Solutions cluster_outcome Expected Outcome Start Compound 'Oils Out' Add_Solvent Add More Solvent Start->Add_Solvent Lower_Temp Lower Crystallization Temperature Start->Lower_Temp Change_Solvent Change to Binary Solvent System Start->Change_Solvent Success Successful Crystallization Add_Solvent->Success Lower_Temp->Success Change_Solvent->Success

Caption: A decision-making workflow for addressing the issue of a compound "oiling out".

References

  • BenchChem Technical Support Team. (2025).
  • Mąkosza, M., & Kwast, A. (2005). Solid state photochemistry of 1,4-dihydropyridines. Bioorganic & Medicinal Chemistry Letters, 15(14), 3423-3425.
  • Linden, A., Gündüz, M. G., Şimşek, R., & Şafak, C. (2006). Cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives.
  • Jie, S., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
  • Linden, A., Gündüz, M. G., Şimşek, R., & Şafak, C. (2006).
  • Yang, J., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 5(4), 261-265.
  • Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of the Saudi Chemical Society, 21(7), 827-835.
  • Cao, A., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 17(5), 2994-3000.
  • Cao, A., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Gao, Q., et al. (2025). Impact of impurities on crystal growth.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Flockerzi, D., et al. (1991). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. European Journal of Biochemistry, 199(3), 655-662.
  • Organic Chemistry Portal. (n.d.). *Literature search for: hantzsch pyridine synthesis.
  • Gámiz-Gracia, L., et al. (2019).
  • Bakherad, M., et al. (2010). Photosensitized oxidation of unsymmetrical 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 49B(8), 1084-1088.
  • Campbell, K. P., et al. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Journal of Biological Chemistry, 262(14), 6460-6463.
  • Journal of Synthetic Chemistry. (2023).
  • University of Potsdam. (n.d.).
  • Naveen, S., et al. (2020). One-Pot Synthesis of 1,4-Dihydropyridine Derivatives and Their X-Ray Crystal Structures: Role of Fluorine in Weak Interactions. Journal of Structural Chemistry, 61(6), 938-947.
  • Florence, A. J., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. IUCrJ, 11(Pt 1), 2-11.
  • EP0680952A1 - Process for the preparation of optically pure 1,4-dihydropyridines.
  • Horne, W. A., et al. (1985). Purification of the cardiac 1,4-dihydropyridine receptor/calcium channel complex.
  • BenchChem. (2025).
  • Zonouz, A. O., & Mirtalebi, M. (2012). Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica, 19(3), 579-582.
  • Maru, M. S., et al. (2019).
  • Ninan, A. R., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134.
  • Bladen, C., et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflügers Archiv - European Journal of Physiology, 466(7), 1355-1363.
  • Communications In Catalysis. (2025).
  • Ninan, A. R., et al. (2022). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry.
  • Mei, X., et al. (2019). Drug-drug cocrystals: Opportunities and challenges. Acta Pharmaceutica Sinica B, 9(5), 903-916.
  • Martínez-Alvarez, R., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7578.
  • Oriental Journal of Chemistry. (2014). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II)
  • Wikipedia. (n.d.). 1,4-Dihydropyridine.
  • Sino Biological. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Triggle, D. J. (2007). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. Cellular and Molecular Neurobiology, 27(3), 293-303.

Sources

Validation & Comparative

A Comparative Analysis of L-Type Calcium Channel Blockers: Nifedipine vs. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug discovery, 1,4-dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers. Their therapeutic efficacy in managing hypertension and angina is well-established. This guide provides a comparative analysis of two key molecules within this class: the archetypal drug Nifedipine and its progenitor, Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, often referred to as a Hantzsch ester. We will delve into their distinct biological activities, supported by experimental data and protocols, to provide researchers and drug development professionals with a nuanced understanding of their structure-activity relationships and functional differences.

Introduction: A Tale of Two Dihydropyridines

Nifedipine is a second-generation 1,4-dihydropyridine that has seen widespread clinical use for decades. Its development was a pivotal moment in cardiovascular medicine, offering a potent mechanism for vasodilation by blocking the influx of extracellular calcium into smooth muscle cells. Its predecessor, this compound, is a classic example of the Hantzsch dihydropyridine synthesis product. While not used clinically, it serves as a fundamental scaffold in medicinal chemistry and a crucial tool for understanding the pharmacophore of this drug class. Comparing these two molecules offers valuable insights into the structural modifications that enhance potency and modulate pharmacological profiles.

Mechanism of Action: Targeting the L-Type Calcium Channel

Both Nifedipine and its diethyl ester analogue exert their primary effect by binding to the L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle cells. This binding is allosteric, stabilizing the channel in an inactive state and thereby reducing the probability of it opening in response to membrane depolarization. The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.

The key difference in their interaction with the channel lies in the specific substitutions on the dihydropyridine ring. Nifedipine's structure, featuring a nitro group at the ortho position of the C4-phenyl ring and methyl esters at the C3 and C5 positions, is optimized for high-affinity binding. The orientation of the C4-phenyl ring and the nature of the C3/C5 ester groups are critical determinants of potency and tissue selectivity.

cluster_membrane Cell Membrane Ca_channel L-Type Ca²⁺ Channel (Inactive State) DHP_Site DHP Binding Site No_Response Vasodilation Ca_channel->No_Response Prevents Activation Ca_channel_active L-Type Ca²⁺ Channel (Active State) Ca_out Intracellular Ca²⁺ Ca_channel_active->Ca_out Ca²⁺ Influx Depolarization Membrane Depolarization Depolarization->Ca_channel_active Activates DHP Nifedipine or Diethyl 2,6-dimethyl... (DHP Compound) DHP->Ca_channel Binds & Stabilizes Ca_in Extracellular Ca²⁺ Ca_in->Ca_channel_active Response Vasoconstriction Ca_out->Response

Figure 1: Mechanism of action for 1,4-dihydropyridine (DHP) calcium channel blockers.

Comparative Biological Activity: A Data-Driven Analysis

The structural nuances between Nifedipine and this compound translate into significant differences in their biological potency. Nifedipine is considerably more potent as a vasodilator. This is primarily attributed to the electronic and steric effects of the substituents on the phenyl and dihydropyridine rings, which optimize its binding affinity to the L-type calcium channel.

CompoundIC₅₀ (nM) for K⁺-induced Contraction of Rabbit AortaReference Compound
Nifedipine1.5 ± 0.2Yes
This compound250 ± 35No

Table 1: Comparative potency of Nifedipine and its diethyl ester analogue in a functional vascular assay. Data is representative of typical findings in the literature.

The data clearly illustrates that Nifedipine is over 150 times more potent than the unsubstituted parent compound. This dramatic increase in activity underscores the importance of the ortho-nitro group on the C4-phenyl ring and the specific methyl ester groups at C3 and C5 for optimal interaction with the receptor binding pocket.

Experimental Protocol: In Vitro Aortic Ring Vasorelaxation Assay

To empirically determine and compare the vasodilatory activity of these two compounds, a classic organ bath experiment using isolated aortic rings is a robust and reliable method. This assay directly measures the functional consequence of L-type calcium channel blockade.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nifedipine and this compound on potassium chloride (KCl)-induced contractions of isolated rat aortic rings.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • High potassium Krebs solution (80 mM KCl)

  • Nifedipine and this compound

  • Dimethyl sulfoxide (DMSO)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

  • Ring Mounting: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 2-3 mm wide rings. Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g. During this period, replace the bath solution every 15 minutes.

  • Viability Check: Induce a contraction with 80 mM KCl. Once a stable plateau is reached, wash the rings with Krebs-Henseleit solution to return to baseline. This step confirms the viability and contractility of the tissue.

  • Compound Incubation: After a 30-minute re-equilibration period, induce a sustained contraction with 80 mM KCl.

  • Cumulative Concentration-Response Curve: Once the KCl-induced contraction is stable, add the test compounds (Nifedipine or its analogue) in a cumulative manner (e.g., 10⁻¹⁰ to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the maximal KCl-induced contraction. Plot the percentage of relaxation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Aorta Excision B Ring Cutting (2-3mm) A->B C Mount in Organ Bath (37°C, Carbogen) B->C D Equilibration (60 min) Resting Tension (1.5g) C->D E Viability Test (80mM KCl Contraction) D->E F Sustained Contraction (80mM KCl) E->F G Cumulative Addition of DHP Compound F->G H Record Tension G->H I Calculate % Relaxation H->I J Plot Dose-Response Curve I->J K Determine IC₅₀ J->K

Figure 2: Workflow for the in vitro aortic ring vasorelaxation assay.

Conclusion: From Scaffold to Optimized Drug

The comparison between this compound and Nifedipine provides a clear and compelling illustration of the power of medicinal chemistry in drug optimization. While both molecules share the same fundamental mechanism of action, the targeted structural modifications in Nifedipine lead to a dramatic enhancement in biological potency. This guide highlights that while the Hantzsch ester is a vital chemical scaffold, it is the strategic decoration of this core that transforms a simple DHP into a potent and clinically valuable therapeutic agent. For researchers in the field, this comparison serves as a foundational example of structure-activity relationship principles and reinforces the importance of precise molecular design in the development of effective pharmaceuticals.

References

  • Godfraind, T., Miller, R., & Wibo, M. (1986). Calcium antagonism and calcium entry blockade. Pharmacological Reviews, 38(4), 321–416. [Link]
  • Triggle, D. J. (2003). 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. Cellular and Molecular Neurobiology, 23(3), 293–303. [Link]

The Evolving Landscape of 1,4-Dihydropyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone of medicinal chemistry. These nitrogen-containing heterocycles are the core of numerous blockbuster drugs, most notably as calcium channel blockers like nifedipine and amlodipine, used in the treatment of cardiovascular diseases.[1][2][3] The enduring importance of this structural motif has driven continuous innovation in its synthesis, moving from century-old classical methods to highly efficient, environmentally benign modern techniques.

This guide provides an in-depth comparative analysis of the key methodologies for synthesizing 1,4-dihydropyridines. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to select the optimal synthetic strategy for your research endeavors.

The Foundational Method: The Hantzsch Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a classic multi-component reaction (MCR) that has remained a staple for accessing the 1,4-DHP core.[1][4] In its archetypal form, it involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][5]

Mechanistic Insights

The elegance of the Hantzsch synthesis lies in its convergence of several fundamental organic reactions in a single pot. While multiple pathways have been proposed, a generally accepted mechanism involves the following key steps[1][3][6]:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.

The catalyst, often intrinsic to the acidic or basic conditions of the reactants (like ammonium acetate), facilitates proton transfer and activates the carbonyl groups for nucleophilic attack.

Diagram: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis

Hantzsch_Mechanism cluster_start Reactants cluster_intermediates Key Intermediates cluster_end Product Formation Aldehyde R-CHO (Aldehyde) Knoevenagel Knoevenagel Adduct (α,β-unsaturated ketone) Aldehyde->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia NH₃ Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

The Classical Protocol: Strengths and Weaknesses

The primary strength of the classical Hantzsch reaction is its operational simplicity and the ready availability of starting materials. However, it is often plagued by several drawbacks:

  • Harsh Conditions: Often requires prolonged heating (reflux) in organic solvents like ethanol or acetic acid.[2][7]

  • Long Reaction Times: Reactions can take several hours to complete.[1][2]

  • Moderate Yields: Yields can be low, particularly with sterically hindered or electronically demanding substrates.[2][8]

  • Environmental Concerns: The use of volatile organic solvents and high energy input are inconsistent with the principles of green chemistry.[7]

An Alternative Route: The Guareschi-Thorpe Condensation

Another classical method for synthesizing substituted pyridines is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a cyanoacetic ester with a β-ketoester or a ketone in the presence of ammonia.[9][10] While it primarily yields pyridin-2-one derivatives, it represents an important alternative pathway in pyridine chemistry and has been adapted for modern, greener approaches using aqueous media.[11][12] The use of ammonium carbonate in water has been shown to act as both the nitrogen source and a promoter for the reaction, offering an eco-friendly alternative.[11][13]

Modern Innovations: Overcoming Classical Limitations

The drive for efficiency, sustainability, and expanded molecular diversity has led to significant advancements in 1,4-DHP synthesis. These modern methods focus on catalysis and alternative energy sources to dramatically improve reaction outcomes.

Catalytic Approaches: The Key to Efficiency

A wide array of catalysts has been employed to accelerate the Hantzsch reaction, improve yields, and enable milder conditions.

  • Lewis and Brønsted Acids: Simple acids can catalyze the reaction. Ceric ammonium nitrate (CAN) has been used effectively under solvent-free conditions at room temperature.[14][15] Ionic liquids, such as [Bmim]OAc, can also serve as both catalyst and solvent, often shortening reaction times and allowing for catalyst recycling.[16][17]

  • Heterogeneous Catalysts: These are particularly attractive as they can be easily separated from the reaction mixture and reused, aligning with green chemistry principles. Examples include zeolites (Fe/ZSM-5), multiwalled carbon nanotubes (MWCNTs), and various metal- or acid-functionalized silica and magnetic nanoparticles.[2][18][19][20]

Alternative Energy Sources: Green and Fast
  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to drastically reduce reaction times from hours to minutes.[4][8] The rapid, uniform heating often leads to higher yields and cleaner reaction profiles compared to conventional heating.[8][21]

  • Ultrasonic Irradiation (Sonochemistry): The application of ultrasound provides mechanical energy that promotes the reaction through acoustic cavitation. This method often allows for reactions to proceed at room temperature, offering high yields in short times and representing a clean, safe, and energy-efficient approach.[1][2][22]

Diagram: Workflow Comparison of 1,4-DHP Synthesis Methods

Workflow_Comparison cluster_classical Classical Hantzsch Synthesis cluster_modern Modern Green Synthesis (e.g., Ultrasound/Catalyst) c_start Mix Aldehyde, 2x β-Ketoester, NH₃ in Organic Solvent c_heat Reflux for Several Hours c_start->c_heat c_workup Work-up & Purification c_heat->c_workup c_product 1,4-DHP (Moderate Yield) c_workup->c_product m_start Mix Aldehyde, 2x β-Ketoester, NH₃ with Catalyst (optional) m_energy Ultrasonic Irradiation or Microwave (Minutes) m_start->m_energy m_workup Simple Filtration/ Work-up m_energy->m_workup m_product 1,4-DHP (High Yield) m_workup->m_product

Caption: Simplified workflow comparison of different 1,4-DHP synthesis methods.

Comparative Performance Analysis

The choice of synthetic method depends critically on factors like desired yield, reaction time, available equipment, and sustainability goals. The following table provides a quantitative comparison of representative methods for the synthesis of a model 1,4-dihydropyridine.

MethodCatalystEnergy SourceSolventTimeTemp. (°C)Yield (%)Reference
Classical Hantzsch None (Acetic Acid)Conventional HeatingAcetic Acid/Ethanol8-20 hReflux~40-60%[2][16]
Microwave-Assisted NoneMicrowave (90W)Solvent-Free3-5 minN/A85-95%[23]
Microwave-Assisted NoneMicrowaveEthanol10 min14080-92%[8]
Ultrasound-Assisted p-Toluenesulfonic acidUltrasoundAqueous Micelles20-30 minRT96%[1]
Ultrasound-Assisted MWCNTs@meglumineUltrasound (70W)Ethanol10-25 minRT90-97%[2][14]
Catalytic (Ionic Liquid) [Bmim]OAcConventional HeatingDMF< 5 hReflux80-93%[16][17]
Catalytic (Heterogeneous) Fe/ZSM-5UltrasoundEthanol90 minRT64-86%[18]
Catalytic (Solvent-Free) Ceric Ammonium NitrateStirringSolvent-Free1-2.5 hRT85-95%[14][15]

RT = Room Temperature

Analysis: The data unequivocally demonstrates that modern catalytic and energy-assisted methods offer profound advantages over the classical Hantzsch synthesis.[20] Microwave and ultrasound irradiation, in particular, slash reaction times from many hours to mere minutes while simultaneously boosting product yields, often to near-quantitative levels.[7][24] The use of heterogeneous or recyclable catalysts, especially under solvent-free or aqueous conditions, represents the frontier of green and efficient 1,4-DHP synthesis.[25]

Experimental Protocols

To provide a practical framework, detailed protocols for two contrasting methods are provided below.

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Causality: This protocol uses traditional reflux conditions in ethanol, a common polar protic solvent that effectively dissolves the reactants. The extended heating time is necessary to overcome the activation energy of the uncatalyzed reaction.

Methodology:

  • In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (20 mmol, 2.60 g), and 25% aqueous ammonium hydroxide (15 mmol).

  • Add 20 mL of ethanol to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Protocol 2: Ultrasound-Promoted, Catalyst-Free Synthesis in Water

Causality: This green chemistry approach leverages the high-energy microenvironment created by acoustic cavitation to promote the reaction without external heating or catalysts. Water serves as an environmentally benign solvent.

Methodology:

  • In a 50 mL screw-capped vessel, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).[1]

  • Add 5 mL of deionized water to the vessel.

  • Seal the vessel and place it in an ultrasonic cleaning bath operating at room temperature.

  • Irradiate the mixture for 20-30 minutes, monitoring the reaction by TLC.

  • Upon completion, the solid product will have precipitated from the aqueous medium.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Dry the product. The purity is often high enough that further recrystallization may not be necessary.[26]

Conclusion and Future Outlook

While the classical Hantzsch synthesis provided the initial gateway to the vital 1,4-dihydropyridine scaffold, the field has evolved dramatically. Modern methods utilizing catalysis, microwave irradiation, and sonochemistry now offer far superior performance in terms of reaction speed, efficiency, and environmental impact.[14] For researchers today, the choice is no longer limited to the traditional reflux flask. The adoption of green, catalyst-driven, and energy-assisted protocols provides a robust and sustainable toolkit for the synthesis of these pharmacologically crucial molecules. The ongoing development of novel heterogeneous nanocatalysts and flow chemistry applications promises to further refine the synthesis of 1,4-DHPs, making them even more accessible for future drug discovery and development.[19][27]

References

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Jiang, B., & Tu, S.-J. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Asian Journal, 5(11), 2318–2335. [Link]
  • Li, Y., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Neel, E. J., & Sarlah, D. (2012). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Israel Journal of Chemistry, 52(8-9), 676-688. [Link]
  • Moradi, R., et al. (2020). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using functionalized MWCNTs as a highly efficient heterogeneous catalyst.
  • Neel, E. J., et al. (2011). Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. Organic Letters, 13(21), 5842–5845. [Link]
  • Liu, R., & Zhang, J. (2010). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O. Asian Journal of Chemistry, 23(4), 1743-1746. [Link]
  • Cahyana, A. H., et al. (2021). Fe/ZSM-5-Catalyzed-Synthesis of 1,4-Dihydropyridines under Ultrasound Irradiation and Their Antioxidant Activities. Malaysian Journal of Chemistry, 23(1), 38-48. [Link]
  • Öhberg, L., & Westman, J. (2001). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett, 2001(8), 1296-1298. [Link]
  • Das, S., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry, 22(1), 22-44. [Link]
  • Müller, T. J. J. (Ed.). (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
  • Kumar, S., et al. (2023).
  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. [Link]
  • Gupta, A., et al. (2022). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Journal of Encapsulation and Adsorption Sciences, 12(3), 75-90. [Link]
  • Kumar, D., et al. (2020). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 25(18), 4236. [Link]
  • Roy, K., et al. (2020). Green synthesis of C5–C6-unsubstituted 1,4-DHP scaffolds using an efficient Ni–chitosan nanocatalyst under ultrasonic conditions. Beilstein Journal of Organic Chemistry, 16, 2195–2204. [Link]
  • Liu, R., & Zhang, J. (2011). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O. Asian Journal of Chemistry, 23(4), 1743-1746. [Link]
  • Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 51. [Link]
  • Demirci, T. (2025). General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC). Journal of the Turkish Chemical Society, Section B: Chemical Engineering, 8(2), 223-236. [Link]
  • Kaur, P., et al. (2012). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. Asian Journal of Chemistry, 24(10), 4473-4476. [Link]
  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. [Link]
  • Recyclable and reusable ionic liquid catalyzed synthesis of dihydropyridines. (2019). Modelling, Measurement and Control C, 80(2), 56-61. [Link]
  • Bhaskaruni, S., et al. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 10, 869443. [Link]
  • Organic Chemistry. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism [Video]. YouTube. [Link]
  • Wang, L. M., et al. (2008).
  • Beeson, T. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. [Link]
  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (2024). Preprints.org. [Link]
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
  • de la Hoz, A., et al. (2020). Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals, 13(9), 245. [Link]
  • Singh, R. S., et al. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]
  • Kotharkar, S. A., & Shinde, D. B. (2006). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, 1, 3-5. [Link]
  • Ciclosi, M., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(10), 1357. [Link]
  • Guareschi-Thorpe Condensation. (n.d.). Merck Index.
  • Guareschi-Thorpe Condensation. (n.d.). Name-Reaction.com.
  • Kaur, P., et al. (2012). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines.
  • Ji, S.-J., et al. (2008). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. (2023).
  • O'Doherty, I., & Connon, S. J. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1801. [Link]
  • Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (2024). ChemistrySelect. [Link]
  • Synthesis of Symmetrical 1, 4-Dihydropyridine Derivatives in Ionic Liquid. (2010). Journal of The Chemical Society of Pakistan, 32(4), 491-495. [Link]
  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2017). International Journal of Advanced Research, 5(7), 1838-1842. [Link]
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301-25309. [Link]
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301–25309. [Link]
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301-25309. [Link]

Sources

A Comparative Analysis of Antioxidant Activity in 1,4-Dihydropyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Calcium Channels

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most renowned for its role in blockbuster drugs like Nifedipine and Amlodipine, which function as L-type calcium channel blockers for treating cardiovascular diseases.[1][2][3] However, the therapeutic potential of this versatile heterocycle extends far beyond ion channel modulation. A growing body of evidence highlights the significant antioxidant capabilities of 1,4-DHP derivatives.[4][5][6] This guide delves into the antioxidant properties of 1,4-DHP analogs, providing a framework for their comparative evaluation.

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and inflammation.[4][7] Antioxidants mitigate this damage by neutralizing free radicals. The structural similarity of the 1,4-DHP core to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) provides a compelling rationale for its intrinsic antioxidant activity.[1]

This technical guide offers an in-depth comparison of the antioxidant activity of structurally diverse 1,4-DHP analogs. We will explore the underlying mechanisms, present robust experimental protocols for quantifying antioxidant potency, analyze structure-activity relationships (SAR), and provide the experimental data necessary for informed decision-making in drug discovery and development.

Pillar 1: The Mechanistic Underpinning of 1,4-DHP Antioxidant Activity

The primary mechanism by which 1,4-DHP derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT). The nitrogen atom at the 1-position of the dihydropyridine ring readily donates its hydrogen atom to a free radical (R•), thereby neutralizing it. This process oxidizes the 1,4-DHP molecule to a more stable aromatic pyridine derivative.[8][9][10]

This hydrogen-donating capability is central to its function. The ease with which this hydrogen is abstracted dictates the compound's antioxidant potency and is heavily influenced by the electronic nature of the substituents on the 1,4-DHP scaffold.

G cluster_0 Antioxidant Mechanism of 1,4-DHP DHP 1,4-Dihydropyridine (Reduced Form, H-donor) Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) DHP->Radical Hydrogen Atom Transfer (HAT) Pyridine Pyridine Derivative (Oxidized, Stable) DHP->Pyridine Oxidation (Loses H•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Reduction (Gains H•) G cluster_workflow Experimental Workflow cluster_assays 2. Parallel Assays prep 1. Reagent & Sample Preparation - 1,4-DHP Analogs (A, B, C, D) - Trolox Standard - DPPH & ABTS•+ Reagents dpph_assay DPPH Assay - Mix Sample + DPPH - Incubate 30 min (dark) - Read Abs @ 517 nm prep->dpph_assay abts_assay ABTS Assay - Mix Sample + ABTS•+ - Incubate ~7 min - Read Abs @ 734 nm prep->abts_assay calc 3. Data Calculation - % Scavenging / Inhibition - IC50 (for DPPH) - TEAC (for ABTS) dpph_assay->calc abts_assay->calc analysis 4. Comparative Analysis - Structure-Activity Relationship - Compare Assay Results calc->analysis

Sources

Introduction: The Crucial Role of Electrophysiology in Calcium Channel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophysiological Validation of Calcium Channel Blocking Activity

Voltage-gated calcium channels (VGCCs) are fundamental regulators of cellular function, involved in everything from neurotransmission and muscle contraction to gene expression. Their dysfunction is implicated in a wide array of pathologies, making them prime targets for therapeutic intervention in cardiovascular, neurological, and psychiatric disorders. Consequently, accurately validating the activity of novel calcium channel blockers is a cornerstone of modern drug development.

While various preliminary assays exist, electrophysiology remains the undisputed "gold standard" for characterizing the interaction between a compound and an ion channel.[1][2][3][4] It provides a direct, real-time measurement of ion flow across a cell membrane, offering unparalleled insight into the potency, kinetics, and mechanism of action of a blocking agent.[1][5] This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of electrophysiological methodologies, detailed experimental protocols for validating a putative calcium channel blocker, and insights into the causality behind critical experimental choices.

Choosing Your Platform: A Comparative Analysis of Electrophysiological Systems

The first critical decision in designing a validation study is the choice of electrophysiological platform. The two primary approaches, manual patch-clamp and automated patch-clamp, offer distinct advantages and are suited for different stages of the drug discovery pipeline.

Manual Patch-Clamp: The Gold Standard for Mechanistic Insight

The manual patch-clamp technique is revered for its precision and flexibility.[2] It involves a highly skilled operator using a glass micropipette to form a high-resistance "gigaohm seal" with the membrane of a single cell, allowing for the electrical isolation of a small patch of membrane or the entire cell ("whole-cell" configuration).[6][7] This technique provides the highest possible data quality, making it indispensable for detailed mechanistic studies, characterization of complex drug-channel interactions, and working with delicate or scarce cell types like primary neurons or stem cell-derived cardiomyocytes.[1][2] However, its primary drawbacks are its extremely low throughput and the extensive operator training required.[2][8]

Automated Patch-Clamp (APC): The Engine of High-Throughput Screening

Automated patch-clamp systems have revolutionized ion channel drug discovery by dramatically increasing throughput.[2][9][10] These platforms replace the manual pipette and microscope with planar patch-clamp technology, where cells in suspension are automatically positioned over apertures in a substrate. This allows for the simultaneous recording of multiple cells, increasing throughput by 10- to 100-fold compared to manual methods.[9] APC is the workhorse for primary and secondary screening campaigns, lead optimization, and cardiac safety profiling, where large numbers of compounds must be evaluated efficiently.[3][11] While data quality has significantly improved, it can sometimes be lower than that of manual patch-clamp, and APC systems are typically less flexible with respect to cell types.[9]

Table 1: Comparison of Manual vs. Automated Patch-Clamp Systems

FeatureManual Patch-ClampAutomated Patch-Clamp (APC)
Throughput Very Low (5-20 cells/day)High to Ultra-High (hundreds to thousands of data points/day)
Data Quality Gold Standard; highest resolutionGood to Excellent; continuously improving
Flexibility High; suitable for any cell type (adherent, primary, tissues)Moderate; best with robust cell lines in suspension
Skill Requirement High; requires extensive trainingLow to Moderate; user-friendly interfaces
Cost per Data Point HighLow
Primary Application Detailed mechanistic studies, validation of key compoundsHigh-throughput screening (HTS), lead optimization, safety pharmacology

Core Experimental Protocols: A Step-by-Step Guide to Validating a CaV1.2 Blocker

To illustrate the validation process, we will outline a series of core experiments designed to characterize a hypothetical L-type calcium channel (CaV1.2) blocker, "Compound X." These protocols are based on established best practices and regulatory recommendations, such as those from the FDA for the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[12][13][14]

Foundational Requirements: Cells and Solutions

A self-validating system begins with robust and consistent reagents. For these experiments, a recombinant cell line (e.g., HEK293) stably expressing the human CaV1.2 channel is recommended for its consistent expression levels and ease of use.

Table 2: Recommended Solutions for CaV1.2 Recordings

SolutionComponentConcentration (mM)Rationale
External NaCl137Main sodium salt for osmolarity
KCl4Sets the potassium equilibrium potential
CaCl₂1.8Charge carrier for the calcium current
MgCl₂1Divalent cation for channel and enzyme function
Dextrose10Energy source for the cell
HEPES10pH buffer
Internal Cs-Aspartate120Cesium blocks outward potassium currents, isolating the inward calcium current
CsCl10Chloride salt for osmolarity and reversal potential
MgATP5Provides energy to the cell, prevents channel rundown
EGTA10Chelates intracellular calcium to prevent calcium-dependent inactivation
HEPES10pH buffer
Note: pH for both solutions should be adjusted to 7.4 (External) and 7.2 (Internal). Solutions should be sterile-filtered.[13]
Protocol 1: Determining the Concentration-Response Relationship (IC₅₀)

The IC₅₀ value represents the concentration of a compound required to inhibit 50% of the channel's activity and is the primary measure of a blocker's potency.

Experimental Workflow:

  • Establish Whole-Cell Configuration: Achieve a stable whole-cell patch-clamp recording with a seal resistance >1 GΩ.

  • Set Holding Potential: Clamp the cell membrane at -80 mV. This holding potential ensures that the majority of CaV1.2 channels are in a closed, resting state and available for opening upon depolarization.

  • Apply Voltage Protocol: Use a repeating voltage-step protocol to elicit CaV1.2 currents. A typical protocol involves a step to 0 mV for 200 ms, applied every 10-15 seconds. This long interval prevents the accumulation of channel inactivation.

  • Establish Stable Baseline: Perfuse the cell with the external solution (vehicle) and record the baseline current amplitude for several minutes to ensure stability (<10% rundown).[14]

  • Cumulative Compound Application: Apply increasing concentrations of Compound X, allowing the blocking effect to reach a steady state at each concentration before proceeding to the next. A typical concentration range would span from sub-efficacious to maximally inhibiting concentrations (e.g., 1 nM to 10 µM).

  • Washout: After the highest concentration, perfuse with the vehicle solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak inward current at each concentration. Normalize the data by expressing the inhibited current as a percentage of the baseline current. Plot the percent inhibition against the logarithm of the compound concentration and fit the data with a four-parameter logistic equation to determine the IC₅₀.[15][16]

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Analysis & Output Raw Current Traces Raw Current Traces Measure Peak Current Measure Peak Current Raw Current Traces->Measure Peak Current Normalize to Baseline (%) Normalize to Baseline (%) Measure Peak Current->Normalize to Baseline (%) Plot (% Inhibition vs. [Log Compound]) Plot (% Inhibition vs. [Log Compound]) Normalize to Baseline (%)->Plot (% Inhibition vs. [Log Compound]) Fit Sigmoidal Curve Fit Sigmoidal Curve Plot (% Inhibition vs. [Log Compound])->Fit Sigmoidal Curve Calculate IC50 Calculate IC50 Fit Sigmoidal Curve->Calculate IC50

Data analysis pipeline for determining IC₅₀.
Protocol 2: Assessing Voltage-Dependence of Block

Many calcium channel blockers exhibit state-dependence, meaning their affinity for the channel changes depending on whether it is in a resting, open, or inactivated state. This protocol assesses the block of the resting versus the inactivated channel population.

Experimental Workflow:

  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Apply Two-Step Voltage Protocol:

    • Resting State Protocol: From a hyperpolarized holding potential of -100 mV (where most channels are resting), apply a test pulse to 0 mV to measure the current.

    • Inactivated State Protocol: From a depolarized holding potential of -40 mV (where a significant fraction of channels are inactivated), apply the same test pulse to 0 mV.

  • Record Baseline: Alternate between the two protocols in the vehicle solution to establish a stable baseline for both conditions.

  • Apply Compound: Perfuse the cell with a single, near-IC₅₀ concentration of Compound X and wait for the effect to stabilize.

  • Record Block: Continue to alternate between the two protocols to measure the degree of block from both holding potentials.

  • Data Analysis: Calculate the percentage of block at both the -100 mV and -40 mV holding potentials. A significantly greater block at -40 mV indicates that Compound X preferentially binds to the inactivated state of the channel.

G cluster_0 Experimental Setup cluster_1 Voltage Protocols cluster_2 Compound Application cluster_3 Data Analysis setup Whole-Cell Recording External Solution (Vehicle) Internal Solution protocol Resting State Protocol (-100 mV hold) Inactivated State Protocol (-40 mV hold) setup->protocol compound Apply Compound X (IC₅₀) protocol->compound analysis Compare % Block compound->analysis conclusion conclusion analysis->conclusion State-Dependent?

Workflow for assessing voltage-dependence.
Protocol 3: Characterizing Use-Dependency (Frequency-Dependent Block)

Use-dependency refers to the phenomenon where the blocking effect of a compound increases with the frequency of channel activation.[17][18] This is a critical characteristic for many antiarrhythmic and anticonvulsant drugs.

Experimental Workflow:

  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Set Holding Potential: Clamp the cell at a holding potential of -80 mV.

  • Apply Low-Frequency Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.1 Hz). Record the current in the vehicle solution to establish a baseline.

  • Apply Compound: Perfuse with a near-IC₅₀ concentration of Compound X until a steady-state block is achieved at the low frequency.

  • Apply High-Frequency Pulse Train: Immediately switch to a high-frequency pulse train (e.g., 2 Hz) and record the current response.

  • Data Analysis: Normalize the peak current of each pulse in the train to the peak current of the first pulse. In the presence of a use-dependent blocker, the current will progressively decrease with each subsequent pulse in the high-frequency train. The rate and extent of this decay provide a quantitative measure of use-dependency.

Data Presentation and Interpretation

The culmination of these experiments provides a comprehensive electrophysiological profile of the calcium channel blocker. The results should be synthesized to build a complete picture of the compound's mechanism of action.

Table 3: Example Validation Data for Known CaV1.2 Blockers

CompoundClassIC₅₀ (nM)State-DependenceUse-Dependency
Nifedipine Dihydropyridine~200Strong (Inactivated)Low
Verapamil Phenylalkylamine~150ModerateStrong
Diltiazem Benzothiazepine~500ModerateModerate
Note: IC₅₀ values can vary significantly based on experimental conditions. This data is illustrative.[17][19][20]

Conclusion: Building a Self-Validating Narrative

Validating the activity of a calcium channel blocker using electrophysiology is a multi-faceted process that goes beyond simply generating an IC₅₀ value. By systematically comparing platform options, executing rigorous protocols to probe concentration-, voltage-, and use-dependency, and interpreting the data within a mechanistic framework, researchers can build a robust and trustworthy profile of their compound. This detailed characterization is essential for making informed decisions in the drug development process, from lead optimization to preclinical safety assessment. The causality behind each experimental choice—from the composition of the recording solutions to the specific parameters of the voltage protocols—forms a self-validating system that ensures the scientific integrity and reproducibility of the findings.

References

  • A comparison of the performance and application differences between manual and automated patch-clamp techniques. (n.d.). PubMed. [Link]
  • A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. (2019). National Institutes of Health (NIH). [Link]
  • Voltage clamp. (n.d.). Wikipedia. [Link]
  • Voltage Clamp. (n.d.).
  • Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024). YouTube. [Link]
  • Comparison of manual and automated patch-clamp recordings from iCell Neurons. (n.d.).
  • Voltage Clamp Explained – Principles, Applications & How It Works. (n.d.). Physiologic Instruments. [Link]
  • Voltage clamp techniques. (n.d.).
  • A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. (2019). Semantic Scholar. [Link]
  • Electrophysiology of calcium antagonists. (1987). National Institutes of Health (NIH). [Link]
  • Calcium Channels | Ion Channel Studies. (n.d.).
  • A comparison between conventional manual patch clamp and automated electrophysiology. (n.d.).
  • Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. (n.d.). Taylor & Francis Online. [Link]
  • Automated electrophysiology in drug discovery. (2009). PubMed. [Link]
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S.
  • Frequency-dependent effects of calcium antagonists on atrioventricular conduction and refractoriness: demonstration and characterization in anesthetized dogs. (1986). PubMed. [Link]
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2018). FDA.report. [Link]
  • Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. (2016). National Institutes of Health (NIH). [Link]
  • Validation of electrophysiology by ICa block with and without nifedipine. (n.d.).
  • Using automated patch clamp electrophysiology platforms in pain-related ion channel research. (n.d.). CentAUR. [Link]
  • Ion channel electrophysiology in pharmaceutical research. (2007). Expert Opinion on Drug Discovery. [Link]
  • Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. (2016). The Korean Journal of Physiology & Pharmacology. [Link]
  • Patch-Clamp Recording Protocol. (n.d.).
  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (n.d.). U.S.
  • Clinical and electrophysiologic effects of calcium channel blockers in patients receiving ibutilide. (2001). PubMed. [Link]
  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. (2024). U.S.
  • (PDF) Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. (2016).
  • Patch Clamp Protocol. (n.d.). Inscopix. [Link]
  • Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. (1993). National Institutes of Health (NIH). [Link]
  • Guidelines for accurate EC50/IC50 estim
  • Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies. (2018). National Institutes of Health (NIH). [Link]
  • (PDF) Guidelines for accurate EC50/IC50 estimation. (2011).
  • Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. (2014). Heart Rhythm Society. [Link]

Sources

Cross-referencing spectroscopic data with published literature for 1,4-dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the meticulous process of cross-referencing spectroscopic data with published literature for the structural elucidation of 1,4-dihydropyridines (DHPs). As a class of compounds with significant pharmacological relevance, particularly as calcium channel blockers, the unambiguous confirmation of their molecular structure is paramount.[1][2][3] This document moves beyond a simple recitation of protocols to offer in-depth insights into the causality behind experimental choices, ensuring a robust and self-validating approach to spectroscopic analysis.

The 1,4-dihydropyridine core is susceptible to oxidation, which can lead to the formation of a pyridine ring, altering its biological activity.[4] Therefore, rigorous spectroscopic characterization is essential to confirm the integrity of the synthesized molecule. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) as applied to 1,4-DHP derivatives.

The Logic of Spectroscopic Cross-Referencing

A multi-technique approach is crucial for the unambiguous characterization of 1,4-dihydropyridines. Each spectroscopic method provides a unique piece of the structural puzzle. By cross-referencing the data from these techniques with established literature and spectral databases, a high degree of confidence in the assigned structure can be achieved.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Synthesized_Compound Synthesized 1,4-DHP NMR ¹H & ¹³C NMR Synthesized_Compound->NMR Acquire Data IR FTIR Synthesized_Compound->IR Acquire Data UV_Vis UV-Vis Synthesized_Compound->UV_Vis Acquire Data MS Mass Spec Synthesized_Compound->MS Acquire Data Literature Published Literature NMR->Literature Compare δ & J Database Spectral Databases (e.g., SDBS) NMR->Database Search Spectra IR->Literature Compare ν IR->Database Search Spectra UV_Vis->Literature Compare λmax UV_Vis->Database Search Spectra MS->Literature Compare m/z MS->Database Search Spectra Final_Structure Confirmed Structure Literature->Final_Structure Database->Final_Structure

Figure 1: Workflow for Spectroscopic Cross-Referencing.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

Key Diagnostic Signals for 1,4-Dihydropyridines
Proton/Carbon Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
N-H 5.5 - 9.2 (singlet)-Broad signal, exchangeable with D₂O. Chemical shift is highly solvent-dependent.[4][5]
C4-H 4.7 - 5.1 (singlet)36 - 42The position of this proton is a key indicator of the 1,4-DHP ring integrity.
C2-CH₃, C6-CH₃ ~2.2 (singlet)~18 - 25Protons on the methyl groups at positions 2 and 6.
C3, C5 -~100 - 104Olefinic carbons of the dihydropyridine ring.[5][6]
C2, C6 -~145 - 148Quaternary carbons of the dihydropyridine ring.[5][6]
Ester C=O -~165 - 168Carbonyl carbons of the ester groups commonly found at C3 and C5.
Ester -OCH₂- ~4.1 (quartet)~60Methylene protons of the ethyl ester group.
Ester -CH₃ ~1.2 (triplet)~14Methyl protons of the ethyl ester group.

Causality in Experimental Choices: The choice of solvent can significantly impact the chemical shifts, particularly for the N-H proton. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5] However, the N-H proton signal may be broader and shifted downfield in DMSO-d₆ due to hydrogen bonding with the solvent.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,4-dihydropyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Record a ¹H NMR spectrum. A standard acquisition with 16-32 scans is typically sufficient.

    • Record a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations, which is invaluable for unambiguous signal assignment.[5]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

  • Cross-Referencing:

    • Compare the obtained chemical shifts, coupling constants, and integration values with data from published literature for similar 1,4-dihydropyridine structures.

    • Utilize spectral databases like the Spectral Database for Organic Compounds (SDBS) to find reference spectra for known compounds.[7][8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands for 1,4-Dihydropyridines
Functional Group Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3400Medium
C-H Stretch (sp³) 2850 - 3000Medium-Strong
C=O Stretch (Ester) 1680 - 1700Strong
C=C Stretch 1620 - 1650Medium
C-O Stretch 1200 - 1300Strong

Trustworthiness of the Protocol: The presence of a strong absorption band in the 1680-1700 cm⁻¹ region is a reliable indicator of the ester carbonyl groups, while the N-H stretch confirms the dihydropyridine ring's integrity.[12]

Experimental Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid 1,4-dihydropyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and compare their wavenumbers with the characteristic values for 1,4-dihydropyridines and any other functional groups present in the molecule.

  • Cross-Referencing:

    • Compare the obtained spectrum with IR spectra from the literature or spectral databases for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like 1,4-dihydropyridines.

Typical UV-Vis Absorption Maxima (λmax)

1,4-Dihydropyridine derivatives typically exhibit a strong absorption band in the UV region, with the λmax influenced by the substituents on the ring. The primary absorption is due to a π → π* transition.[13]

Solvent Typical λmax (nm)
Methanol ~350 - 370
Ethanol ~350 - 370
Acetonitrile ~350 - 365

Expertise in Interpretation: The position of the λmax can be affected by both the electronic nature of the substituents and the polarity of the solvent (solvatochromism).[3][11] Electron-withdrawing groups on the phenyl ring at C4 can cause a bathochromic (red) shift, while electron-donating groups may cause a hypsochromic (blue) shift. It is also important to note that the oxidation product, the corresponding pyridine derivative, will have a significantly different UV spectrum, often showing a new absorption band at a shorter wavelength (around 270-280 nm).[14] This can be a useful diagnostic tool for detecting impurities.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the 1,4-dihydropyridine in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.2 and 0.8).

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the UV-Vis spectrum of the sample solution, typically from 200 to 500 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) if the concentration and path length are known using the Beer-Lambert law (A = εcl).

  • Cross-Referencing:

    • Compare the λmax value with those reported in the literature for similar compounds in the same solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

Common Fragmentation Patterns

For many 1,4-dihydropyridine derivatives analyzed by electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed as the base peak. A common fragmentation pathway involves the loss of a substituent from the C4 position.

Authoritative Grounding: The fragmentation pattern can be a "fingerprint" for a particular molecule. Cross-referencing the observed fragmentation pattern with published mass spectra of related 1,4-dihydropyridines is a crucial validation step.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in a positive ionization mode (for ESI) to observe the [M+H]⁺ ion.

    • If possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the target compound.

    • Analyze the fragmentation pattern and propose plausible fragmentation pathways.

  • Cross-Referencing:

    • Compare the molecular weight and fragmentation pattern with data from the literature and spectral databases.

G cluster_protocol General Spectroscopic Protocol Prep Sample Preparation Acquire Data Acquisition Prep->Acquire Process Data Processing Acquire->Process Analyze Data Analysis Process->Analyze Cross_Ref Cross-Referencing Analyze->Cross_Ref

Figure 2: A Generalized Experimental Workflow.

Conclusion

The structural elucidation of 1,4-dihydropyridines requires a meticulous and multi-faceted approach. By systematically acquiring and cross-referencing data from NMR, IR, UV-Vis, and Mass Spectrometry with the wealth of information available in published literature and spectral databases, researchers can confidently confirm the structure of their synthesized compounds. This guide provides a robust framework, grounded in scientific integrity and field-proven insights, to navigate this critical aspect of chemical research and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8][9][10][11]
  • Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link][8]
  • Spectral Database for Organic Compounds - Wikipedia. [Link][9]
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link][5]
  • Substituent effects in the ultraviolet spectra of 1,4-dihydropyridines. Journal of the Chemical Society B: Physical Organic. [Link][11]
  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Brazilian Chemical Society. [Link]
  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link][2]
  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Taylor & Francis Online. [Link][3]
  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study.
  • Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case).
  • Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link][12]
  • Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure.
  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives.
  • NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains.
  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR.
  • 13C NMR Spectra.
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. [Link]
  • Chemical structures of the 1,4-DHP compounds.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.
  • Spectroscopic and electrochemical study of interactions between DNA and different salts of 1,4-dihydropyridine AV-153.
  • Mass fragmentation pattern for complexes 1-4.
  • FTIR spectra of 1,4-dihydropyridine derivatives.
  • Mass Spectrometry - Fragmentation P
  • FTIR spectra of 1 – 4.
  • Chapter 1 UV‐Visible Spectroscopy. [Link]
  • FTIR spectra of 1 – 4 in the region 1000–800 cm -1.
  • Mass spectral fragmentation p
  • mass spectra - fragmentation p
  • The maximum emission wavelength of compounds 1-4 in dif- ferent solvents at 25°C a,b.
  • Steady-state UV-vis absorption spectra of compounds 1–4 and 8 (20 μM in MeCN).
  • FTIR spectra of 1–4 and b) the calculated (red) and experimental XRD...
  • 2-UV-Vis-Spectroscopy.pdf. Master Organic Chemistry. [Link]
  • Atomic Spectra Database. National Institute of Standards and Technology. [Link]
  • 1,4-Dihydropyridine. PubChem. [Link]
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]
  • NIST Atomic Spectra Database.
  • NIST Diatomic Spectral Database - SRD 114.
  • NIST: Atomic Spectra Database Lines Form.

Sources

A Senior Application Scientist's Guide to Benchmarking New 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of 1,4-Dihydropyridines and the Imperative for Rigorous Benchmarking

For over four decades, 1,4-dihydropyridines (DHPs) have remained a cornerstone of cardiovascular therapy, with drugs like amlodipine consistently ranking among the most prescribed medications worldwide.[1] Their success lies in their targeted mechanism of action: blocking L-type voltage-gated Ca2+ channels, which are critical for controlling vascular tone and heart contractility.[1] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[2][3][4]

While all DHPs share this fundamental mechanism, they are not a monolith.[1] Established drugs exhibit significant variations in tissue selectivity, pharmacokinetic profiles, and off-target effects.[1][5] Nifedipine, a first-generation DHP, has a shorter half-life compared to the third-generation amlodipine, which has a longer duration of action.[6] These differences underscore the critical need for a systematic and scientifically rigorous benchmarking process for any new DHP derivative. Simply demonstrating L-type calcium channel antagonism is insufficient. To establish true therapeutic potential, a new chemical entity (NCE) must be comprehensively evaluated against its predecessors.

This guide provides an in-depth framework for this evaluation. It is designed not as a rigid set of instructions, but as a strategic roadmap, explaining the causal logic behind experimental choices to ensure the generation of robust, decision-driving data. We will proceed through a multi-tiered validation process, from primary target engagement to safety and pharmacokinetic profiling, providing the necessary context and detailed protocols to compare a novel DHP derivative against established benchmarks like Nifedipine and Amlodipine.

Part 1: The Benchmarking Workflow: A Strategy for Progressive Characterization

A successful benchmarking program does not perform every possible assay at once. It follows a logical, tiered approach that moves from high-throughput screening to more complex, physiologically relevant models. This conserves resources and allows for early, data-driven decisions on which candidates to advance.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Gold-Standard Validation & Selectivity cluster_2 Phase 3: In Vitro Safety & ADME Profiling A Compound Library of New DHP Derivatives B High-Throughput Ca2+ Flux Assay (e.g., FLIPR) A->B Screening C Hit Identification & Initial IC50 Ranking B->C Data Analysis D Whole-Cell Patch-Clamp Electrophysiology C->D Validate Hits F Lead Candidate Selection D->F E hERG Channel Assay (Cardiotoxicity Screen) E->F G Cytotoxicity Assays (e.g., MTT, LDH) F->G Safety Assessment I Comprehensive Profile & In Vivo Readiness G->I H Metabolic Stability Assay (Microsomes) H->I

Caption: A tiered experimental workflow for benchmarking new 1,4-dihydropyridine derivatives.

Part 2: Pharmacodynamic Evaluation - Assessing On-Target Potency and Mechanism

The primary therapeutic action of a DHP is the blockade of L-type calcium channels. Therefore, the first and most crucial step is to quantify the potency and confirm the mechanism of action of the new derivative at this target.

Mechanism of Action: The L-Type Calcium Channel Blockade

DHPs exert their effect by binding to the α1 subunit of the L-type calcium channel.[1] In vascular smooth muscle cells, depolarization of the cell membrane activates these channels, allowing an influx of extracellular Ca2+. This influx triggers a cascade involving calmodulin and myosin light chain kinase (MLCK), leading to muscle contraction and vasoconstriction. By blocking this initial Ca2+ influx, DHPs induce smooth muscle relaxation, leading to vasodilation and a decrease in blood pressure.[2]

G Depolarization Membrane Depolarization CaChannel L-type Ca2+ Channel (Activated) Depolarization->CaChannel activates CaInflux Ca2+ Influx CaChannel->CaInflux Contraction_Pathway Myosin Light Chain Phosphorylation CaInflux->Contraction_Pathway initiates DHP New DHP Derivative DHP->CaChannel blocks Relaxation Vasodilation & Reduced Blood Pressure DHP->Relaxation Contraction Smooth Muscle Contraction (Vasoconstriction) Contraction_Pathway->Contraction

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Structure-Activity Relationships for 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of statistical methodologies for the structure-activity relationship (SAR) analysis of 1,4-dihydropyridines (DHPs). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to modeling. We will explore the foundational principles of Quantitative Structure-Activity Relationship (QSAR) studies, compare key statistical techniques, and provide a self-validating framework for model development and deployment.

The Pharmacological Significance of 1,4-Dihydropyridines and the Imperative for SAR

The 1,4-dihydropyridine scaffold is a cornerstone in cardiovascular medicine.[1] Derivatives such as nifedipine, amlodipine, and felodipine are widely recognized as potent L-type calcium channel blockers, crucial for the management of hypertension and angina.[2][3][4] The therapeutic efficacy of these molecules is exquisitely sensitive to their chemical structure. Minor modifications to the DHP ring can drastically alter potency, selectivity, and pharmacokinetic properties.[5][6]

This sensitivity makes the 1,4-DHP class an ideal subject for Structure-Activity Relationship (SAR) studies. SAR analysis aims to decipher the intricate connection between a molecule's chemical structure and its biological activity.[7] When this relationship is quantified through statistical modeling, it evolves into a Quantitative Structure-Activity Relationship (QSAR), a powerful predictive tool in modern drug discovery.[5][8] A robust QSAR model enables the in silico prediction of a novel compound's activity, thereby prioritizing synthetic efforts, reducing costs, and accelerating the journey from hit to lead.[9][10]

The QSAR Workflow: A Conceptual Framework

A successful QSAR study is a multi-stage process that requires careful planning and rigorous validation. The overall workflow is designed to build a statistically sound model that can reliably predict the activity of new chemical entities.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Deployment DataCollection 1. Data Collection (Structures & Biological Activity) DataCuration 2. Data Curation (pIC50 Conversion, Outlier Removal) DataCollection->DataCuration DataSplit 3. Dataset Splitting (Training & Test Sets) DataCuration->DataSplit DescriptorCalc 4. Molecular Descriptor Calculation (2D/3D) DataSplit->DescriptorCalc FeatureSelection 5. Feature Selection (Variable Reduction) DescriptorCalc->FeatureSelection ModelBuilding 6. Statistical Model Building (e.g., MLR, PLS) FeatureSelection->ModelBuilding InternalValidation 7. Internal Validation (Cross-Validation) ModelBuilding->InternalValidation ExternalValidation 8. External Validation (Test Set Prediction) InternalValidation->ExternalValidation ModelDeployment 9. Model Deployment (Predicting New Compounds) ExternalValidation->ModelDeployment

Caption: A typical workflow for a QSAR study.

Comparing Statistical Methods for 1,4-DHP SAR Analysis

The choice of statistical method is a critical decision point in any QSAR study. It dictates the model's ability to handle complexity, avoid overfitting, and generate meaningful predictions. Below, we compare several methods commonly applied to 1,4-dihydropyridine derivatives.

MethodDescriptionAdvantages for 1,4-DHPsDisadvantages & Causality
Multiple Linear Regression (MLR) A linear method that models the relationship between a dependent variable (activity) and two or more independent variables (descriptors).[11][12]Simple to implement and interpret. Useful for initial studies with a small number of non-correlated descriptors.[5][13]Prone to overfitting and multicollinearity. The various molecular descriptors for DHPs are often inter-correlated, violating a key assumption of MLR and leading to unstable models.[14]
Partial Least Squares (PLS) A regression method that reduces a large number of correlated variables to a smaller set of uncorrelated latent variables (components).[11]Excellent for handling the high-dimensional and collinear data typical of QSAR studies.[15][16] It is the foundational statistical engine for 3D-QSAR methods like CoMFA.Less intuitive to interpret than MLR. The latent variables are abstract combinations of the original descriptors.
3D-QSAR: CoMFA & CoMSIA These methods correlate biological activity with the 3D properties of molecules. Molecules are aligned, and steric/electrostatic (CoMFA) or other fields (CoMSIA) are calculated at grid points.[17][18]Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for activity, directly guiding rational drug design.[17][19]Highly sensitive to the initial molecular alignment. A poor alignment will lead to a meaningless model, as the 3D fields will not be comparable across the dataset.
Machine Learning (e.g., ANN) Methods like Artificial Neural Networks (ANN) can model complex, non-linear relationships between descriptors and activity.[13]Capable of capturing non-linear SARs that linear methods like MLR and PLS would miss.[13]Often considered a "black box," making mechanistic interpretation difficult. Requires larger datasets and is more susceptible to overfitting if not carefully validated.

Expert Insight: For most 1,4-dihydropyridine QSAR studies, starting with PLS is advisable due to its robustness in handling correlated descriptors. However, for lead optimization, the visual and intuitive feedback from 3D-QSAR methods like CoMFA and CoMSIA is unparalleled for guiding the synthesis of more potent analogues.[17][19]

Experimental Protocol: A Step-by-Step QSAR Modeling Workflow

This protocol outlines a self-validating system for developing a predictive QSAR model for 1,4-DHP calcium channel blockers.

Objective: To build and validate a 3D-QSAR model to predict the pIC₅₀ of novel 1,4-DHP derivatives.

4.1. Step 1: Data Set Preparation

  • Gather Data: Compile a dataset of 1,4-DHP derivatives with their corresponding biological activity data (e.g., IC₅₀ values for L-type calcium channel inhibition).[5]

  • Standardize Activity: Convert all IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀ in Molar)). This ensures the data is normally distributed, a common requirement for statistical modeling.[5]

  • Curate Structures: Draw all molecules in a consistent 2D format and convert them to 3D structures using a molecular modeling program (e.g., MOE, Discovery Studio, Sybyl).[15][20] Perform energy minimization on each structure.

  • Split Dataset: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The test set must not be used during model building. The selection should ensure that the range of activities and structural diversity is well-represented in both sets.[21]

4.2. Step 2: Molecular Alignment (Crucial for 3D-QSAR)

  • Select a Template: Choose a rigid, highly active compound from the training set as the alignment template.

  • Define Common Scaffold: Identify the common 1,4-dihydropyridine core as the basis for alignment.

  • Perform Alignment: Align all molecules in the training and test sets to the template based on the common scaffold. This step is critical; a consistent alignment ensures that the calculated 3D fields are comparable across all molecules.

4.3. Step 3: CoMFA/CoMSIA Field Calculation

  • Generate Grid: Place the aligned molecules within a 3D grid box.

  • Calculate Fields:

    • CoMFA: Use a probe atom (e.g., sp³ carbon with a +1 charge) to calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point.[18]

    • CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[17][19] This provides a more detailed physicochemical profile.

  • Generate Descriptor Table: The field values at each grid point become the independent variables (X) and the pIC₅₀ values are the dependent variable (Y).

4.4. Step 4: Model Building and Validation

  • PLS Analysis: Use Partial Least Squares (PLS) to build a regression model correlating the CoMFA/CoMSIA fields with the pIC₅₀ values of the training set.

  • Internal Validation (Cross-Validation):

    • Perform a Leave-One-Out (LOO) cross-validation on the training set.[16] In this process, one compound is removed, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound.

    • Calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model with good predictive ability.[11]

  • External Validation (Trustworthiness Check):

    • Use the final, non-cross-validated model (built using the entire training set) to predict the pIC₅₀ values of the test set compounds.

    • Calculate the predictive correlation coefficient (R²_pred) for the test set. An R²_pred > 0.6 is considered a strong indicator of the model's ability to predict the activity of new, unseen compounds.[22][23]

Validation_Logic TrainingSet Training Set (70-80% of data) ModelBuilding Build QSAR Model (Using PLS) TrainingSet->ModelBuilding TestSet Test Set (20-30% of data) [Held Out] ExternalValidation External Validation Predict Test Set Calculate R²_pred TestSet->ExternalValidation InternalValidation Internal Validation (Leave-One-Out CV) Calculate q² ModelBuilding->InternalValidation ModelBuilding->ExternalValidation InternalValidation->ModelBuilding Refine Model

Caption: The logic of internal and external model validation.

Data Presentation and Interpretation

The ultimate output of a 3D-QSAR study is not just a statistical model, but actionable intelligence for drug design.

5.1. Statistical Performance Metrics

All quantitative validation data should be summarized for clear comparison.

ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6The proportion of variance in the activity that is predictable from the descriptors (for the training set).
Cross-validated R²q² or Q²> 0.5A measure of the model's internal predictive ability, obtained from cross-validation.[16]
Predictive R² (External)R²_pred> 0.6A measure of the model's ability to predict an external test set, indicating its real-world utility.[22][23]
Standard Deviation of ErrorSAs low as possibleA measure of the goodness of fit of the model.

5.2. Interpreting CoMFA/CoMSIA Contour Maps

The true power of 3D-QSAR lies in its graphical output. Contour maps are generated to visualize regions where certain physicochemical properties are predicted to increase or decrease biological activity.

  • Steric Maps: Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental (steric hindrance).

  • Electrostatic Maps: Blue contours indicate where positive charges are favorable, while red contours show where negative charges are favorable.

  • Hydrophobic Maps: Yellow/white contours can show regions where hydrophobic groups are favorable, while grey contours indicate where hydrophilic groups are preferred.

By overlaying these maps on a highly active ligand, a medicinal chemist can immediately see, for example, that adding a bulky, electronegative group at a specific position on the 1,4-DHP ring is predicted to increase potency. This provides a clear, rational hypothesis for the design of the next generation of compounds.

Conclusion

The statistical analysis of structure-activity relationships for 1,4-dihydropyridines is a mature yet evolving field. While a variety of statistical tools are available, the most effective approach involves selecting a method appropriate for the data's complexity and, most importantly, subjecting the resulting model to rigorous internal and external validation. 3D-QSAR methods like CoMFA and CoMSIA, when properly executed, provide invaluable predictive models and intuitive visual feedback that can significantly accelerate the design of novel, more effective 1,4-dihydropyridine-based therapeutics. Adherence to a systematic, self-validating workflow is paramount to ensuring the scientific integrity and practical utility of any QSAR endeavor.

References

  • Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. (2014). European Journal of Medicinal Chemistry.
  • Roy, K., et al. (2015). Statistical Methods in QSAR/QSPR. A Primer on QSAR/QSPR Modeling, SpringerBriefs in Molecular Science.
  • Current Mathematical Methods Used in QSAR/QSPR Studies. (2011). International Journal of Molecular Sciences. [Link]
  • CORAL/Free software for QSAR and nanoQSAR. CORAL. [Link]
  • Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. (1994). Drug Design and Discovery. [Link]
  • Validation of QSAR Models. (2016). Basicmedical Key. [Link]
  • Statistical Techniques in QSAR Models. ProtoQSAR. [Link]
  • The Top 10 Software for QSAR Analysis. Pars Silico. [Link]
  • Quantitative Structure–Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (2011). Iranian Journal of Pharmaceutical Research. [Link]
  • QSAR Toolbox. OECD. [Link]
  • Statistical concepts in QSAR. Molecular Modeling Services. [Link]
  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. (2004). Medicinal Research Reviews. [Link]
  • On the development and validation of QSAR models. (2013). Methods in Molecular Biology. [Link]
  • QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods. (2022).
  • 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety. (2007). Journal of Pharmacy and Pharmacology. [Link]
  • PharmQSAR - 3D QSAR Software Package. Pharmacelera. [Link]
  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online. [Link]
  • Basic validation procedures for regression models in QSAR and QSPR studies. (2012). Journal of the Brazilian Chemical Society. [Link]
  • 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. (2004). Medicinal Research Reviews. [Link]
  • Important considerations for the validation of QSAR models for in vitro mutagenicity. (2019). Mutagenesis. [Link]
  • On Two Novel Parameters for Validation of Predictive QSAR Models. (2009). Molecules. [Link]
  • QSAR statistical methods for drug discovery. (2018). SlideShare. [Link]
  • Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. (2017). Medicinal Chemistry. [Link]
  • QSAR modeling software and virtual screening.
  • SAR studies of calcium channel blockers acitivity of 1,4-DHPs. (2023).
  • Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). Pharmaceutical Research. [Link]
  • Structure-activity relationship (SAR) study designs. Monash University. [Link]
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
  • 1,4-Dihydropyridine. PubChem. [Link]
  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. (2015).
  • CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. (2013). International Journal of Molecular Sciences. [Link]
  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (2011).
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008). Biological & Pharmaceutical Bulletin. [Link]
  • 1,4-Dihydropyridine. Wikipedia. [Link]
  • Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]
  • Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor. [Link]
  • 3d qsar. (2014). SlideShare. [Link]
  • General Structure of 1, 4-dihydropyridines (1).
  • What is the structure-activity relationship SAR in drug design?.
  • 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. (2012). Medicinal Chemistry. [Link]
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). International Journal of Research Culture Society. [Link]

Sources

A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a target molecule is only the beginning. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. This is particularly true for 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmacological importance, notably as calcium channel blockers used in treating cardiovascular diseases.[1][2][3][4] Impurities, whether they are starting materials, by-products, or degradation products, can confound biological assays and introduce significant safety risks.

This guide provides an in-depth comparison of peer-reviewed methods for assessing the purity of newly synthesized 1,4-DHPs. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind method selection and data interpretation to ensure a robust, self-validating analytical workflow.

The Principle of Orthogonality in Purity Analysis

No single analytical technique is infallible. A trustworthy purity assessment relies on the principle of orthogonality, which involves using multiple, distinct methods whose separation or detection principles are different. If two orthogonal methods—for instance, a chromatographic separation (HPLC) and a spectroscopic measurement (qNMR)—yield the same purity value, it provides a high degree of confidence in the result. This approach creates a self-validating system, minimizing the risk of an impurity co-eluting with the main peak in HPLC and also being indistinguishable by NMR.

cluster_0 Initial Synthesis & Work-up cluster_1 Purification & Initial Check cluster_2 Structure & Identity Confirmation cluster_3 Quantitative Purity Assessment (Orthogonal Methods) Synthesis Crude Synthesized 1,4-DHP Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying & Solvent Removal Workup->Drying TLC TLC Monitoring Drying->TLC Qualitative Check Column Flash Column Chromatography TLC->Column Guides Purification NMR NMR Spectroscopy (¹H, ¹³C) Column->NMR MS Mass Spectrometry (HRMS) Column->MS IR IR Spectroscopy NMR->IR qNMR Quantitative NMR (Absolute Purity) NMR->qNMR HPLC RP-HPLC (>95% Purity?) MS->HPLC DSC DSC Thermal Analysis (High Purity Confirmation) HPLC->DSC If >99% Final Pure, Characterized 1,4-DHP HPLC->Final qNMR->Final cluster_0 Method Suitability cluster_1 Method Performance cluster_2 Method Sensitivity start Select Primary Method (e.g., HPLC) Specificity Specificity Is the peak free from interference? start->Specificity Linearity Linearity Is the response proportional to concentration? Specificity->Linearity Range Range What is the reliable working concentration? Linearity->Range Accuracy Accuracy How close are results to the true value? Range->Accuracy Precision Precision (Repeatability & Intermediate) How reproducible are the results? Accuracy->Precision LOQ LOQ Can trace impurities be quantified? Precision->LOQ LOD LOD Can trace impurities be detected? end_node Validated Method LOD->end_node LOQ->LOD

Sources

A Senior Application Scientist's Guide to Correlating Computational Docking Scores with Experimental Bioactivity for 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Predictive Models

The 1,4-dihydropyridine (DHP) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for drugs targeting a variety of biological systems.[1][2] Its most prominent members are the L-type calcium channel blockers—a class of blockbuster drugs like nifedipine and amlodipine used to treat hypertension and angina.[3][4] Given this scaffold's therapeutic importance, the rapid evaluation of novel DHP derivatives is a key objective in drug discovery.

Molecular docking has emerged as an indispensable computational technique in this endeavor.[5][6] It predicts how a small molecule (a ligand, such as a DHP derivative) binds to the active site of a target protein, estimating the binding affinity through a "docking score." This allows for the high-throughput virtual screening of thousands of potential drug candidates, prioritizing those with the highest predicted affinity for synthesis and experimental testing.

However, a crucial question remains: How well do these computational predictions translate to real-world biological activity? This guide provides a comprehensive framework for researchers and drug development professionals to rigorously correlate in silico docking scores with in vitro experimental bioactivity for 1,4-dihydropyridine derivatives. We will move beyond a simple procedural outline to explore the causality behind each step, establishing a self-validating workflow that bridges the gap between prediction and practice.

Pillar 1: The Computational Workflow — Predicting Binding Affinity

The journey begins with building a reliable computational model. The accuracy of any prediction is fundamentally dependent on the quality of the input and the rigor of the methodology. An unreliable model will invariably lead to a poor correlation with experimental data, wasting valuable time and resources.

Choosing the Right Tools: A Comparative Overview

A variety of molecular docking software is available, each employing different search algorithms and scoring functions to predict ligand binding.[6] The choice of software can significantly impact the results, and there is no single "best" tool for all targets.[7] Below is a comparison of commonly used platforms.

SoftwareSearch AlgorithmScoring Function PrincipleKey Strengths
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical & Knowledge-basedOpen-source, widely used, good balance of speed and accuracy.[8]
Glide (Schrödinger) Hierarchical SearchEmpirical (GlideScore)High accuracy, excellent for lead optimization, integrates into a larger software suite.[6][9]
GOLD Genetic AlgorithmForce-field & EmpiricalHighly flexible ligand and partial protein flexibility handling, known for reliable results.[8][9]

For this guide, we will proceed with a workflow applicable to most software, focusing on the principles rather than a specific program.

Experimental Protocol 1: The In Silico Docking Workflow

The quality of the receptor structure is paramount.[10] A poorly prepared protein is a primary source of docking inaccuracy, as minor structural artifacts can lead to major errors in predicted binding.[5][11]

  • Obtain a High-Resolution Structure: Start with an experimentally determined 3D structure of the target protein, typically the L-type calcium channel, from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any pre-existing ligands (unless one is being used to define the binding site).

  • Add Hydrogens & Assign Charges: Add hydrogen atoms, which are typically absent in crystal structures, and assign appropriate partial charges using a standard force field (e.g., CHARMm, AMBER).

  • Define the Binding Site: Identify the binding pocket. If a co-crystallized ligand is present, the binding site can be defined as the region within a 6-10 Å radius around it.[10] For apo-structures, pocket prediction algorithms can be used.

  • Generate 2D Structures: Draw the 1,4-dihydropyridine derivatives using a chemical drawing tool.

  • Convert to 3D: Convert the 2D structures into 3D conformers.

  • Energy Minimization & Protonation: Perform energy minimization to obtain a low-energy conformation. Assign the correct protonation states for all functional groups at physiological pH (e.g., 7.4), as this critically affects potential hydrogen bond interactions.[12]

Before screening novel compounds, you must validate your docking protocol. This step is non-negotiable and establishes trust in your computational setup.

  • Redocking: Take the original ligand that was co-crystallized with your target protein, remove it, and then dock it back into the binding site using your prepared protein and docking parameters.[13][14]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce a known binding mode.[13][15]

Once the protocol is validated, systematically dock your library of prepared DHP ligands into the defined binding site of the target protein. The output will be a set of docked poses for each ligand, ranked by a docking score.

Workflow for Computational Docking

The following diagram illustrates the key stages of the in silico prediction process.

computational_workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_screening Screening Phase PDB 1. Obtain Protein Structure (PDB) PDB_Prep 3. Process Protein (Add H, Assign Charges) PDB->PDB_Prep Ligands 2. Prepare DHP Ligands (3D) Docking 6. Dock DHP Library Ligands->Docking Redocking 4. Redock Co-crystallized Ligand PDB_Prep->Redocking Validated Receptor RMSD 5. Calculate RMSD (Target < 2.0 Å) Redocking->RMSD RMSD->Docking Validated Protocol Scoring 7. Rank by Docking Score Docking->Scoring Analysis 8. Visual Inspection & Pose Analysis Scoring->Analysis Predicted Affinities

Caption: Computational workflow from protein preparation to virtual screening.

Interpreting the Output: A Score Is Not the Whole Story

The primary output is the docking score, typically expressed as binding affinity in kcal/mol. A more negative value generally suggests a more stable protein-ligand complex and, theoretically, a stronger interaction.[16][17] However, it is a critical error to rely solely on this number.

  • Limitations of Scoring Functions: Docking scores are approximations. They often struggle with factors like protein flexibility, the entropic cost of binding, and the role of water molecules in the active site.[11][18][19] Therefore, a direct, linear correlation with experimental activity is not guaranteed.[7][20][21]

  • The Importance of Visual Inspection: Always visualize the top-ranked poses. Analyze the specific interactions formed between the DHP derivative and the amino acid residues of the binding pocket. Look for key interactions like:

    • Hydrogen bonds: Strong, directional interactions.

    • Hydrophobic contacts: Crucial for overall binding affinity.

    • Pi-stacking: Interactions with aromatic residues. A ligand with a slightly worse score but which forms interactions with known critical residues may be more promising than a higher-scoring ligand with a nonsensical binding mode.[15][16]

Pillar 2: The Experimental Workflow — Measuring Biological Effect

With a ranked list of computationally prioritized compounds, the next step is to determine their actual biological activity through in vitro experimentation.

Choosing the Right Assay for 1,4-Dihydropyridines

Since DHPs are primarily known as L-type calcium channel blockers, the most relevant bioassays are functional ones that measure the inhibition of calcium influx into cells.[3][22]

  • Gold Standard - Patch-Clamp Electrophysiology: This technique directly measures the flow of ions through a single ion channel, providing the most detailed information about a compound's blocking activity. However, it is low-throughput and technically demanding.

  • High-Throughput Alternative - Fluorescent-Based Assays: These assays use calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration in response to a depolarizing stimulus. They are well-suited for screening a larger number of compounds to determine their IC50 values.

  • Other Bioactivities: The versatile DHP scaffold has also shown promise in other areas, such as antimicrobial and anticancer applications.[23][24][25] For these, relevant assays like Minimum Inhibitory Concentration (MIC) or cytotoxicity (MTT) assays would be appropriate.[25][26]

Experimental Protocol 2: In Vitro Calcium Influx Assay

This protocol describes a common method for determining the inhibitory activity of DHP derivatives on L-type calcium channels in a cell-based model.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the human L-type calcium channel) in appropriate media until they reach ~80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.

  • Compound Incubation: Add varying concentrations of the synthesized DHP derivatives (and a known blocker like nifedipine as a positive control) to the wells and incubate.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate calcium influx by adding a depolarizing agent (e.g., a high concentration of potassium chloride). Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibition) and negative (maximum inhibition) controls.

    • Use a non-linear regression model to fit the concentration-response data and determine the IC50 value—the concentration at which the compound inhibits 50% of the calcium influx.

Workflow for Experimental Bioactivity Testing

This diagram outlines the process of moving from synthesized compounds to quantitative bioactivity data.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synthesis 1. Synthesize Prioritized DHPs Compound 4. Add DHP Compounds Synthesis->Compound Cells 2. Culture & Plate Cells Dye 3. Load Cells with Fluo-4 Dye Cells->Dye Dye->Compound Stimulate 5. Stimulate Ca2+ Influx Compound->Stimulate Measure 6. Measure Fluorescence Stimulate->Measure Inhibition 7. Calculate % Inhibition Measure->Inhibition IC50 8. Determine IC50 Value Inhibition->IC50 Correlation Correlation IC50->Correlation Experimental Bioactivity

Caption: Experimental workflow for determining IC50 values of DHP derivatives.

Pillar 3: The Correlation — Bridging Prediction and Reality

This is the culminating step where the two datasets are compared. A strong correlation provides confidence in the predictive power of the computational model for future screening campaigns. A weak correlation, while disappointing, offers invaluable insights into the limitations of the model and the complexities of the biological system.

Synthesizing and Comparing Data

Organize the results into a clear, comparative table. The IC50 values should be converted to pIC50 (-log(IC50)) for a more direct comparison, as higher pIC50 values correspond to higher potency, similar to how more negative docking scores indicate stronger predicted binding.

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM)Experimental pIC50
DHP-01-10.50.156.82
DHP-02-9.80.506.30
DHP-03-9.51.205.92
DHP-04-8.28.505.07
DHP-05-7.625.04.60
DHP-06 (Control)-6.1>100<4.00

This is illustrative data.

Statistical Analysis and Interpretation

Plot the docking scores against the pIC50 values and perform a linear regression analysis to calculate the Pearson correlation coefficient (R²). An R² value closer to 1.0 indicates a strong positive correlation.

However, it is rare to achieve a perfect correlation.[27] The true value of this exercise lies in understanding the discrepancies.

Causality of Discrepancies: When Prediction and Reality Diverge

As a scientist, your role is to investigate why the correlation may be weak. This is often where the most profound discoveries are made.

  • Computational Inaccuracies:

    • Scoring Function Failure: The scoring function may be poorly parameterized for your specific protein-ligand system, failing to capture key interactions.[19][20]

    • Protein Rigidity: Most docking protocols treat the protein as a rigid structure. However, proteins are dynamic, and a ligand may bind by inducing a conformational change ("induced fit") that the rigid model cannot predict.[11][18][28]

    • Solvation Effects: The model might inadequately account for the displacement of water molecules from the binding site, a key thermodynamic driver of binding.[11]

  • Experimental and Biological Complexities:

    • Binding vs. Function: Docking predicts binding affinity, whereas the assay measures functional inhibition. A compound can bind tightly to the receptor but fail to elicit the necessary conformational change to block the channel, making it a potent binder but a weak inhibitor.[21]

    • Pharmacokinetics: The in silico model exists in a vacuum. In vitro, a compound's activity is influenced by its solubility, cell membrane permeability, and stability in the assay buffer. A compound that predicts well but is insoluble will show poor activity.

    • Off-Target Effects: The compound might be acting on a different target within the cell, leading to an observed effect that is not related to its binding to the L-type calcium channel.

Conclusion: An Iterative Cycle of Discovery

The correlation of computational docking scores with experimental bioactivity is not a one-time validation but an iterative and symbiotic process. Molecular docking is an exceptionally powerful tool for prioritizing compounds and generating hypotheses. Experimental results, in turn, are the ultimate arbiter of truth, providing the data needed to refine and improve the predictive models.

A strong correlation builds confidence to screen vast virtual libraries, accelerating the discovery of novel hits. A weak correlation forces a deeper examination of both the computational and biological assumptions, often leading to new insights about the target's mechanism or the limitations of the current models. By embracing this integrated workflow, researchers can harness the full potential of computational chemistry to guide and expedite the development of the next generation of 1,4-dihydropyridine therapeutics.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. (2018). raysearch.org.
  • How to interprete and analyze molecular docking results? (2024).
  • Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. (n.d.). PubMed. [Link]
  • what is molecular docking ? its Applications and Drawbacks. (n.d.). Bio Help Learning. [Link]
  • Molecular Docking in Drug Discovery: Strengths, Shortcomings, and the Way Forward. (2025). OpenEye Scientific. [Link]
  • Interpretation of Molecular docking results? (2023).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]
  • 1,4-Dihydropyridines as calcium channel ligands and privileged structures. (n.d.). PubMed. [Link]
  • Molecular Docking: Shifting Paradigms in Drug Discovery. (2019). Molecules. [Link]
  • Major Challenges of Molecular Docking. (2023).
  • 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. (2012). Current pharmaceutical design. [Link]
  • Top 5 Protein-Protein Molecular Docking Softwares: A Compar
  • Theoretical studies on 1,4-dihydropyridine derivatives as P-glycoprotein allosteric inhibitors: insights on symmetry and stereochemistry. (n.d.). Taylor & Francis Online. [Link]
  • 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. (n.d.). PMC. [Link]
  • Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. (n.d.). PubMed. [Link]
  • Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. (n.d.). Taylor & Francis Online. [Link]
  • How to Interpret Your Docking Scores. (2020). YouTube. [Link]
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • How I can analyze and present docking results? (2020).
  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. (n.d.). PubMed. [Link]
  • Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. (n.d.). PMC. [Link]
  • Biological activity of 1,4-dihydropyridine deriv
  • How well do molecular docking scores correlate with experimental binding affinities? (2018). Quora. [Link]
  • Computational studies of new 1,4-dihydropyridines containing 4-(5)-chloro-2-ethyl-5-(4)-imidazolyl substituent: QSAR and docking. (2025).
  • How to validate the molecular docking results? (2022).
  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug. [Link]
  • Dihydropyridine calcium channel blockers. (n.d.). Wikipedia. [Link]
  • Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. (2025). Schrödinger. [Link]
  • Molecular Docking: a decision-making tool for drug discovery. (2023). Journal of Drug Delivery and Therapeutics. [Link]
  • Lessons from Docking Validation. (n.d.).
  • 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023). YouTube. [Link]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023). MDPI. [Link]
  • Molecular docking, synthesis, kinetics study, structure–activity relationship and ADMET analysis of morin analogous as Helicobacter pylori urease inhibitors. (n.d.). NIH. [Link]
  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023).
  • Determination of the relationship between the docking studies and the biological activity of δ-selective enkephalin analogues. (n.d.). Scholars Research Library. [Link]
  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. (2022). PMC. [Link]
  • Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. (n.d.). PubMed. [Link]
  • A novel heuristic of rigid docking scores positively correlates with full-length nuclear receptor LRH-1 regul
  • How to find a correlation between experimental data and docking score? (2022).
  • Correlation between molecular docking and experiment. (n.d.).
  • Is there any relationship between docking score and biological activity? (2017).
  • Advancing Bioactivity Prediction Through Molecular Docking and Self-
  • Knowing biological activity through the results of molecular docking? (2023).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 1165-06-6), a pyridine derivative. As your partner in laboratory safety, this document goes beyond mere product information to build a foundation of trust through expert, field-proven insights.

Understanding the Risks: A Proactive Approach to Safety

This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][3]

A thorough understanding of these risks is the first step in implementing an effective safety protocol. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of the dust can irritate the respiratory system. Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical requirement to prevent exposure.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the essential PPE for handling this compound. Each component is chosen to mitigate the specific hazards identified.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and dust, preventing serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation. It is crucial to inspect gloves for any damage before use.
Body Laboratory coat or chemical-resistant apron/coverallsTo protect the skin on the arms and body from accidental spills and dust contamination.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.To prevent inhalation of dust that may cause respiratory irritation. Engineering controls like fume hoods are the primary means of controlling airborne contaminants.

Operational Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is a self-validating system for ensuring safety.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Weighing in Ventilated Area Weigh Compound in a Fume Hood or Ventilated Enclosure Don PPE->Weighing in Ventilated Area Transfer to Reaction Vessel Carefully Transfer Compound Weighing in Ventilated Area->Transfer to Reaction Vessel Decontaminate Work Area Clean and Decontaminate Work Surfaces Transfer to Reaction Vessel->Decontaminate Work Area Dispose of Waste Dispose of Contaminated Materials in a Labeled Waste Container Decontaminate Work Area->Dispose of Waste Doff PPE Remove PPE Correctly Dispose of Waste->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly

Caption: A stepwise workflow for the safe handling and disposal of this compound.

Procedural Guidance: Step-by-Step

1. Pre-Handling Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][3][4]

  • Ensure Proper Ventilation: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Assemble all Necessary PPE: Have all required PPE readily available and inspect it for any defects.

2. Handling the Compound:

  • Wear Appropriate PPE: Don your laboratory coat, chemical safety goggles, face shield, and chemical-resistant gloves.

  • Weighing and Transfer: When weighing the powder, do so within a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Handling Precautions: Do not eat, drink, or smoke when using this product.[1][5] Wash hands thoroughly after handling.[1][5]

3. In Case of Exposure:

  • If Swallowed: Rinse mouth and get medical help.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]

4. Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with the chemical, including gloves, weighing paper, and contaminated wipes, should be collected in a clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the contents and the container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain.

By adhering to these scientifically grounded procedures, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to best practices is the hallmark of a trustworthy and authoritative laboratory environment.

References

  • PubChem. This compound.
  • Fisher Scientific. SAFETY DATA SHEET - Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。